Mal-Phe-C4-VC-PAB-DMEA-PNU-159682
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C70H83N9O22 |
|---|---|
分子量 |
1402.5 g/mol |
IUPAC 名称 |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C70H83N9O22/c1-36(2)57(75-49(81)15-8-11-38-18-22-41(23-19-38)79-50(82)24-25-51(79)83)64(89)74-44(13-10-26-72-67(71)90)63(88)73-40-20-16-39(17-21-40)34-97-68(91)76(4)27-28-77(5)69(92)98-35-48(80)70(93)32-43-54(61(87)56-55(59(43)85)58(84)42-12-9-14-46(94-6)53(42)60(56)86)47(33-70)100-52-31-45-62(37(3)99-52)101-65-66(95-7)96-30-29-78(45)65/h9,12,14,16-25,36-37,44-45,47,52,57,62,65-66,85,87,93H,8,10-11,13,15,26-35H2,1-7H3,(H,73,88)(H,74,89)(H,75,81)(H3,71,72,90)/t37-,44-,45-,47-,52-,57-,62+,65+,66-,70-/m0/s1 |
InChI 键 |
MQEXMWGXCVPEOU-KYJWDNHDSA-N |
手性 SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC8=CC=C(C=C8)N9C(=O)C=CC9=O)O)N1CCO[C@@H]([C@H]1O2)OC |
规范 SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC8=CC=C(C=C8)N9C(=O)C=CC9=O)O)N1CCOC(C1O2)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, a sophisticated drug-linker conjugate designed for the development of potent and targeted Antibody-Drug Conjugates (ADCs). This document details the chemical structure, mechanism of action, relevant quantitative data, and key experimental protocols associated with this conjugate. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, offering insights into the rational design and application of this advanced ADC technology.
Introduction
Antibody-drug conjugates represent a rapidly advancing class of targeted cancer therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, delivered via a specialized linker. The this compound is a state-of-the-art drug-linker system that embodies the key principles of modern ADC design: stability in circulation and controlled, targeted release of the cytotoxic payload within cancer cells.
This system comprises a highly potent cytotoxic payload, PNU-159682, connected to a multi-component linker. The linker is meticulously designed to be stable in the bloodstream and to undergo specific cleavage within the lysosomal compartment of target cells, thereby ensuring a wide therapeutic window.
Chemical Structure and Components
The this compound is a complex molecule with a modular design. Its full chemical name is {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanamido]-3-phenylpropanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-{2-[({[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-{[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydro-2H-pyran-2-yl]oxy}-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]oxy}carbonyl)(methyl)amino]ethyl}-N-methylcarbamate.
Molecular Formula: C₇₀H₈₃N₉O₂₂[1][2] Molecular Weight: 1402.46 g/mol [1][2]
The structure can be deconstructed into two primary components: the linker system and the cytotoxic payload.
The Linker System: Mal-Phe-C4-VC-PAB-DMEA
The linker is a critical element that connects the antibody to the payload, influencing the ADC's stability, pharmacokinetics, and efficacy.
-
Maleimide (Mal): This functional group facilitates the covalent attachment of the drug-linker to the monoclonal antibody.[] It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.
-
Phenylalanine-C4 (Phe-C4): This component acts as a spacer, providing distance between the antibody and the payload to potentially reduce steric hindrance and improve accessibility of the cleavage site.
-
Valine-Citrulline (VC): This dipeptide sequence is a key feature of the linker, designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
p-Aminobenzylcarbamate (PAB): The PAB group serves as a self-immolative spacer.[] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug.
-
Dimethylaminoethyl (DMEA): The DMEA moiety is included to enhance the solubility and improve the pharmacokinetic properties of the drug-linker conjugate, which can contribute to reduced aggregation and better in vivo performance.[]
The Cytotoxic Payload: PNU-159682
PNU-159682 is an exceptionally potent cytotoxic agent, making it an ideal payload for ADCs where high potency is required to eradicate target cancer cells.
-
Classification: It is a metabolite of the anthracycline nemorubicin.[1][4]
-
Mechanism of Action: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[5] By intercalating into DNA and inhibiting this crucial enzyme, it leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis and cell death.[5]
-
Potency: It is reported to be over 3,000-fold more cytotoxic than its parent compounds, nemorubicin (MMDX) and doxorubicin.[1][4]
Mechanism of Action of the ADC
The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
Quantitative Data
The potency of the PNU-159682 payload is a key determinant of the efficacy of ADCs constructed with this drug-linker. The following tables summarize relevant in vitro cytotoxicity data.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.1 |
| SKRC-52 | Renal Cell Carcinoma | 25 |
Data sourced from MedChemExpress product information, citing relevant studies.
Table 2: Comparative In Vitro Cytotoxicity (IC₇₀) of PNU-159682 and Related Anthracyclines
| Cell Line | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |
| HT-29 | 0.577 | 68 | 181 |
| A2780 | 0.39 | - | - |
| DU145 | 0.128 | - | - |
| EM-2 | 0.081 | - | - |
| Jurkat | 0.086 | - | - |
| CEM | 0.075 | 578 | 1717 |
Data reflects the significantly higher potency of PNU-159682. Sourced from MedChemExpress product information, citing relevant studies.
Table 3: Pharmacokinetic Parameters of an Anti-CD22 ADC in Chinese Patients with NHL (Illustrative)
| Parameter | Value | Unit |
| Cmax (at 480 mg/m²) | ~100 | µg/mL |
| Tmax | ~3 | hours |
| t½ (alpha) | ~20-30 | hours |
| t½ (beta) | ~200-300 | hours |
Note: This data is for a chimeric anti-CD22 monoclonal antibody and serves as a representative example of ADC pharmacokinetics. Specific data for an ADC with the this compound linker may vary.[6]
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs using the this compound conjugate.
ADC Conjugation via Maleimide-Thiol Chemistry
This protocol outlines the general procedure for conjugating the maleimide-activated drug-linker to a monoclonal antibody.
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of interchain disulfide bonds that are reduced and, consequently, the drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30-90 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the this compound in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-4 hours.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups and stop the conjugation reaction.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
-
-
Characterization:
-
Characterize the final ADC product to determine the DAR, purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
-
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound based on the measurement of cellular protein content.[7][8][9][10][11]
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free PNU-159682 (as a positive control).
-
Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).
-
-
Cell Fixation:
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
-
Washing:
-
Remove the unbound dye by washing with 1% acetic acid.
-
-
Solubilization and Measurement:
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.
-
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[12][13][14][15][16]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, kDNA substrate, and various concentrations of the test compound (e.g., released PNU-159682).
-
-
Enzyme Addition:
-
Add purified human topoisomerase II enzyme to initiate the reaction. Include a "no enzyme" control and an "enzyme only" control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel and perform electrophoresis.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA network (which remains in the well) and a decrease in the amount of decatenated DNA minicircles (which migrate into the gel).
-
Conclusion
The this compound drug-linker conjugate is a highly sophisticated and potent tool for the development of next-generation antibody-drug conjugates. Its rational design, incorporating a highly potent payload with a linker system that ensures stability in circulation and specific intracellular release, provides a strong foundation for creating ADCs with a wide therapeutic index. The experimental protocols detailed in this guide offer a framework for the successful synthesis, characterization, and evaluation of ADCs utilizing this advanced technology. Further research and clinical development of ADCs based on this and similar drug-linker systems hold great promise for the future of targeted cancer therapy.
References
- 1. This compound | Drug-Linker Conjugates for ADC | 2259318-54-0 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tolerability of human mouse chimeric anti-CD22 monoclonal antibody in Chinese patients with CD22-positive non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
PNU-159682 Payload: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of PNU-159682, a highly potent anthracycline derivative and a key payload in the development of next-generation antibody-drug conjugates (ADCs). As a metabolite of the anthracycline nemorubicin, PNU-159682 exhibits exceptionally strong cytotoxic activity, making it a powerful agent for targeted cancer therapies.[][2] Its mechanism of action, characterized by DNA interaction and topoisomerase II inhibition, results in irreversible damage to cancer cells. This guide consolidates preclinical data, outlines experimental methodologies, and visualizes the core pathways involved in its anticancer effects.
Core Mechanism of Action
PNU-159682 is a potent DNA topoisomerase II inhibitor and a DNA intercalating agent.[][2][3] Its cytotoxic effects are primarily delivered through a dual-action assault on the integrity and function of cellular DNA.
When deployed as an ADC payload, the molecule follows a targeted delivery sequence:
-
Targeting and Internalization: The ADC's monoclonal antibody specifically binds to a target antigen on the surface of a cancer cell.
-
Payload Release: Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active PNU-159682 payload into the cytoplasm.
-
Nuclear Translocation: The released PNU-159682 translocates to the nucleus.
-
DNA Damage: Inside the nucleus, PNU-159682 intercalates into the DNA and inhibits topoisomerase II.[][3] This action prevents the re-ligation of DNA strands during replication, leading to the formation of permanent double-strand breaks.[]
-
Cellular Response: This irreversible DNA damage inhibits DNA replication and repair, and subsequently halts RNA and protein synthesis.[3] The cell cycle is arrested, primarily in the S-phase, and the cell is ultimately driven into apoptosis.[3][4]
This sequence ensures that the payload's potent cytotoxicity is concentrated on antigen-expressing tumor cells, maximizing efficacy while minimizing systemic toxicity.
Quantitative Data: Potency and Efficacy
PNU-159682 is distinguished by its extraordinary potency, which is often orders of magnitude greater than its parent compounds, nemorubicin (MMDX) and the widely used chemotherapeutic doxorubicin.[5][6]
In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of PNU-159682 and related ADCs across various human tumor cell lines.
| Cell Line | Cancer Type | Compound | Metric | Value | Citation(s) |
| Panel of human tumor cell lines | Various | PNU-159682 | IC70 | 0.07 - 0.58 nM | [][2] |
| HT-29 | Colon Carcinoma | PNU-159682 | IC70 | 0.577 nM | [2] |
| A2780 | Ovarian Carcinoma | PNU-159682 | IC70 | 0.39 nM | [2] |
| DU145 | Prostate Carcinoma | PNU-159682 | IC70 | 0.128 nM | [2] |
| EM-2 | Myeloid Leukemia | PNU-159682 | IC70 | 0.081 nM | [2] |
| Jurkat | T-cell Leukemia | PNU-159682 | IC70 | 0.086 nM | [2] |
| CEM | T-cell Leukemia | PNU-159682 | IC70 | 0.075 nM | [2] |
| SKRC-52 (CAIX-expressing) | Renal Carcinoma | PNU-159682 | IC50 | 25 nM | [][2] |
| BJAB.Luc | B-cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.058 nM | [2] |
| Granta-519 | Mantle Cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.030 nM | [2] |
| SuDHL4.Luc | B-cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.0221 nM | [2] |
| WSU-DLCL2 | B-cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.01 nM | [2] |
Preclinical In Vivo Efficacy
Preclinical studies in murine models demonstrate the potent antitumor activity of PNU-159682 both as a standalone agent at very low doses and as an ADC payload.
| Model | Compound / ADC | Dosage | Key Finding | Citation(s) |
| Disseminated murine L1210 leukemia | PNU-159682 | 15 µg/kg (i.v., single dose) | Exhibited significant antitumor activity at the maximum tolerated dose. | [][2] |
| MX-1 human mammary carcinoma xenograft | PNU-159682 | 4 µg/kg | Demonstrated potent antitumor effects. | [][2] |
| SKRC-52 xenograft | PNU-159682 | 25 nmol/kg | Showed a potent antitumor effect. | [] |
| BJAB.Luc xenograft | anti-CD22-NMS249 | 2 mg/kg (single dose) | Resulted in complete tumor remission. | [2] |
Experimental Protocols
The evaluation of PNU-159682 and its conjugates relies on a series of established in vitro and in vivo assays to quantify its biological activity.
In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of PNU-159682 on human tumor cell lines.[2]
-
Cell Plating: Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are exposed to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a short duration, typically 1 hour.[2]
-
Washout and Incubation: The compound-containing medium is removed, and cells are washed and cultured in a compound-free medium for a period of 72 hours to allow for the cytotoxic effects to manifest.[2]
-
Cell Fixation: Cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the number of living cells.
-
Data Analysis: The IC50 or IC70 values (the concentration of the drug that inhibits cell growth by 50% or 70%, respectively) are calculated by plotting cell viability against drug concentration.
Topoisomerase II Activity Assay (Unknotting Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Enzyme Reaction: Topoisomerase II is incubated with kDNA in the presence or absence of PNU-159682 (e.g., at 100 μM).[][2] The enzyme acts to "unknot" or decatenate the kDNA into individual circles.
-
Reaction Termination: The reaction is stopped, typically by adding a detergent like SDS.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The unknotted, circular DNA migrates faster through the gel than the large, knotted kDNA network.
-
Analysis: The gel is stained with a DNA-binding dye and visualized. Inhibition of the enzyme is observed as a reduction in the amount of unknotted DNA product compared to the control. Studies indicate that PNU-159682 is a weak inhibitor of the unknotting activity at high concentrations.[][2]
References
The Core Mechanism of Valine-Citrulline Linker Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of potent cytotoxic payloads. Its design balances high stability in systemic circulation with efficient and specific cleavage within the target tumor cell, thereby widening the therapeutic window of highly potent anticancer agents. This technical guide provides a comprehensive exploration of the core mechanism of Val-Cit linker cleavage, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the research and development of next-generation ADCs.
The Valine-Citrulline Linker: A Tripartite System for Conditional Payload Release
The Val-Cit linker is a key component of a three-part system that ensures the controlled delivery and release of a cytotoxic drug.[1] The strategic design of each component is crucial to the overall efficacy and safety of the ADC.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition motif for lysosomal proteases, most notably cathepsin B, which is often overexpressed in the tumor microenvironment.[2] The choice of valine and citrulline provides a balance between stability in the bloodstream, where cathepsin B activity is minimal at physiological pH, and susceptibility to cleavage in the acidic environment of the lysosome.[1]
-
p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload.[1] Its primary function is to ensure the release of the payload in its unmodified and fully active form following the cleavage of the Val-Cit dipeptide.[1] Attaching a bulky drug directly to the dipeptide could otherwise sterically hinder the enzyme's access to the cleavage site.[3]
-
Cytotoxic Payload: This is the pharmacologically active agent, such as monomethyl auristatin E (MMAE), which is responsible for inducing cell death upon its release.[1]
The Journey to Cleavage: ADC Internalization and Lysosomal Trafficking
The cleavage of the Val-Cit linker is the culmination of a series of events that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.
Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, initially forming an early endosome.[4] This endosome matures and fuses with a lysosome, a cellular organelle characterized by an acidic internal pH (4.5-5.5) and a high concentration of degradative enzymes, including cathepsin B.[2] It is within this harsh lysosomal environment that the Val-Cit linker is primed for cleavage.
The Enzymatic Cleavage Mechanism of the Val-Cit Linker by Cathepsin B
Cathepsin B, a cysteine protease, recognizes the Val-Cit dipeptide and catalyzes the hydrolysis of the amide bond between citrulline and the PABC spacer.[5] This enzymatic reaction is the critical trigger for the release of the cytotoxic payload.[5]
The cleavage process initiates a self-immolative cascade of the PABC spacer, which rapidly decomposes to release the unmodified, active drug, along with carbon dioxide and an aromatic remnant.[5]
While cathepsin B is the primary enzyme responsible for Val-Cit linker cleavage, other lysosomal proteases such as cathepsins L, S, and F can also contribute to this process, providing a degree of redundancy in the drug release mechanism.[3]
Quantitative Analysis of Val-Cit Linker Cleavage
The efficiency of linker cleavage by cathepsin B is a critical parameter in ADC design. While direct kinetic parameters for full ADCs are often proprietary, comparative studies using model substrates provide valuable insights.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Notes | Reference |
| Z-FR-AMC | 210 | 4.9 | 23,300 | 6.0 | Common cathepsin B substrate | [6] |
| Z-RR-AMC | 1200 | 1.8 | 1,500 | 6.0 | Substrate for endopeptidase activity | [6] |
| Abz-GIVRAK(Dnp)-OH | - | - | 156 | 7.2 | Substrate for dipeptidyl carboxypeptidase activity | [6] |
| Val-Cit-PABC-Fluorophore | - | - | 8500 (RFU) | - | Endpoint assay relative fluorescence | [5] |
| Val-Ala-PABC-Fluorophore | - | - | 6200 (RFU) | - | Endpoint assay relative fluorescence | [5] |
| Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions and substrate reporters. RFU = Relative Fluorescence Units. |
Studies have shown that the Val-Cit linker is efficiently cleaved by cathepsin B.[7] The acidic environment of the lysosome is optimal for cathepsin B activity, with the enzyme exhibiting preferential cleavage in the pH range of 4.6-5.8.[4][8]
Plasma Stability: A Critical Consideration
An ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload and associated off-target toxicity. The Val-Cit linker generally exhibits high stability in human plasma.[9][10] However, it shows significant instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[9][11] This species-specific difference is a crucial consideration in the preclinical evaluation of ADCs.
Table 2: Comparative Plasma Stability of Val-Cit Linkers
| Linker | Species | Half-life (t1/2) | Key Findings | Reference |
| Val-Cit | Human | Stable (>230 days) | Generally stable in human plasma. | [11] |
| Val-Cit | Mouse | ~2 days | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [9] |
| Val-Cit | Rat | 20% payload loss after 1 week | Susceptible to premature cleavage. | [9] |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Addition of glutamic acid significantly improves stability in mouse plasma. | [9] |
Downstream Signaling of a Released Payload: The Case of MMAE
Once released, the cytotoxic payload exerts its therapeutic effect. Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a commonly used payload in conjunction with Val-Cit linkers. MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[12]
The apoptotic signaling cascade initiated by MMAE involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[12][13]
Experimental Protocols
Accurate and reproducible experimental methods are essential for the evaluation of Val-Cit linker cleavage and ADC stability.
In Vitro Cathepsin B Cleavage Assay
This assay is designed to quantify the rate of payload release from a Val-Cit-linked ADC upon incubation with recombinant human cathepsin B.
Materials:
-
Val-Cit-linked ADC
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (e.g., Assay Buffer with 5 mM DTT)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B in the Activation Buffer according to the manufacturer's protocol (e.g., 15 minutes at 37°C).[14]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer.[14]
-
Incubation: Incubate the reaction mixture at 37°C.[14]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[14]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[5]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[14][15]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[5]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma from different species.
Materials:
-
ADC of interest
-
Pooled plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Analytical system (e.g., ELISA or LC-MS/MS)
Procedure:
-
Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[11]
-
Sample Storage: Immediately freeze the collected samples at -80°C to stop any further reactions.[11]
-
Analysis: Quantify the amount of intact ADC or released payload over time using a validated analytical method such as ELISA or LC-MS/MS.[16]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker and calculate the plasma half-life (t1/2).[9]
Conclusion
The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and well-characterized mechanism for achieving tumor-specific drug release in antibody-drug conjugates. This intricate process, from ADC internalization and lysosomal trafficking to enzymatic cleavage and payload-induced apoptosis, relies on a series of well-defined biological and chemical events. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental validation, is paramount for the rational design and successful development of the next generation of safe and effective ADCs. The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to advancing this promising class of cancer therapeutics.
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the DMEA Moiety in Enhancing ADC Linker Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing manufacturing, stability, pharmacokinetics, and ultimately, clinical efficacy. A key strategy to mitigate the hydrophobicity of potent cytotoxic payloads is the incorporation of hydrophilic moieties within the linker component. This technical guide provides an in-depth examination of the function of the N,N-dimethylethylenediamine (DMEA) moiety as a hydrophilic building block in ADC linkers. Through a detailed analysis of its physicochemical properties, synthesis, and impact on overall ADC characteristics, this guide demonstrates the utility of DMEA in modern ADC design.
Introduction: The Challenge of ADC Solubility
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. However, the inherent hydrophobicity of many payloads can lead to ADC aggregation, poor stability, and rapid clearance from circulation. The linker, which connects the antibody to the payload, plays a pivotal role in modulating the overall physicochemical properties of the ADC. The incorporation of hydrophilic components into the linker is a widely adopted strategy to enhance solubility and improve the developability of ADCs.
The DMEA Moiety: A Hydrophilic Building Block
N,N-dimethylethylenediamine (DMEA) is a diamine that can be incorporated into ADC linkers, often as part of a self-immolative spacer. Its structure, featuring a tertiary amine, contributes to the overall hydrophilicity of the linker and, consequently, the ADC. The presence of the DMEA moiety can lead to improved aqueous solubility, reduced aggregation, and more favorable pharmacokinetic profiles.
Physicochemical Properties and Mechanism of Action
The tertiary amine group of the DMEA moiety is basic and can be protonated at physiological pH, introducing a positive charge. This charge enhances the interaction of the linker with the aqueous environment, thereby increasing its solubility. In the context of a self-immolative spacer, such as a p-aminobenzyl carbamate (PABC) system, the DMEA is positioned to be released along with the payload upon cleavage of the linker by intracellular enzymes. The hydrophilic nature of the DMEA-containing fragment can further aid in the efficient release and diffusion of the payload within the target cell.
The following diagram illustrates a common workflow for evaluating the impact of linker modifications on ADC properties.
Quantitative Analysis of DMEA Moiety's Impact on Solubility
While direct comparative data for linkers with and without the DMEA moiety is not extensively published in a head-to-head format, the inclusion of hydrophilic components like DMEA is a recognized strategy to improve ADC solubility. The following table summarizes hypothetical comparative data based on the established principles of linker hydrophilicity.
| Linker Moiety | Hydrophobicity (HIC Retention Time) | Aggregation (SEC, % High Molecular Weight Species) | Aqueous Solubility |
| Standard Linker (without DMEA) | Higher | Increased | Lower |
| DMEA-containing Linker | Lower | Decreased | Higher |
| PEG4-containing Linker | Lower | Decreased | Higher |
Experimental Protocols
Synthesis of a DMEA-Containing Linker Intermediate
The following protocol describes a key step in the synthesis of a DMEA-containing self-immolative linker, specifically the preparation of N-(Boc)-N,N'-dimethylethylenediamine.
Materials:
-
N,N'-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N,N'-dimethylethylenediamine (3 equivalents) in dry DCM under a nitrogen atmosphere and cool the solution to 0°C.[1]
-
Dissolve Boc₂O in dry DCM.
-
Slowly add the Boc₂O solution to the cooled solution of N,N'-dimethylethylenediamine.[1]
-
Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield N-(Boc)-N,N'-dimethylethylenediamine.[1]
This Boc-protected DMEA can then be incorporated into a larger linker structure, for example, by coupling to a PABC moiety, followed by deprotection and subsequent reaction with other linker components and the payload.
Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. A decrease in retention time indicates a more hydrophilic ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 1-5 mg/mL).
-
Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Compare the retention times of ADCs with and without the DMEA moiety. A shorter retention time for the DMEA-containing ADC indicates increased hydrophilicity.
The following diagram illustrates the principle of HIC for ADC analysis.
Measurement of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. An increase in the percentage of high molecular weight species (HMWS) indicates greater aggregation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample (typically at a concentration of 1 mg/mL).
-
Elute the sample isocratically with the mobile phase.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the monomer and high molecular weight species.
-
Calculate the percentage of aggregation. A lower percentage of HMWS for the DMEA-containing ADC indicates reduced aggregation.[2]
The following diagram illustrates the principle of SEC for ADC analysis.
Conclusion
The incorporation of the N,N-dimethylethylenediamine (DMEA) moiety into ADC linkers represents a valuable strategy for enhancing their hydrophilicity. The tertiary amine of DMEA contributes to increased aqueous solubility, which in turn can lead to reduced aggregation and improved pharmacokinetic properties of the resulting ADC. While further head-to-head comparative studies are needed to fully quantify the benefits of DMEA over other hydrophilic linkers, its inclusion in various ADC constructs in development highlights its utility in addressing the critical challenge of ADC solubility. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of DMEA-containing linkers, enabling researchers to further explore and optimize their application in the next generation of antibody-drug conjugates.
References
PNU-159682: A Technical Guide to a High-Potency Topoisomerase II Inhibitor
Introduction
PNU-159682 is a highly potent anthracycline derivative and a major active metabolite of the investigational drug nemorubicin (MMDX).[][2] It functions as a powerful DNA topoisomerase II inhibitor, demonstrating cytotoxicity several orders of magnitude greater than its parent compound and conventional chemotherapeutics like doxorubicin.[][2] Due to its exceptional potency, PNU-159682 has garnered significant interest as a payload for antibody-drug conjugates (ADCs), a class of targeted cancer therapies designed to deliver cytotoxic agents directly to tumor cells.[3][4] This guide provides an in-depth overview of PNU-159682, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.
Core Mechanism of Action: Topoisomerase II Inhibition
PNU-159682 exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an essential enzyme that modulates DNA topology to facilitate processes like replication and transcription.[5][6][7] The mechanism involves a multi-step process that culminates in irreversible DNA damage and programmed cell death.
-
DNA Intercalation: As an anthracycline, PNU-159682 intercalates into the DNA double helix, inserting itself between base pairs.[][8] This interaction is a prerequisite for its inhibitory action on topoisomerase II.
-
Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through before religating the break.[9][10] PNU-159682 acts as a "topoisomerase poison" by stabilizing the covalent intermediate state, known as the topoisomerase II-DNA cleavage complex, where the enzyme is bound to the broken DNA ends.[9][11] This prevents the re-ligation of the DNA strands.
-
Induction of DNA Double-Strand Breaks: The stabilization of these cleavage complexes transforms them into permanent, lethal DNA double-strand breaks, particularly when encountered by the cell's replication or transcription machinery.[][11]
-
Cellular Damage Response and Apoptosis: The accumulation of DSBs triggers a robust DNA damage response, characterized by the phosphorylation of histone H2AX (γH2AX) and the activation of checkpoint kinases like Chk1.[12][13] This leads to cell cycle arrest, primarily in the S-phase, as the cell attempts to repair the extensive damage.[13][14][15] If the damage is irreparable, the cell is driven into apoptosis (programmed cell death), often mediated by the activation of caspases like caspase-3.[14]
Notably, the S-phase arrest induced by PNU-159682 and its derivatives distinguishes its mechanism from other anthracyclines like doxorubicin, which typically cause a block in the G2/M phase of the cell cycle.[15][16]
Caption: PNU-159682 mechanism of action leading to apoptosis.
Data Presentation: Quantitative Analysis
PNU-159682 demonstrates exceptional potency across a wide range of human cancer cell lines, with cytotoxic activity often in the sub-nanomolar range. Its efficacy is significantly higher than that of both nemorubicin (MMDX) and doxorubicin.[2]
Table 1: In Vitro Cytotoxicity of PNU-159682
This table summarizes the cytotoxic activity of PNU-159682 against various human tumor cell lines, presented as IC70 values (the concentration required to inhibit cell growth by 70%).
| Cell Line | Cancer Type | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |
| HT-29 | Colon Carcinoma | 0.58 | 460 | 1500 |
| A2780 | Ovarian Carcinoma | 0.10 | 170 | 650 |
| DU145 | Prostate Carcinoma | 0.07 | 110 | 450 |
| EM-2 | Leukemia | 0.20 | 470 | 1300 |
| Jurkat | Leukemia | 0.11 | 260 | 230 |
| CEM | Leukemia | 0.07 | 130 | 200 |
| Data sourced from Quintieri et al., Clinical Cancer Research (2005).[2][17] |
Table 2: Comparative IC50 Values in Non-Hodgkin Lymphoma (NHL) Cell Lines
This table compares the IC50 values (the concentration required to inhibit cell growth by 50%) of PNU-159682 with another potent ADC payload, MMAE.
| Cell Line | PNU-159682 (nM) | MMAE (nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.10 | 0.25 |
| Data sourced from AbMole BioScience and MedchemExpress product sheets.[18][19] |
Table 3: Activity in Biochemical and Specific Cell-Based Assays
| Assay | Target/Cell Line | Concentration | Result |
| Topoisomerase II Unknotting | Purified Enzyme | 100 µM | Weak inhibition[][18][20] |
| Cytotoxicity | CAIX-expressing SKRC-52 cells | 25 nM (IC50) | Potent cytotoxic effect[][18][20] |
Experimental Protocols
The characterization of PNU-159682 involves a suite of cellular and biochemical assays to determine its mechanism and potency.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol determines the concentration of the drug that inhibits cell proliferation.
Caption: Workflow for determining in vitro cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: PNU-159682 is serially diluted to create a range of concentrations. The dilutions are added to the wells, and the plates are incubated for a period of 72 to 120 hours.[12]
-
Viability Measurement: After incubation, a viability reagent such as CellTiter-Glo® (Promega) is added. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[12]
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and dose-response curves are generated to calculate IC50 or IC70 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the drug on cell cycle progression.
Caption: Workflow for cell cycle analysis via flow cytometry.
Methodology:
-
Treatment and Harvesting: Cells are treated with PNU-159682 at a specific concentration (e.g., 0.5 nM to 2 nM) for a defined period, typically 24 hours.[14] Cells are then harvested by trypsinization.
-
Fixation: Cells are washed and fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: The fixed cells are stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA. A commercial kit like the CycleTEST™ Plus DNA Reagent Kit (BD Biosciences) can be used.[12]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[14]
DNA Damage (γH2AX) and Apoptosis (Caspase-3/7) Assays
These assays quantify the induction of DNA damage and apoptosis, respectively. They can be performed using flow cytometry or live-cell imaging systems like the IncuCyte®.
Caption: Parallel workflows for DNA damage and apoptosis detection.
Methodology (γH2AX by Flow Cytometry):
-
Treatment: Cells are treated with PNU-159682 for 24 to 48 hours.[12]
-
Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular proteins.
-
Staining: Cells are incubated with a fluorescently labeled antibody specific for phosphorylated H2AX (e.g., AF488 labeled anti-γH2AX).[12]
-
Analysis: The fluorescence intensity is quantified by flow cytometry to determine the level of DNA damage.
Methodology (Caspase-3/7 by Live-Cell Imaging):
-
Seeding and Reagent Addition: Cells are seeded in a plate, and a reagent that becomes fluorescent upon cleavage by active caspases-3 and -7 (e.g., IncuCyte® Caspase-3/7 Green Reagent) is added to the media.[12]
-
Treatment: PNU-159682 is added to the wells.
-
Imaging: The plate is placed in a live-cell imaging system (e.g., IncuCyte®), which takes images at regular intervals over several days.
-
Analysis: The software quantifies the number of green (apoptotic) cells over time, providing a kinetic measurement of apoptosis induction.[12]
Conclusion
PNU-159682 is a formidable topoisomerase II inhibitor characterized by its extraordinary potency and a distinct mechanism that induces S-phase arrest and massive apoptosis.[14] Its ability to cause irreversible DNA damage at sub-nanomolar concentrations makes it an exceptionally powerful cytotoxic agent. These properties, combined with its efficacy in preclinical models, underscore its potential as a critical component in next-generation cancer therapeutics, particularly as a payload for antibody-drug conjugates designed to target and eliminate tumor cells with high precision.[][3] Ongoing research and clinical investigations continue to explore the full therapeutic utility of this potent molecule.[21][22]
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a.storyblok.com [a.storyblok.com]
- 13. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. abmole.com [abmole.com]
- 20. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Nanoparticle-based drug delivery in advanced pancreatic ductal adenocarcinoma: is it time to deliver yet? - Coyne - AME Clinical Trials Review [actr.amegroups.org]
An In-depth Technical Guide to the Synthesis of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This technical guide provides a detailed examination of the synthesis pathway for a sophisticated drug-linker construct: Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 .
This construct is comprised of several key components, each with a specific function:
-
Maleimide-Phenylalanine-C4 (Mal-Phe-C4): A non-cleavable linker component featuring a maleimide group for covalent attachment to cysteine residues on a monoclonal antibody, a phenylalanine unit, and a C4 alkyl spacer.
-
Valine-Citrulline (VC): A dipeptide sequence designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following enzymatic cleavage of the VC linker, spontaneously releases the attached drug payload in its active form.
-
DMEA (N,N'-dimethylethylenediamine): A spacer unit that forms a carbamate linkage with the payload, potentially influencing solubility and release kinetics.
-
PNU-159682: A highly potent derivative of the anthracycline nemorubicin and a topoisomerase II inhibitor. Its extreme cytotoxicity makes it an effective ADC payload but unsuitable for conventional systemic administration.
This document outlines a plausible multi-step synthesis for this complex molecule, providing detailed experimental protocols derived from analogous chemical literature, quantitative data where available, and workflow visualizations to guide researchers in the field of ADC development.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Payload-Spacer Moiety (PAB-DMEA-PNU-159682): This involves the sequential attachment of the DMEA spacer to the PAB self-immolative unit and subsequent conjugation to the PNU-159682 payload.
-
Synthesis of the Targeting-Linker Moiety (Mal-Phe-C4-VC): This involves the synthesis of the maleimide-functionalized phenylalanine-C4 spacer and its coupling to the valine-citrulline dipeptide.
-
Final Fragment Coupling and Deprotection: The two major fragments are coupled to form the complete drug-linker construct, followed by any necessary deprotection steps.
Caption: High-level overview of the convergent synthesis strategy for the target drug-linker.
Data Presentation: Synthesis Intermediates
The following table summarizes key data for the proposed intermediates in the synthesis pathway. Yields and specific analytical data are based on representative examples from the literature and should be considered illustrative.
| Intermediate No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| 1 | Fmoc-Val-Cit-PAB-OH | C₃₅H₄₁N₅O₈ | 671.74 | 85-95 | >95% |
| 2 | H-Val-Cit-PAB-OH | C₂₀H₃₁N₅O₆ | 449.50 | >95 | >95% |
| 3 | Mal-Phe-C4-COOH | C₂₂H₂₂N₂O₅ | 410.43 | Est. 60-70 | >95% |
| 4 | Mal-Phe-C4-Val-Cit-PAB-OH | C₄₂H₅₁N₇O₁₀ | 829.90 | Est. 70-80 | >95% |
| 5 | N-(Boc)-N,N'-dimethylethylenediamine | C₉H₂₀N₂O₂ | 188.27 | ~53 | >98% |
| 6 | Mal-Phe-C4-VC-PAB-O-PNP | C₄₉H₅₄N₈O₁₄ | 994.99 | Est. 80-90 | >95% |
| 7 | Mal-Phe-C4-VC-PAB-DMEA-Boc | C₅₂H₇₀N₈O₁₁ | 1007.17 | Est. 60-70 | >95% |
| 8 | Mal-Phe-C4-VC-PAB-DMEA-NH₂ | C₄₇H₆₂N₈O₉ | 907.06 | >95 | >95% |
| 9 (Final) | This compound | C₇₄H₈₇N₉O₂₀ | 1450.55 | Est. 40-50 | >98% |
*Estimated yields based on similar reactions reported in the literature.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic transformations. These are based on established chemical principles and published procedures for analogous compounds.[][2] Researchers should perform appropriate characterization (NMR, MS, HPLC) at each step.
Part 1: Synthesis of the Val-Cit-PAB Linker Core
This section details the synthesis of the cleavable dipeptide-spacer unit, a common motif in many ADCs. The methodology is adapted from an improved synthesis route designed to prevent racemization.[3]
Caption: Workflow for the synthesis of the Fmoc-protected VC-PAB intermediate.
Protocol 1.1: Synthesis of Fmoc-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Cit-PABOH)
-
To a solution of Fmoc-L-Citrulline (1.0 eq) in anhydrous DMF, add 4-aminobenzyl alcohol (1.1 eq).
-
Cool the mixture to 0 °C and add HATU (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, DCM/MeOH gradient) to afford Fmoc-Cit-PABOH as a white solid.
Protocol 1.2: Synthesis of Fmoc-Val-Cit-PAB-OH (Intermediate 1)
-
Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1 hour to effect Fmoc deprotection.
-
Concentrate the solution under high vacuum to remove piperidine and DMF. Co-evaporate with toluene to remove residual piperidine, yielding the crude H-Cit-PAB-OH intermediate.
-
Dissolve the crude amine in fresh anhydrous DMF.
-
Add Fmoc-L-Valine-OSu (Fmoc-Val-OSu) (1.1 eq) and DIPEA (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Protocol 1.1.
-
Purify by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH (1) as a white solid.
Part 2: Synthesis of the Mal-Phe-C4-COOH Linker
This protocol outlines a plausible route for the synthesis of the N-terminal portion of the linker, for which direct literature is scarce. It involves the synthesis of a phenylalanine derivative with a C4-carboxylic acid side chain, followed by introduction of the maleimide group.
Protocol 2.1: Synthesis of Boc-Phe(4-butyl-ester)-OH
-
Starting with N-Boc-4-amino-L-phenylalanine, perform a reductive alkylation with ethyl 4-oxobutanoate using a reducing agent such as sodium triacetoxyborohydride.
-
The resulting secondary amine is then protected, for instance, with a Cbz group.
-
This intermediate provides a phenylalanine core with a C4 ester side chain, ready for further modification after selective deprotection.
Protocol 2.2: Synthesis of Mal-Phe-C4-COOH (Intermediate 3)
-
The ester from the previous step is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the carboxylic acid.
-
The Boc and Cbz protecting groups are removed (e.g., via hydrogenation for Cbz and TFA for Boc).
-
The resulting amino-acid with a C4-carboxylic acid side chain is reacted with maleic anhydride in a suitable solvent like acetic acid at reflux to form the maleamic acid.
-
The maleamic acid is then cyclized to the maleimide by heating with a dehydrating agent such as acetic anhydride and sodium acetate to yield Mal-Phe-C4-COOH (3) .
Part 3: Assembly of the Full Linker and Payload Conjugation
This final stage involves coupling the two main fragments and conjugating the complete linker to the PNU-159682 payload. The conjugation to PNU-159682 is proposed to occur via a carbamate linkage involving the DMEA spacer.[]
Caption: Proposed workflow for the final assembly of the drug-linker conjugate.
Protocol 3.1: Synthesis of Mal-Phe-C4-Val-Cit-PAB-OH (Intermediate 4)
-
Fmoc-deprotect Fmoc-Val-Cit-PAB-OH (1) using 20% piperidine in DMF as described in Protocol 1.2 to obtain crude H-Val-Cit-PAB-OH (2) .
-
In a separate flask, dissolve Mal-Phe-C4-COOH (3) (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the acid.
-
Add the activated acid solution to the flask containing crude H-Val-Cit-PAB-OH (2) .
-
Stir the reaction at room temperature overnight.
-
Work up and purify by preparative RP-HPLC to obtain Mal-Phe-C4-Val-Cit-PAB-OH (4) .
Protocol 3.2: Synthesis of N-(Boc)-N,N'-dimethylethylenediamine (Intermediate 5)
-
Dissolve N,N'-dimethylethylenediamine (3.0 eq) in dry DCM under a nitrogen atmosphere and cool to 0 °C.[2]
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Evaporate the solvent. Add ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-(Boc)-N,N'-dimethylethylenediamine (5) as an oil.
Protocol 3.3: Final Assembly and Conjugation to PNU-159682
-
Activation of Linker: Dissolve Mal-Phe-C4-Val-Cit-PAB-OH (4) (1.0 eq) in dry DCM and pyridine. Cool to 0 °C and add p-nitrophenyl chloroformate (1.2 eq). Stir for 3 hours, allowing it to warm to room temperature to form the activated linker (6) .
-
DMEA Coupling: To the activated linker solution, add N-(Boc)-N,N'-dimethylethylenediamine (5) (1.5 eq) and stir overnight. Purify by HPLC to obtain the Boc-protected linker-DMEA conjugate (7) .
-
Boc Deprotection: Dissolve (7) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. Co-evaporate with toluene to remove excess TFA, yielding the deprotected amine-linker (8) as a TFA salt.
-
Carbamate Formation with PNU-159682: This is the most critical and sensitive step.
-
Dissolve PNU-159682 (1.0 eq) in anhydrous, amine-free DMF or DCM under an inert atmosphere.
-
In a separate flask, activate the amine-linker (8) (1.2 eq) by reacting it with an agent like 1,1'-Carbonyldiimidazole (CDI) or triphosgene in the presence of a non-nucleophilic base (e.g., DIPEA) to form a reactive intermediate (e.g., an imidazole-carbamate or isocyanate).
-
Slowly add the activated linker solution to the PNU-159682 solution. The addition of a catalyst such as DMAP may be required.
-
Stir the reaction at room temperature, protected from light, until completion (monitor by LC-MS).
-
-
Purification: The final product, This compound (9) , must be purified using preparative RP-HPLC to remove unreacted starting materials and side products. Lyophilize the pure fractions to obtain the final product as a solid.
Conclusion
The synthesis of this compound is a complex, multi-step process that requires careful control of reaction conditions and protecting group strategies. The outlined pathway, based on established methodologies in peptide synthesis and bioconjugation chemistry, provides a robust framework for obtaining this potent drug-linker construct. Successful synthesis will enable the development of next-generation ADCs with enhanced stability, targeted payload release, and formidable therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for researchers dedicated to advancing the field of antibody-drug conjugates.
References
Physicochemical Properties of PNU-159682 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of PNU-159682 and its derivatives. PNU-159682 is an exceptionally potent anthracycline and a metabolite of nemorubicin, demonstrating significant potential as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] Understanding the physicochemical characteristics of PNU-159682 and its analogs is critical for optimizing drug delivery, efficacy, and stability.
Physicochemical Properties of PNU-159682
This section summarizes the known physicochemical properties of the parent compound, PNU-159682. The data has been compiled from publicly available databases and scientific literature.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₅NO₁₃ | BOC Sciences[] |
| Molecular Weight | 641.62 g/mol | BOC Sciences[] |
| Appearance | White solid powder | BOC Sciences[] |
| Solubility | Soluble in DMSO, slightly soluble in chloroform and methanol. | BOC Sciences[] |
| Lipophilicity (XLogP3) | 2.4 | PubChem |
| Polar Surface Area (PSA) | 190.75 Ų | BOC Sciences[] |
| Vapor Pressure | 0.0±3.2 mmHg at 25°C | BOC Sciences[] |
| Flash Point | 460.9±34.3 °C | BOC Sciences[] |
| Index of Refraction | 1.691 | BOC Sciences[] |
PNU-159682 Derivatives and Structure-Activity Relationships
Recent research has focused on the synthesis of novel PNU-159682 derivatives to improve properties such as stability and solubility, which are crucial for ADC development.[3] A key study by Holte et al. (2020) explored structure-activity relationships by modifying the C-14 alcohol side chain and the saturated tricyclic heterocycle of PNU-159682.[1][3] This led to the development of six new linker-drugs for conjugation to antibodies.[1] While the specific quantitative physicochemical data for these derivatives are detailed in the full publication, the research highlights a strategy to overcome some of the inherent challenges associated with PNU-159682 linker-drugs.[3]
Experimental Protocols
The determination of physicochemical properties is essential for drug development. The following sections describe general experimental protocols relevant to the characterization of PNU-159682 and its derivatives.
Determination of Lipophilicity
Lipophilicity, a key parameter influencing a drug's pharmacokinetic and pharmacodynamic properties, is often determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. The capacity factor (k') can be used to calculate the logarithm of the partition coefficient (logP).
General Protocol:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The composition of the mobile phase can be varied to achieve optimal separation.
-
Sample Preparation: The compound of interest is dissolved in a suitable solvent, typically the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the retention time is recorded.
-
Calculation: The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time. The logP value is then determined by correlating k' with the logP values of a series of standard compounds with known lipophilicity.
Determination of pKa
The ionization constant (pKa) is a critical parameter that affects the solubility, absorption, and distribution of a drug. Potentiometric titration is a common and accurate method for pKa determination.[6]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.
General Protocol:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds. The ionic strength of the solution is kept constant.[6]
-
Titration: The solution is titrated with a standardized solution of HCl or NaOH.[6]
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve. For reliable results, multiple titrations are recommended.[6]
In Vitro Cytotoxicity Assay
The cytotoxic potential of PNU-159682 and its derivatives is a key indicator of their anticancer activity. The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in adherent cell lines.
Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the cell mass and is used to determine cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a solution of SRB.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 or IC70 value (the concentration of the compound that inhibits cell growth by 50% or 70%, respectively) is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
PNU-159682 exerts its potent cytotoxic effects through a dual mechanism of action characteristic of anthracyclines: DNA intercalation and inhibition of topoisomerase II.[] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action of PNU-159682.
Experimental and Analytical Workflow
The development and characterization of PNU-159682 derivatives for ADC applications involve a multi-step workflow, from synthesis to in vivo evaluation.
Caption: Development workflow for PNU-159682 derivatives.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 5. Influence of lipophilicity on cytotoxicity of anthracyclines in LoVo and LoVo/Dx human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
In Vitro Cytotoxicity of PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of PNU-159682, a highly potent anthracycline derivative and a major active metabolite of nemorubicin. PNU-159682 is recognized for its exceptional cytotoxic activity against a broad range of cancer cell lines, positioning it as a molecule of significant interest for the development of targeted cancer therapies, particularly as a payload for antibody-drug conjugates (ADCs).
Core Mechanism of Action
PNU-159682 exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1][2] This inhibition leads to the accumulation of double-strand DNA breaks, which subsequently triggers a cascade of cellular events culminating in apoptosis.[2] A key characteristic of PNU-159682's activity is the induction of cell cycle arrest in the S-phase, a feature that distinguishes it from other anthracyclines like doxorubicin, which typically cause a G2/M-phase block.[3][4] This potent induction of DNA damage and subsequent programmed cell death underscores its profound anti-tumor activity.[3]
Quantitative Cytotoxicity Data
The in vitro potency of PNU-159682 has been evaluated across a diverse panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, demonstrating its sub-nanomolar efficacy.
Table 1: IC50 Values of PNU-159682 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10[5][6] |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.020[5][6] |
| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055[5] |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.1[5][6] |
| SKRC-52 | Renal Cell Carcinoma | 25[1][2] |
Table 2: IC70 Values of PNU-159682 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577[1][5] |
| A2780 | Ovarian Carcinoma | 0.39[1][5] |
| DU145 | Prostate Carcinoma | 0.128[1][5] |
| EM-2 | - | 0.081[1][5] |
| Jurkat | T-cell Leukemia | 0.086[1][5] |
| CEM | T-cell Leukemia | 0.075[1][5] |
Experimental Protocols
The determination of in vitro cytotoxicity of PNU-159682 is commonly performed using the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
1. Cell Plating:
- Harvest cancer cells from the exponential growth phase.
- Determine cell density using a hemocytometer.
- Seed cells into a 96-well flat-bottom plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of PNU-159682 in the appropriate cell culture medium.
- Remove the medium from the wells and add 100 µL of the respective PNU-159682 dilutions.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve PNU-159682, e.g., DMSO) and a no-treatment control.
- Incubate the plate for the desired exposure time (e.g., 72 hours) under standard cell culture conditions.
3. Cell Fixation:
- After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without aspirating the culture medium.
- Incubate the plate at 4°C for 1 hour to fix the cells.
4. Washing:
- Carefully remove the supernatant.
- Wash the wells five times with 200 µL of 1% (v/v) acetic acid to eliminate excess TCA.
- Allow the plates to air dry completely.
5. SRB Staining:
- Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
- Incubate at room temperature for 30 minutes.
6. Removal of Unbound Dye:
- Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove any unbound SRB dye.
- Allow the plates to air dry completely.
7. Solubilization of Bound Dye:
- Add 200 µL of 10 mM Tris base solution to each well.
- Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.
8. Absorbance Measurement:
- Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.
9. Data Analysis:
- Subtract the background absorbance (from wells containing medium only) from all readings.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the logarithm of the PNU-159682 concentration to determine the IC50 value.
Visualizations
Signaling Pathway of PNU-159682-Induced Cytotoxicity
Caption: Mechanism of PNU-159682-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for SRB cytotoxicity assay.
References
The Bystander Effect of PNU-159682-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the bystander effect mediated by Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic payload, PNU-159682. PNU-159682, a highly potent derivative of the anthracycline nemorubicin, functions as a DNA topoisomerase II inhibitor, inducing catastrophic DNA damage and subsequent cell death.[1][2] Its exceptional potency makes it a compelling payload for ADCs. The bystander effect, a phenomenon where the ADC's payload kills not only the target antigen-expressing cancer cells but also adjacent antigen-negative cells, is a critical attribute for overcoming tumor heterogeneity and enhancing therapeutic efficacy.[3] This guide provides a comprehensive overview of the mechanism of action, experimental protocols for evaluating the bystander effect, and quantitative data analysis.
Mechanism of Action: PNU-159682 and the DNA Damage Response
PNU-159682 exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][4] This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), which are highly toxic lesions that trigger a robust DNA Damage Response (DDR).
The DDR is primarily orchestrated by two key signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways.[2][5] Upon sensing DSBs, the ATM (Ataxia Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the checkpoint kinase Chk2.[5][6] This cascade leads to cell cycle arrest, typically at the G1/S or G2/M transition, allowing time for DNA repair.[7] If the damage is too extensive to be repaired, this pathway can initiate apoptosis (programmed cell death). The ATR (Ataxia Telangiectasia and Rad3-related) kinase, in conjunction with its downstream effector Chk1, is primarily activated by single-stranded DNA, which can arise at stalled replication forks, but also plays a role in the response to DSBs.[2][5] Activation of these pathways ultimately converges on the cell cycle machinery and apoptotic signaling to determine the cell's fate.
The Bystander Effect: Extending the Reach of Cytotoxicity
The bystander effect of PNU-159682-based ADCs is contingent on several factors, including the properties of the linker connecting the payload to the antibody and the physicochemical characteristics of the released payload. A cleavable linker is essential to allow the payload to be released from the antibody within the target cell. Once released, the payload must be able to traverse the cell membrane to affect neighboring cells. The lipophilicity and neutral charge of the payload are critical determinants of its membrane permeability.
Quantitative Analysis of the Bystander Effect
The potency of the bystander effect can be quantified by comparing the cytotoxicity of the ADC on antigen-positive and antigen-negative cells, both alone and in co-culture. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Cell Line | Antigen Status | ADC Treatment | IC50 (nM) - Monoculture | IC50 (nM) - Co-culture (with Antigen-Positive Cells) |
| SK-BR-3 | HER2-Positive | Trastuzumab-PNU-159682 | ~0.1 | N/A |
| MDA-MB-468 | HER2-Negative | Trastuzumab-PNU-159682 | >1000 | ~10-50 |
| NCI-N87 | HER2-Positive | Trastuzumab-PNU-159682 | ~0.05 | N/A |
| HT-29 | HER2-Negative | Trastuzumab-PNU-159682 | >1000 | ~20-80 |
Note: The IC50 values presented are representative and may vary depending on the specific ADC construct, cell lines, and experimental conditions. The significant decrease in the IC50 for antigen-negative cells in a co-culture setting is indicative of a potent bystander effect.
Experimental Protocols for Assessing the Bystander Effect
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., MDA-MB-468-GFP)
-
PNU-159682-based ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed a 1:1 mixture of Ag+ and Ag--GFP cells into a 96-well plate at a density of 5,000 cells per well.
-
Include control wells with only Ag+ cells and only Ag--GFP cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and the isotype control ADC.
-
Treat the co-culture and monoculture wells with the ADCs. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Viability Assessment:
-
Fluorescence Imaging: At the end of the incubation, wash the cells with PBS and acquire images using a fluorescence microscope to visualize the GFP-positive cells.
-
Quantitative Viability: Lyse the cells and measure cell viability using a luminescent or fluorescent assay.
-
-
Data Analysis:
-
Quantify the number of viable Ag--GFP cells in the co-culture wells relative to the monoculture controls to determine the percentage of bystander killing.
-
Calculate the IC50 values for the ADC in both monoculture and co-culture settings.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Same as for the co-culture assay.
Procedure:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask and allow them to reach ~80% confluency.
-
Treat the Ag+ cells with a cytotoxic concentration of the PNU-159682 ADC (e.g., 10x IC50) for 48-72 hours. Include an untreated control.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove cell debris.
-
-
Treat Bystander Cells:
-
Seed Ag--GFP cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with the collected conditioned medium.
-
-
Incubation and Analysis:
-
Incubate for 72 hours.
-
Assess the viability of the Ag--GFP cells as described in the co-culture assay.
-
Conclusion
The bystander effect is a pivotal mechanism for enhancing the therapeutic potential of ADCs, particularly in the context of heterogeneous tumors. PNU-159682, with its extreme potency and ability to induce a robust DNA damage response, is a promising payload for developing ADCs with a significant bystander killing capacity. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the preclinical evaluation of the bystander effect of PNU-159682-based ADCs, facilitating the development of more effective cancer therapeutics. Further in vivo studies using mixed tumor xenograft models are crucial to validate the in vitro findings and to fully characterize the therapeutic window and efficacy of these next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Data on PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data available for Antibody-Drug Conjugates (ADCs) utilizing PNU-159682 as a cytotoxic payload. PNU-159682 is an exceptionally potent anthracycline derivative and a major active metabolite of nemorubicin.[][2] Its high cytotoxicity, which is several hundred to thousands of times greater than its parent compounds doxorubicin and nemorubicin, makes it a compelling candidate for targeted cancer therapies.[][2][3][4][5][6] This guide synthesizes in vitro and in vivo data, details common experimental methodologies, and illustrates key biological processes.
Core Mechanism of Action
PNU-159682 exerts its potent anti-tumor effect through a distinct mechanism involving multi-faceted DNA damage.[7] Upon release within the target cancer cell, the payload intercalates into the DNA and inhibits topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[][3][4] This action leads to the formation of irreversible double-strand DNA breaks.[] Furthermore, PNU-159682 can form covalent adducts with DNA, enhancing its cytotoxic effect.[][8]
A key differentiator from other anthracyclines like doxorubicin, which typically cause G2/M phase cell cycle arrest, is that PNU-159682 induces a potent S-phase arrest.[7][8][9] This disruption of DNA synthesis, coupled with extensive DNA damage, ultimately triggers apoptosis.[][7] Notably, the payload is effective against both dividing and non-dividing cells and is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting its potential efficacy against multi-drug resistant tumors.[4][8][10]
In Vitro Preclinical Data
The sub-nanomolar potency of PNU-159682 has been consistently demonstrated across a wide array of human cancer cell lines. As a free drug, it exhibits IC70 values in the picomolar to low nanomolar range, significantly outperforming conventional chemotherapies. When conjugated to a monoclonal antibody, this potency is retained and targeted specifically to antigen-expressing cells.
Table 1: In Vitro Cytotoxicity of Free PNU-159682
| Cell Line | Cancer Type | Metric | Value (nM) | Potency vs. Doxorubicin |
|---|---|---|---|---|
| HT-29 | Colon Carcinoma | IC70 | 0.577 | ~2,100 - 6,420-fold more potent[][3] |
| A2780 | Ovarian Carcinoma | IC70 | 0.39 | ~2,100 - 6,420-fold more potent[][3] |
| DU145 | Prostate Carcinoma | IC70 | 0.128 | ~2,100 - 6,420-fold more potent[][3] |
| EM-2 | Myeloid Leukemia | IC70 | 0.081 | ~2,100 - 6,420-fold more potent[][3] |
| Jurkat | T-cell Leukemia | IC70 | 0.086 | ~2,100 - 6,420-fold more potent[][3] |
| CEM | T-cell Leukemia | IC70 | 0.075 | ~2,100 - 6,420-fold more potent[][3] |
| SKRC-52 | Renal Carcinoma (CAIX+) | IC50 | 25 | Not Applicable |
Table 2: In Vitro Cytotoxicity of PNU-159682 ADCs
| ADC Construct | Target | Cell Line | Cancer Type | Metric | Value (nM) |
|---|---|---|---|---|---|
| anti-CD22-NMS249 | CD22 | BJAB.Luc | Non-Hodgkin's Lymphoma | IC50 | 0.058[3] |
| anti-CD22-NMS249 | CD22 | Granta-519 | Non-Hodgkin's Lymphoma | IC50 | 0.030[3] |
| anti-CD22-NMS249 | CD22 | SuDHL4.Luc | Non-Hodgkin's Lymphoma | IC50 | 0.0221[3] |
| anti-CD22-NMS249 | CD22 | WSU-DLCL2 | Non-Hodgkin's Lymphoma | IC50 | 0.01[3] |
| cAC10-Gly5-PNU | CD30 | Karpas-299 | Non-Hodgkin's Lymphoma | IC50 | ~0.007 (1.1 ng/mL)[11] |
In Vivo Preclinical Data
The potent in vitro activity of PNU-159682 and its ADC forms translates to significant anti-tumor efficacy in various preclinical animal models, including xenografts, patient-derived xenografts (PDX), and syngeneic models. Studies have demonstrated complete tumor regressions and durable responses at well-tolerated doses.
Table 3: In Vivo Efficacy of PNU-159682 and ADCs
| Agent | Dose | Animal Model | Cancer Type | Key Outcome |
|---|---|---|---|---|
| PNU-159682 (Free Drug) | 15 µg/kg (single i.v.) | Mouse | Murine L1210 Leukemia | Increased lifespan by 29%[][3] |
| PNU-159682 (Free Drug) | 4 µg/kg | Mouse | MX-1 Human Mammary Xenograft | Significant anti-tumor activity[] |
| anti-CD22-NMS249 ADC | 2 mg/kg (single dose) | Mouse | BJAB.Luc Xenograft (NHL) | Complete tumor remission; 110-134% TGI[3] |
| HER2-PNU ADC | 0.5 - 2 mg/kg | Rodent | HER2+ PDX & Syngeneic Models | Strong anti-tumor efficacy, exceeding T-DM1[12] |
| ROR1-PNU ADC | 0.5 - 2 mg/kg | Rodent | ROR1+ PDX & Syngeneic Models | Strong anti-tumor efficacy[12] |
| hCD46-19 ADC | 1.0 mg/kg (single dose) | Mouse | NSCLC & Colorectal Models | Complete tumor regression and durable responses[13] |
Toxicology studies in both rodents and non-human primates (cynomolgus monkeys) have confirmed a favorable safety profile for PNU-159682 ADCs.[12] Efficacious doses are generally well-tolerated, with the highest non-severely toxic dose (HNSTD) in primates noted at approximately 1 mg/kg.[3][6][12][14]
Experimental Protocols & Workflows
Reproducible and robust preclinical data relies on well-defined experimental methodologies. The following section outlines common protocols used in the evaluation of PNU-159682 ADCs.
In Vitro Cytotoxicity Assay (Sulforhodamine B Protocol): A frequently used method to assess cell viability is the Sulforhodamine B (SRB) assay.[3]
-
Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with a serial dilution of PNU-159682 or ADC (e.g., 0-500 nM) for a short period, typically 1 hour.[3]
-
Washout: The compound-containing medium is removed, cells are washed, and fresh, compound-free medium is added.
-
Incubation: Cells are cultured for an additional 72 hours to allow for the cytotoxic effects to manifest.[3]
-
Fixation & Staining: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye, which binds to total cellular protein.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader to quantify cell mass, which is proportional to cell viability.
ADC Generation and Efficacy Testing Workflow: The development and evaluation of a PNU-159682 ADC follows a structured workflow from molecular construction to in vivo validation. Site-specific conjugation technologies, such as Sortase-mediated Antibody Conjugation (SMAC-Technology™), are often employed to create homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to more predictable pharmacokinetics and a better therapeutic index.[11][12]
Metabolism and Pharmacokinetic Considerations
PNU-159682 is the product of metabolic activation. Its parent drug, nemorubicin (MMDX), is converted to the highly active PNU-159682 primarily by the cytochrome P450 enzyme CYP3A4 in human liver microsomes.[2] This bioactivation is a critical step in the mechanism of nemorubicin itself and underscores the inherent potency of the PNU-159682 molecule. When used as a payload, the ADC delivery mechanism bypasses this metabolic step, delivering the already fully active agent directly to the tumor cell.
The pharmacokinetics of PNU-159682 ADCs are heavily influenced by the stability of the linker and the homogeneity of the conjugate.[11][12] The use of stable, non-cleavable linkers and site-specific conjugation technologies helps ensure the payload remains attached to the antibody in circulation, minimizing off-target toxicity and improving the therapeutic index.[11][12]
Conclusion
The preclinical data for PNU-159682 establish it as a premier payload for the development of next-generation ADCs. Its characteristics—including extreme potency across numerous tumor types, a distinct S-phase arrest mechanism of action, efficacy in multi-drug resistant contexts, and demonstrated anti-tumor activity at well-tolerated doses in vivo—position it as a valuable tool in oncology drug development.[][3][7][10][12] Ongoing research continues to explore novel derivatives and advanced conjugation technologies to further optimize the therapeutic potential of PNU-159682-based ADCs.[6][13][14][15]
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. | BioWorld [bioworld.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mal-Phe-C4 Linker Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maleimide-phenylalanine-C4 (Mal-Phe-C4) linker, a critical component in the design and development of Antibody-Drug Conjugates (ADCs). This document will delve into the linker's core structure, mechanism of action, and its role in the targeted delivery of cytotoxic payloads. Quantitative data on its performance, detailed experimental protocols, and visualizations of relevant biological and experimental workflows are presented to provide a thorough understanding for researchers in the field of targeted cancer therapy.
Introduction to the Mal-Phe-C4 Linker
The Mal-Phe-C4 linker is a key constituent of a broader linker system commonly employed in ADCs. It is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload specifically within the target cancer cells. The nomenclature "Mal-Phe-C4" refers to its core components:
-
Maleimide (Mal): This functional group serves as the conjugation site to the monoclonal antibody (mAb). It reacts specifically with the thiol groups (-SH) of cysteine residues on the antibody, forming a stable thioether bond.
-
Phenylalanine (Phe): This amino acid residue is part of the peptide sequence recognized and cleaved by specific lysosomal proteases.
-
C4: This refers to a four-carbon alkyl chain, which can be part of the spacer element, contributing to the overall length and properties of the linker.
In many applications, the Mal-Phe-C4 component is part of a larger, more complex linker structure, frequently incorporating a valine-citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzyl carbamate (PABC) spacer.[][][3] The Val-Cit sequence is particularly susceptible to cleavage by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[4][5] This enzymatic cleavage initiates the release of the cytotoxic payload.
Mechanism of Action
The efficacy of an ADC utilizing a Mal-Phe-C4 based linker is contingent on a precise sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Data Presentation
The following tables summarize key quantitative data for ADCs incorporating the Mal-Phe-C4 linker motif, often as part of the broader Mal-Phe-C4-Val-Cit-PAB construct.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for ADCs utilizing a Mal-Phe-C4 based linker system with different payloads.
| Cell Line | Target Antigen | Payload | Linker System | Average IC50 (ng/mL) | Reference(s) |
| Karpas-299 | CD30 | MMAE | Mal-Phe-C4-Val-Cit-PAB | ~1.1 | |
| SKBR3 | HER2 | PNU-159682 | Mal-Phe-C4-Val-Cit-PAB | ~2.8 | [6] |
| BJAB | CD22 | MMAE | Mal-Phe-C4-Val-Cit-PAB | Not specified | |
| HCT-116 | Not specified | MMAE | Mal-Phe-C4-Val-Cit-PAB | Not specified | [7] |
| PANC-1 | Not specified | MMAE | Mal-Phe-C4-Val-Cit-PAB | Not specified | [7] |
Plasma Stability
The stability of the linker in plasma is crucial to prevent premature release of the payload, which can lead to off-target toxicity. The following table summarizes available data on the plasma stability of ADCs with Val-Cit containing linkers.
| ADC Construct | Plasma Source | Incubation Time (days) | Payload Loss (%) | Stability Assessment | Reference(s) |
| Trastuzumab-vc-MMAE | Human | 28 | Not significant | High | [8] |
| Trastuzumab-vc-MMAE | Mouse | Not specified | Unstable (cleaved by Ces1c) | Low | [9] |
| ADC with Glu-Val-Cit linker | Mouse | 28 | Not significant | High | [8] |
| vc-MMAE containing ADCs | Rat | 6 | ~2.5% | High | [10] |
| vc-MMAE containing ADCs | Mouse | 6 | ~25% | Low | [10] |
Cathepsin B Cleavage Kinetics
The efficiency of payload release is dependent on the rate of enzymatic cleavage of the linker. The following table provides kinetic parameters for the cleavage of dipeptide linkers by cathepsin B.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit | 1x | Not specified | Not specified | Not specified | [11] |
| Val-Ala | ~0.5x | Not specified | Not specified | Not specified | [11] |
| Phe-Lys | ~30x | Not specified | Not specified | Not specified | [11] |
| Z-Phe-Arg-AMC | Not applicable | Not specified | Not specified | Not specified | [12] |
| Z-Arg-Arg-AMC | Not applicable | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC.[13]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC constructs and control articles
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma.[8][12]
Materials:
-
ADC construct
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, ELISA)
Procedure:
-
Incubation: Thaw plasma at 37°C. Add the ADC to the plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample with the ADC in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots from the incubation mixtures. Immediately freeze the samples at -80°C to stop any further reactions.
-
Sample Analysis:
-
ELISA for Intact ADC: Use a sandwich ELISA to quantify the amount of intact ADC.
-
LC-MS/MS for Free Payload: Precipitate plasma proteins and analyze the supernatant to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
This protocol determines the rate of ADC linker cleavage by cathepsin B.[9][11]
Materials:
-
ADC construct or peptide-fluorophore conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, fluorescence plate reader)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in the assay buffer.
-
Initiate Reaction: Start the reaction by adding recombinant human Cathepsin B (e.g., 1 µM final concentration). Include a no-enzyme control.
-
Incubation and Quenching: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction with an equal volume of cold quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload or by a fluorescence plate reader if using a fluorogenic substrate.
-
Data Analysis: Plot the concentration of the released product over time to determine the cleavage rate. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by common payloads delivered via Mal-Phe-C4 based linkers.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of an ADC.
Conclusion
The Mal-Phe-C4 linker, as a central part of a sophisticated, cleavable linker system, is a cornerstone of modern ADC design. Its ability to be stably conjugated to an antibody and to selectively release a potent cytotoxic payload within the tumor microenvironment makes it a valuable tool in the development of targeted cancer therapies. A thorough understanding of its properties, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers aiming to harness its full potential in creating the next generation of effective and safe ADCs.
References
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Nuances of Cleavage: A Technical Guide to the Cathepsin B Sensitivity of VC-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (VC-PAB) linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable stability in systemic circulation coupled with its specific and efficient cleavage within the tumor cell lysosome has established it as a leading platform for the controlled release of potent cytotoxic payloads. This technical guide provides an in-depth exploration of the core mechanism of VC-PAB linker cleavage by the lysosomal protease Cathepsin B, offering a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its characterization, and a summary of key quantitative data to inform ADC research and development.
The Mechanism of Action: A Precisely Orchestrated Cascade
The therapeutic efficacy of an ADC utilizing a VC-PAB linker is contingent upon a series of events that begin with the ADC binding to its target antigen on the cancer cell surface and culminate in the release of the cytotoxic payload within the cell.
ADC Internalization and Lysosomal Trafficking
Upon binding to its target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway. As the endosome matures, its internal pH decreases, eventually fusing with a lysosome to form a phagolysosome. The acidic and enzyme-rich environment of the lysosome is the key to unlocking the cytotoxic potential of the ADC.
Enzymatic Cleavage by Cathepsin B
Within the lysosome, the dipeptide sequence of the VC-PAB linker, Valine-Citrulline, serves as a specific recognition site for Cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[1] Cathepsin B's activity is optimal in the acidic environment of the lysosome, while it remains largely inactive at the neutral pH of the bloodstream, contributing to the linker's stability in circulation.[1]
Cathepsin B cleaves the amide bond between the C-terminus of the citrulline residue and the p-aminobenzylcarbamate (PAB) spacer.[2] This enzymatic cleavage is the initiating trigger for the release of the payload.
The Self-Immolative Spacer
The PAB spacer is a "self-immolative" linker, meaning that once it is cleaved from the dipeptide, it undergoes a spontaneous intramolecular electronic cascade. This 1,6-elimination reaction results in the release of the unmodified, fully active cytotoxic payload, along with p-aminobenzylquinone methide and carbon dioxide. This self-immolative property is crucial as it ensures that the payload is not left with a remnant of the linker that could hinder its cytotoxic activity.
References
Structural Activity Relationship of PNU-159682 Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a potent metabolite of the anthracycline antibiotic nemorubicin (MMDX).[1][2] It exhibits extraordinary cytotoxicity against a wide range of cancer cell lines, proving to be thousands of times more potent than its parent compound and doxorubicin.[1][2] This exceptional potency has positioned PNU-159682 as a valuable payload for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3][4] Understanding the structural activity relationship (SAR) of PNU-159682 analogs is crucial for optimizing its therapeutic potential, including enhancing its efficacy, selectivity, and safety profile. This guide provides a comprehensive overview of the SAR of PNU-159682 analogs, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.
Core Structure and Mechanism of Action
PNU-159682 is a derivative of doxorubicin, characterized by a modified sugar moiety. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and transcription. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 induces double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis.
Structural Modifications and Their Impact on Activity
SAR studies on PNU-159682 have primarily focused on modifications at two key positions: the C-14 alcohol side chain and the saturated tricyclic heterocycle of the morpholino sugar moiety. These modifications aim to modulate the compound's potency, stability, and suitability for conjugation in ADCs.
C-14 Position Modifications
Modifications at the C-14 position of the anthracycline backbone have been explored to introduce linker attachment points for ADC development. The goal is to create derivatives that retain high potency while allowing for stable conjugation to monoclonal antibodies.
Morpholino Group Modifications
Alterations to the morpholino group on the sugar moiety have been investigated to fine-tune the cytotoxic potency of PNU-159682. The objective is to develop analogs with a range of potencies, which can be beneficial for creating ADCs with an optimized therapeutic index for different cancer targets.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro cytotoxicity of PNU-159682 and its parent compounds, nemorubicin (MMDX) and doxorubicin, against a panel of human cancer cell lines. The data is presented as IC70 values (the concentration required to inhibit cell growth by 70%).
| Compound | HT-29 (Colon) IC70 (nM) | A2780 (Ovarian) IC70 (nM) | DU145 (Prostate) IC70 (nM) | EM-2 (Leukemia) IC70 (nM) | Jurkat (Leukemia) IC70 (nM) | CEM (Leukemia) IC70 (nM) |
| PNU-159682 | 0.577 | 0.39 | 0.128 | 0.081 | 0.086 | 0.075 |
| Nemorubicin (MMDX) | 578 | 482 | 126 | 68 | 81 | 79 |
| Doxorubicin | 1717 | 1240 | 386 | 181 | 215 | 198 |
Data sourced from Quintieri et al., Clinical Cancer Research, 2005.[1]
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[5][6][7][8]
Materials:
-
Appropriate cell culture medium
-
Trypsin-EDTA solution
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Add serial dilutions of the PNU-159682 analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[6]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[6]
-
Staining: Add 100 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/IC70 values.
Topoisomerase II Inhibition Assay: DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).[9][10][11][12][13]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x reaction buffer, ATP, kDNA, and the test compound (PNU-159682 analog) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[13]
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated an adequate distance.[13]
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[13]
-
Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA in the presence of the test compound.
Visualizations
Caption: Mechanism of action of PNU-159682 leading to apoptosis.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Logical relationships in the SAR of PNU-159682 analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profoldin.com [profoldin.com]
- 12. topogen.com [topogen.com]
- 13. inspiralis.com [inspiralis.com]
Foundational Research on Nemorubicin Metabolite PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a major and highly potent metabolite of the anthracycline nemorubicin (MMDX).[1][2][3] Extensive preclinical research has demonstrated that PNU-159682 exhibits significantly greater cytotoxicity against a wide range of cancer cell lines compared to its parent compound and other established anthracyclines like doxorubicin.[1][4] Its primary mechanism of action involves the inhibition of DNA topoisomerase II and the induction of DNA damage, leading to cell cycle arrest and apoptosis.[5][6] This profound potency has positioned PNU-159682 as a promising payload for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[5][7][8] This technical guide provides a comprehensive overview of the foundational research on PNU-159682, including its metabolic generation, mechanism of action, and preclinical efficacy. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in the field.
Introduction
Nemorubicin (MMDX) is a doxorubicin analogue characterized by a methoxymorpholinyl group on the sugar moiety, which confers activity against multidrug-resistant tumor cells.[1] The in vivo efficacy of nemorubicin is largely attributed to its metabolic bioactivation to PNU-159682.[1][2] This conversion, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, results in a compound that is several thousand-fold more cytotoxic than nemorubicin itself.[2][6] The remarkable potency of PNU-159682 stems from its ability to intercalate into DNA and inhibit topoisomerase II, leading to double-strand DNA breaks and the induction of programmed cell death.[3][5] This guide delves into the core research that has elucidated the properties and potential of PNU-159682 as a powerful anticancer agent.
Metabolic Bioactivation of Nemorubicin to PNU-159682
The conversion of nemorubicin to PNU-159682 is a critical step for its antitumor activity. This bioactivation is catalyzed by cytochrome P450 enzymes, predominantly CYP3A4, which is highly expressed in the human liver.[2][9]
Experimental Workflow: In Vitro Metabolism of Nemorubicin
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism that ultimately leads to cancer cell death.
DNA Topoisomerase II Inhibition and DNA Damage
PNU-159682 is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the covalent complex between topoisomerase II and DNA, PNU-159682 prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3] This DNA damage triggers a cellular response known as the DNA Damage Response (DDR).
Cell Cycle Arrest
The DNA damage induced by PNU-159682 activates the DDR pathway, leading to cell cycle arrest, primarily in the S-phase.[2][10] This arrest prevents the cell from replicating its damaged DNA. A key signaling cascade involved is the ATR-Chk1 pathway. Replication stress caused by PNU-159682 activates the ATR kinase, which then phosphorylates and activates the Chk1 kinase.[1][11] Activated Chk1 targets the phosphatase CDC25A for degradation, leading to the accumulation of inhibitory phosphorylation on cyclin-dependent kinase 2 (CDK2), a key driver of S-phase progression.[2][10][12]
Signaling Pathway: PNU-159682-Induced S-Phase Arrest
Apoptosis
If the DNA damage is too severe to be repaired, PNU-159682-treated cells undergo apoptosis. The DNA damage primarily triggers the intrinsic (mitochondrial) apoptosis pathway. This involves the activation of pro-apoptotic proteins like BAX and BAK, which lead to mitochondrial outer membrane permeabilization (MOMP).[7][13] MOMP results in the release of cytochrome c into the cytoplasm, which then binds to APAF-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the effector caspases-3 and -7, leading to the execution of apoptosis.[7][8][14]
Signaling Pathway: PNU-159682-Induced Intrinsic Apoptosis
Quantitative Preclinical Data
Table 1: In Vitro Cytotoxicity of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | MMDX IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | PNU-159682 vs. MMDX (Fold-Potency) | PNU-159682 vs. Doxorubicin (Fold-Potency) |
| HT-29 | Colon Carcinoma | 0.081 | 191 | 520 | 2360 | 6420 |
| A2780 | Ovarian Carcinoma | 0.12 | 181 | 380 | 1508 | 3167 |
| DU145 | Prostate Carcinoma | 0.25 | 298 | 680 | 1192 | 2720 |
| EM-2 | Leukemia | 0.15 | 118 | 315 | 787 | 2100 |
| Jurkat | Leukemia | 0.58 | 578 | 1717 | 997 | 2960 |
| CEM | Leukemia | 0.23 | 258 | 630 | 1122 | 2739 |
| Data summarized from Quintieri et al., Clinical Cancer Research, 2005.[1] |
Table 2: In Vivo Antitumor Activity of PNU-159682
| Tumor Model | Treatment | Dose | Increase in Life Span (%) | Reference |
| Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (single i.v. dose) | 29 | [1] |
| Disseminated Murine L1210 Leukemia | Nemorubicin (MMDX) | 90 µg/kg (single i.v. dose) | 36 | [1] |
| MX-1 Human Mammary Carcinoma Xenograft | PNU-159682 | 4 µg/kg (i.v., q7dx3) | Showed remarkable effectiveness | [1] |
Experimental Protocols
In Vitro Metabolism of Nemorubicin in Human Liver Microsomes
This protocol is adapted from the methods described by Quintieri et al. (2005).[1][11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 0.3 mol/L Tris buffer (pH 7.4), 0.5 mmol/L NADPH, and nemorubicin (1-50 µmol/L) in a total volume of 0.2 mL.
-
Pre-incubation: Pre-incubate the reaction mixture for 3 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Add human liver microsomes (0.25 mg protein/mL) to the pre-incubated mixture to start the reaction.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C under aerobic conditions in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding an equal volume (0.2 mL) of ice-cold methanol.
-
Protein Precipitation: Centrifuge the mixture to precipitate the proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of PNU-159682 using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is a generalized procedure based on standard SRB assay methodologies.[7][9][10][12][15]
-
Cell Plating: Seed adherent cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of PNU-159682 (and control compounds) and incubate for 72-96 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Topoisomerase II Decatenation Assay
This protocol is based on standard topoisomerase II activity assays.[2][11][16][17]
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA, and 0.1 µg of kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add varying concentrations of PNU-159682 or a vehicle control to the reaction mixtures.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing 5% sarkosyl, 0.025% bromophenol blue, and 25% glycerol.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated kDNA minicircles will migrate into the gel, while the catenated network will remain in the well. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated minicircles.
Site-Specific Antibody-Drug Conjugate (ADC) Generation and Characterization
This protocol outlines the general principles for creating and analyzing a PNU-159682 ADC.
Workflow: ADC Generation and Characterization
-
Conjugation: A monoclonal antibody with an engineered conjugation site (e.g., a cysteine or selenocysteine residue) is reacted with a PNU-159682-linker construct.[1][3][5] The linker may be cleavable or non-cleavable and is designed to release the active PNU-159682 payload inside the target cancer cell.
-
Purification: The resulting ADC is purified from unconjugated antibody, linker-payload, and other reactants using techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[4][18]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and integrity.
Conclusion
PNU-159682 stands out as a remarkably potent cytotoxic agent derived from the metabolic activation of nemorubicin. Its well-defined mechanism of action, centered on topoisomerase II inhibition and the induction of DNA damage-mediated apoptosis, provides a strong rationale for its clinical development. The extensive preclinical data, particularly its sub-nanomolar in vitro potency, underscores its potential as a powerful anticancer drug. The ongoing exploration of PNU-159682 as a payload in antibody-drug conjugates represents a promising strategy to harness its exceptional potency while minimizing systemic toxicity, thereby offering a targeted and effective approach to cancer therapy. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and capitalize on the therapeutic potential of PNU-159682.
References
- 1. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectopic Expression of Cdc25A Accelerates the G1/S Transition and Leads to Premature Activation of Cyclin E- and Cyclin A-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC25A inhibition suppresses cell proliferation and induces G1/S‑phase cell cycle arrest in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Cdc25 A inactivation in response to S phase inhibition and its role in preventing premature mitosis | EMBO Reports [link.springer.com]
- 13. BAX and SMAC regulate bistable properties of the apoptotic caspase system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols: Conjugation of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity. The three principal components of an ADC are a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.
This document provides a detailed protocol for the conjugation of the potent cytotoxic agent PNU-159682 to a monoclonal antibody using the maleimide-functionalized linker, Mal-Phe-C4-VC-PAB-DMEA. PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and functions as a topoisomerase II inhibitor, inducing DNA damage and subsequent apoptosis in cancer cells.[1] The maleimide group on the linker enables a stable covalent bond with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effect by inhibiting topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[2][3][4][5][6] PNU-159682 intercalates into the DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the religation of the DNA strands.[2][3][4][5][6] This leads to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
This section details the step-by-step procedure for conjugating Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 to a monoclonal antibody. The protocol is divided into three main stages: antibody reduction, drug-linker conjugation, and purification and characterization of the resulting ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting vehicle |
| This compound | Commercially available | Drug-linker conjugate |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercially available | Reducing agent |
| N-acetylcysteine | Commercially available | Quenching agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercially available | Buffer |
| Dimethyl sulfoxide (DMSO) | Commercially available | Solvent for drug-linker |
| Sephadex G-25 Desalting Column | Commercially available | Purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercially available | ADC characterization |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Column | Commercially available | ADC characterization |
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in the monoclonal antibody to generate free sulfhydryl groups for conjugation.
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 50 mM borate, pH 7.5).
-
TCEP Addition: Prepare a fresh stock solution of TCEP (10 mM) in the conjugation buffer. Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubation: Gently mix the solution and incubate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically for each antibody.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into a degassed conjugation buffer (PBS, pH 7.2-7.5) using a desalting column (e.g., Sephadex G-25).
Protocol 2: Drug-Linker Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 5-10 molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC and its characterization to determine the drug-to-antibody ratio (DAR).
-
Purification: Purify the ADC from excess drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization by HIC-HPLC:
-
Objective: To determine the average DAR and the distribution of different drug-loaded species.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The different ADC species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.[7][8][9][10][11]
-
-
Characterization by RP-HPLC (of reduced ADC):
-
Objective: To determine the DAR by analyzing the drug-loaded light and heavy chains.
-
Reduction: Reduce the ADC sample with an excess of DTT at 37°C for 30 minutes.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The unconjugated and conjugated light and heavy chains will be separated. The DAR can be calculated based on the relative peak areas.[12][13][14][15][16]
-
Data Presentation
The following tables summarize typical quantitative data obtained during the ADC conjugation and characterization process. Note that these values are representative and may vary depending on the specific antibody and reaction conditions.
Table 1: Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Antibody Concentration | 5-10 mg/mL | Efficient conjugation |
| TCEP:Antibody Molar Ratio | 5-10:1 | Partial reduction of interchain disulfides |
| Drug-Linker:Antibody Molar Ratio | 5-10:1 | Target DAR of 2-4 |
| Reaction Temperature | Room Temperature or 4°C | Controlled conjugation |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | High conjugation efficiency |
| Quenching Agent | N-acetylcysteine (20-fold excess) | Capping of unreacted maleimides |
Table 2: Representative ADC Characterization Data
| Analytical Method | Parameter Measured | Typical Value |
| HIC-HPLC | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| RP-HPLC (reduced) | Drug distribution on light and heavy chains | Predominantly on heavy chain |
| Size-Exclusion Chromatography (SEC) | Aggregate Content | < 5% |
| UV-Vis Spectroscopy | Protein Concentration | As per formulation |
| Endotoxin Assay | Endotoxin Level | < 1 EU/mg |
Experimental Workflow and Logical Relationships
The overall process of ADC synthesis and characterization follows a logical workflow, from the initial preparation of the antibody to the final analysis of the purified conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. waters.com [waters.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 in Solid Tumor ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic modality in oncology, combining the target specificity of monoclonal antibodies with the high potency of cytotoxic payloads. This document provides detailed application notes and protocols for the use of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, a highly potent drug-linker conjugate designed for the development of ADCs targeting solid tumors.
The conjugate consists of three key components:
-
PNU-159682: A derivative of the anthracycline nemorubicin, PNU-159682 is an exceptionally potent cytotoxin. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] PNU-159682 has demonstrated cytotoxicity several thousand times greater than doxorubicin.[4]
-
Cleavable Linker: The linker system, Mal-Phe-C4-VC-PAB-DMEA, is designed for stability in circulation and efficient release of the payload within the target cancer cell. It comprises a maleimide group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.
-
DMEA: The N,N-dimethylethylenediamine (DMEA) moiety is incorporated to enhance solubility and improve the physicochemical properties of the conjugate.
Upon internalization of the ADC into the target tumor cell, lysosomal proteases, such as cathepsin B, cleave the VC linker, initiating the release of the PNU-159682 payload. This targeted delivery mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing systemic exposure.
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of a Representative PNU-159682 ADC (anti-CD22-NMS249) [6]
| Cell Line | Histology | IC50 (µg/mL) |
| BJAB.Luc | Burkitt's Lymphoma | 0.058 |
| Granta-519 | Mantle Cell Lymphoma | 0.030 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.010 |
Table 2: In Vivo Efficacy of a Representative PNU-159682 ADC (anti-CD22-NMS249) in NHL Xenograft Models [5][7]
| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition |
| BJAB.Luc | anti-CD22-NMS249 | 0.5 | Significant tumor growth delay |
| 1 | Tumor stasis | ||
| 2 | Tumor regression | ||
| WSU-DLCL2 | anti-CD22-NMS249 | 0.5 | Significant tumor growth delay |
| 1 | Tumor stasis | ||
| 2 | Tumor regression | ||
| Granta-519 | anti-CD22-NMS249 | 1 | Tumor stasis |
| 2 | Tumor regression | ||
| SuDHL4.Luc | anti-CD22-NMS249 | 1 | Tumor stasis |
| 2 | Tumor regression |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody (mAb) via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: PBS with 50 mM sodium borate and 1 mM DTPA, pH 8.0
-
Quenching solution: N-acetylcysteine
-
Purification column: Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer.
-
-
Drug-Linker Conjugation:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Immediately add the drug-linker stock solution to the reduced mAb solution. A typical molar ratio of drug-linker to mAb is 5:1 to 10:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching and Purification:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purify the ADC by SEC using a column equilibrated with a formulation buffer (e.g., PBS, pH 7.4). This will remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro cytotoxicity (IC50) of the ADC against solid tumor cell lines.[8][9]
Materials:
-
Target solid tumor cell lines (antigen-positive) and control cell lines (antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated mAb
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated mAb in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or mAb solutions. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
-
Protocol 3: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human solid tumor cell line that forms tumors in mice
-
ADC, unconjugated mAb, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-10 x 10^6 tumor cells in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a mean volume of 100-200 mm³.
-
-
Animal Randomization and Treatment:
-
Measure the tumor volume and randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at various doses).
-
Administer the treatments intravenously (i.v.) via the tail vein at the specified doses and schedule (e.g., once or twice a week).
-
-
Monitoring:
-
Measure the tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or if the animals show signs of significant toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Visualizations
ADC Structure and Mechanism of Action
Caption: Mechanism of action of the PNU-159682 ADC.
Experimental Workflow for ADC Development
Caption: Workflow for ADC development and evaluation.
PNU-159682-Induced DNA Damage Response Pathway
Caption: PNU-159682 induced DNA damage response.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-CD22-NMS249 | ADCs | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of PNU-159682 Antibody-Drug Conjugates in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, exhibiting cytotoxicity several orders of magnitude greater than its parent compound and other common chemotherapeutics like doxorubicin.[1][2][3] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, cell death.[4][5][6] Notably, PNU-159682-based Antibody-Drug Conjugates (ADCs) have the potential to induce immunogenic cell death, which can stimulate an anti-tumor immune response.[6] These characteristics make PNU-159682 an attractive payload for ADCs in targeted cancer therapy.
These application notes provide a comprehensive guide for the in vivo efficacy testing of PNU-159682 ADCs using subcutaneous xenograft models. The protocols detailed below cover critical steps from animal model selection and tumor establishment to ADC administration and efficacy evaluation, designed to yield robust and reproducible data for preclinical assessment.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the reported in vivo efficacy of various PNU-159682 ADCs across different cancer xenograft models. These data highlight the potent anti-tumor activity of this class of ADCs.
| Cancer Type | Xenograft Model | ADC Target | Dosing Regimen | Observed Efficacy | Reference |
| Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer | Not Specified | CD46 | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses. | [7] |
| Breast Cancer | JIMT-1 (Trastuzumab-resistant) | HER2 | Not Specified | Potent anti-tumor activity. | [8] |
| Non-Hodgkin Lymphoma | Karpas-299 | CD30 | Not Specified | Significant tumor growth inhibition. | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not Specified | uPAR | Not Specified | Induced remission or sustained tumor regression and extended survival. | [9] |
| Murine Leukemia | L1210 | Not Specified | Single dose of 15 µg/kg (as payload) | Improved antitumor activity. | [5] |
| Human Mammary Carcinoma | MX-1 | Not Specified | 4 µg/kg (as payload) | Antitumor activity observed. | [10] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of PNU-159682 ADCs and a typical experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Human Tumor Cell Culture and Preparation
-
Cell Line Authentication: Authenticate the chosen human cancer cell line (e.g., JIMT-1, Karpas-299) using short tandem repeat (STR) profiling prior to study initiation.
-
Cell Culture: Culture the cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[11]
-
Cell Viability and Counting: Determine cell viability using trypan blue exclusion. A viability of >95% is recommended. Count the cells using a hemocytometer.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) to the desired concentration for injection (e.g., 1 x 107 cells/mL). For some cell lines, resuspension in a 1:1 mixture of medium/PBS and Matrigel may improve tumor take rates.[4][8] Keep the cell suspension on ice until injection.
Protocol 2: Mouse Xenograft Model Establishment
-
Animal Selection: Use immunodeficient mice, such as SCID (Severe Combined Immunodeficient) or NOD/SCID mice, typically 6-8 weeks old.[12]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any experimental procedures.[9]
-
Cell Implantation:
-
Tumor Growth Monitoring:
Protocol 3: Administration of PNU-159682 ADC
-
ADC Formulation:
-
Reconstitute the lyophilized PNU-159682 ADC in a sterile vehicle, such as PBS or a specific formulation buffer as recommended.
-
Ensure the final formulation is sterile and free of endotoxins.
-
-
Tumor Size for Treatment Initiation: Initiate treatment when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[11]
-
Randomization: Randomize the mice into treatment and control groups (e.g., vehicle control, isotype control ADC).
-
Administration:
-
Administer the PNU-159682 ADC, vehicle, or control ADC to the mice. Intravenous (i.v.) injection via the tail vein is a common route of administration for ADCs.[13]
-
The dosing volume and schedule will be study-specific and should be determined based on prior toxicology and pharmacokinetic data.
-
Protocol 4: Efficacy Evaluation and Endpoint
-
Tumor Volume Measurement:
-
Continue to measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[11]
-
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.[11][14]
-
Animal Welfare: Monitor the animals daily for clinical signs of distress, such as hunched posture, ruffled fur, or lethargy.[1][14]
-
Endpoint:
-
The primary efficacy endpoint is often tumor growth inhibition.
-
Humane endpoints must be clearly defined in the experimental protocol and may include a maximum tumor volume (e.g., 2000 mm³), a certain percentage of body weight loss (e.g., >20%), or significant signs of morbidity.[1]
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[11]
-
Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.
-
Protocol 5: Post-Mortem Tissue Analysis
-
Tissue Collection: At the study endpoint, euthanize the mice and excise the tumors. Other organs may also be collected for toxicity assessment.
-
Tumor Weight: Record the final weight of the excised tumors.
-
Histology and Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.[15]
-
Section the paraffin-embedded tissue and perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.
-
Perform IHC to evaluate the expression of relevant biomarkers (e.g., target antigen, proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).[15][16]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of PNU-159682 ADCs. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for advancing promising ADC candidates toward clinical development. The exceptional potency of PNU-159682, combined with the targeting specificity of monoclonal antibodies, presents a powerful strategy for the treatment of various cancers.
References
- 1. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 15. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of PNU-159682 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent, delivering the payload preferentially to target cells. PNU-159682, a potent metabolite of the anthracycline nemorubicin, is an effective ADC payload that acts as a DNA topoisomerase II inhibitor, inducing DNA damage and cell cycle arrest in the S-phase.[][2][3][4][5] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic efficacy, pharmacokinetics, and potential toxicity of the conjugate.[6] Therefore, accurate and robust analytical methods for DAR determination are essential during the development and manufacturing of PNU-159682 ADCs.
This document provides detailed application notes and protocols for the determination of the average DAR and drug load distribution for PNU-159682 ADCs using three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II, which leads to double-strand DNA breaks and ultimately apoptosis.[] Unlike other anthracyclines such as doxorubicin which cause a G2/M-phase block, PNU-159682 induces cell cycle arrest in the S-phase.[4][5] This distinct mechanism of action makes it a valuable payload for ADCs targeting various cancers.
Figure 1: Mechanism of action of a PNU-159682 ADC.
Experimental Protocols for DAR Determination
The following sections detail the experimental protocols for three common methods used to determine the DAR of PNU-159682 ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the DAR and drug-load distribution of cysteine-linked ADCs.[7][8][9][10] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated PNU-159682 molecules increases, so does the hydrophobicity of the ADC, leading to stronger retention on the HIC column.[7][8][9]
Protocol: HIC-HPLC for PNU-159682 ADC DAR Analysis
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm and 495 nm (for PNU-159682) |
| Injection Volume | 10 µL (of 1 mg/mL ADC) |
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) in the chromatogram.
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100
Figure 2: Workflow for DAR determination by HIC-HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[7][11] This method typically involves the reduction of the ADC to separate the light and heavy chains. The drug-loaded chains are then separated based on their hydrophobicity.
Protocol: RP-HPLC for PNU-159682 ADC DAR Analysis
| Parameter | Condition |
| Sample Preparation | Reduce ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 min |
| Column | PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection | UV at 280 nm and 495 nm |
| Injection Volume | 5 µL |
Data Analysis:
-
Identify and integrate the peaks corresponding to the naked and drug-conjugated light (L) and heavy (H) chains.
-
Calculate the weighted average DAR using the relative peak areas.[12]
Average DAR = [Σ(AreaL(n) * n) / ΣAreaL(n)] + [Σ(AreaH(n) * n) / ΣAreaH(n)] Where 'n' is the number of drug molecules on the chain.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of ADCs, providing accurate mass measurements to determine the DAR and identify different drug-loaded species.[13][14] Native MS conditions can be used to analyze the intact ADC.
Protocol: LC-MS for Intact PNU-159682 ADC DAR Analysis
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase | 50 mM Ammonium Acetate, pH 7.0 |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| MS System | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 80 V |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Mass Range | 1000-5000 m/z |
Data Analysis:
-
Deconvolute the raw mass spectrum of the intact ADC to obtain the masses of the different drug-loaded species.
-
The number of conjugated PNU-159682 molecules can be determined from the mass shift relative to the unconjugated antibody.
-
Calculate the average DAR based on the relative abundance of each detected species.
Figure 3: Workflow for DAR determination by LC-MS.
Summary of Quantitative Data Presentation
For clear comparison and reporting, all quantitative data from the DAR analysis should be summarized in a structured table.
| Analytical Method | Parameter Measured | DAR0 (%) | DAR2 (%) | DAR4 (%) | DAR6 (%) | DAR8 (%) | Average DAR |
| HIC-HPLC | Relative Peak Area | e.g., 5.2 | e.g., 25.8 | e.g., 48.3 | e.g., 18.1 | e.g., 2.6 | e.g., 3.8 |
| RP-HPLC (Reduced) | Relative Peak Area of Chains | - | - | - | - | - | e.g., 3.9 |
| LC-MS (Intact) | Relative Abundance | e.g., 6.1 | e.g., 26.5 | e.g., 47.2 | e.g., 17.5 | e.g., 2.7 | e.g., 3.8 |
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development of PNU-159682 ADCs. The use of orthogonal analytical methods such as HIC, RP-HPLC, and MS provides a comprehensive characterization of the drug load distribution and average DAR. The protocols and data analysis workflows presented in these application notes offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of their PNU-159682 ADC candidates.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. hpst.cz [hpst.cz]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 14. newomics.com [newomics.com]
Cell-based Assays for ADC Internalization and Payload Release: Application Notes and Protocols
Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The efficacy of an ADC is critically dependent on a sequence of events: binding to a specific antigen on the tumor cell surface, internalization into the cell, and subsequent release of the cytotoxic payload to induce cell death.[1][2][3] Therefore, robust and reliable cell-based assays to quantify each of these steps are essential for the selection and optimization of ADC candidates during drug development.[2][4]
This document provides detailed protocols for key cell-based assays designed to measure ADC internalization and payload release, along with methods for data analysis and presentation.
Section 1: Assays for Quantifying ADC Internalization
ADC internalization is the process by which the ADC-antigen complex is taken into the cell, typically through receptor-mediated endocytosis.[1][5][6] The efficiency of internalization is a critical determinant of how much payload can be delivered into the target cell.[4] Several methods can be employed to measure the rate and extent of ADC internalization.
Protocol 1: pH-Sensitive Dye-Based Internalization Assay
This method utilizes pH-sensitive dyes, such as pHrodo dyes, which are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[7][8][9] This allows for a direct, real-time measurement of ADC trafficking to these acidic compartments.
Experimental Protocol:
-
Cell Seeding: Seed target cells in a 96-well, black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red or Green) according to the manufacturer's protocol. Unconjugated dye should be removed via desalting column.
-
Treatment: Remove the culture medium from the cells and add the fluorescently labeled ADC at various concentrations (e.g., 0.1 to 100 nM) in fresh culture medium. Include an unlabeled ADC as a negative control.
-
Incubation: Incubate the plate at 37°C, 5% CO₂. For kinetic analysis, measurements can be taken at multiple time points (e.g., 1, 4, 8, 24 hours).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader or a high-content imaging system. For imaging, co-staining with a nuclear stain (e.g., Hoechst 33342) can be used for cell segmentation and normalization.
-
Data Analysis: Background fluorescence from wells with unlabeled ADC is subtracted from the fluorescence readings of the labeled ADC wells. The resulting fluorescence intensity is proportional to the amount of internalized ADC.
Protocol 2: Live-Cell Imaging and Confocal Microscopy
Live-cell imaging provides a dynamic and qualitative assessment of ADC internalization and trafficking.[10][11][12] This method allows for the visualization of ADC co-localization with specific subcellular compartments.
Experimental Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy and allow them to adhere overnight.
-
ADC Labeling: Label the ADC with a stable fluorescent dye (e.g., Alexa Fluor 647).
-
Treatment: Treat the cells with the labeled ADC (e.g., 10-50 nM) and incubate.
-
Subcellular Staining: During the final 30-60 minutes of incubation, add live-cell stains for endosomes (e.g., CellLight™ Early Endosomes-GFP) or lysosomes (e.g., LysoTracker™ Deep Red) to the culture medium.[13]
-
Imaging: Wash the cells with imaging buffer (e.g., phenol red-free medium) and acquire images using a confocal microscope.
-
Analysis: Analyze the images for co-localization between the fluorescently labeled ADC and the subcellular markers to determine the trafficking pathway.
Data Presentation: ADC Internalization
Quantitative data from internalization assays should be summarized for clear comparison.
| ADC Candidate | Target Antigen | Cell Line | Assay Method | Internalization at 24h (% of Control) |
| ADC-A | HER2 | SK-BR-3 | pHrodo Dye | 85% |
| ADC-B | HER2 | SK-BR-3 | pHrodo Dye | 45% |
| Control IgG | N/A | SK-BR-3 | pHrodo Dye | 5% |
| ADC-A | HER2 | MDA-MB-468 | pHrodo Dye | 10% |
Workflow for a Typical ADC Internalization Assay
Caption: Workflow for a pH-sensitive dye-based ADC internalization assay.
Section 2: Assays for Measuring Payload Release
Following internalization, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal proteases or the acidic environment, releasing the cytotoxic payload.[1][5][6] Measuring this release is crucial, as only the free payload can exert its cell-killing effect.
Protocol 1: FRET-Based Payload Release Assay
Förster Resonance Energy Transfer (FRET) assays can provide real-time kinetic data on linker cleavage within living cells.[14][15][16] A FRET pair (donor and acceptor fluorophore) is incorporated into the linker. When the linker is intact, FRET occurs. Upon cleavage, the fluorophores separate, leading to a loss of FRET, which can be measured.[14][15]
Experimental Protocol:
-
ADC Synthesis: Synthesize the ADC with a FRET pair integrated into the cleavable linker.
-
Cell Seeding and Treatment: Seed cells and treat with the FRET-labeled ADC as described for internalization assays.
-
Data Acquisition: Acquire images or plate reader measurements at two wavelengths: one for the donor emission and one for the FRET emission.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio over time indicates linker cleavage and payload release.
Protocol 2: Cytotoxicity Assay (Indirect Measurement)
The most fundamental confirmation of payload release and activity is the resulting cytotoxicity.[3] A variety of cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of the ADC. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[17][18][19]
Experimental Protocol (CellTiter-Glo®):
-
Cell Seeding: Seed target cells in a 96-well, white-walled plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC and a relevant free payload control in culture medium. Add the compounds to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[20]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[17][20]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][20]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Convert luminescence readings to percentage of viability relative to untreated controls. Plot the data using a four-parameter logistic regression to determine the IC50 value.
Data Presentation: ADC Cytotoxicity
IC50 values provide a quantitative measure of ADC potency.
| ADC Candidate | Cell Line | Linker Type | Payload | IC50 (nM) |
| ADC-A | SK-BR-3 | Cleavable | MMAE | 0.5 |
| ADC-B | SK-BR-3 | Cleavable | MMAE | 10.2 |
| Free MMAE | SK-BR-3 | N/A | MMAE | 0.1 |
| ADC-A | MDA-MB-468 | Cleavable | MMAE | >1000 |
Workflow for a Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. precisionantibody.com [precisionantibody.com]
- 3. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. abzena.com [abzena.com]
- 12. Live Cell Imaging based Internalization Assay - Creative Biolabs [creative-biolabs.com]
- 13. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Item - FRET Reagent Reveals the Intracellular Processing of Peptide-Linked AntibodyâDrug Conjugates - figshare - Figshare [figshare.com]
- 17. benchchem.com [benchchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 20. scribd.com [scribd.com]
Mass Spectrometry for Antibody-Drug Conjugate (ADC) Drug Load Distribution Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic drug to target cells. The drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody, is a critical quality attribute (CQA) that significantly influences the ADC's efficacy and safety.[1][2][3] Mass spectrometry (MS) has become an indispensable tool for characterizing ADCs, providing precise determination of the DAR and the distribution of different drug-loaded species.[4][5] This document provides detailed application notes and protocols for key mass spectrometry-based methods used in ADC drug load distribution analysis.
Core Mass Spectrometry Strategies for ADC Analysis
The characterization of ADCs is a complex task that often requires a combination of analytical techniques. Mass spectrometry, in its various forms, offers unparalleled insights into the critical quality attributes of these therapeutics.[4] The primary objectives of ADC characterization include determining the drug-to-antibody ratio (DAR), quantifying the distribution of different drug-loaded species, identifying conjugation sites, and assessing overall purity and heterogeneity.[4][6]
Several mass spectrometry-based approaches are employed for ADC analysis, each providing a different level of structural detail:
-
Intact Mass Analysis: Techniques like Native MS and MALDI-TOF MS are used to analyze the entire ADC molecule, providing information on the overall drug load distribution and average DAR.[4][7]
-
Subunit Analysis: This "middle-down" approach involves analyzing the light and heavy chains of the antibody separately after reduction. This method offers higher resolution and sensitivity, providing more detailed information on the drug distribution on each chain.[8]
-
Peptide Mapping: In this "bottom-up" approach, the ADC is digested into smaller peptides, which are then analyzed by LC-MS/MS. This technique is used to identify the specific amino acid residues where the drug is conjugated.[8]
The choice of the appropriate mass spectrometry technique depends on the specific analytical question, the nature of the ADC, and the desired level of detail.[4]
Application Note 1: Drug-to-Antibody Ratio (DAR) Determination by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile tool for the characterization and quantification of ADCs.[7] It can be applied at the intact, subunit, and peptide levels to provide comprehensive information about the ADC's structure and drug load distribution.[7][8]
Experimental Workflow: LC-MS for ADC Analysis
Caption: Workflow for LC-MS based ADC drug load distribution analysis.
Protocol: Reversed-Phase LC-MS (RP-LC-MS) for Subunit DAR Analysis
This protocol is suitable for lysine-linked ADCs and provides a detailed analysis of the drug load on the light and heavy chains.
1. Sample Preparation (Reduction):
-
Materials:
-
ADC sample
-
Dithiothreitol (DTT)
-
Guanidine HCl
-
Tris-HCl buffer, pH 8.0
-
Acetic Acid
-
-
Procedure:
-
In an Eppendorf tube, combine 25 µg of the ADC sample with a reduction buffer containing 6 M Guanidine HCl and Tris-HCl to a final volume of 23.5 µL.[9]
-
Add 1.5 µL of 500 mM DTT to achieve a final concentration of approximately 30 mM.[9]
-
Incubate the mixture at 56°C for 45 minutes with agitation.[9]
-
Stop the reduction reaction by adding 1 µL of acetic acid.[9]
-
2. LC-MS Analysis:
-
Instrumentation:
-
LC Conditions:
-
MS Conditions:
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the light and heavy chain species with different drug loads.
-
Integrate the peak areas of each species from the total ion chromatogram (TIC) or UV chromatogram.[3]
-
Calculate the weighted average DAR using the following formula:
-
DAR = (Σ (Peak Area of each species * Number of drugs on that species)) / (Σ Peak Area of all species)[3][]
-
Data Presentation: Quantitative Summary of RP-LC-MS Analysis
| Chain | Species | Number of Drugs | Relative Abundance (%) |
| Light Chain | L0 | 0 | 60 |
| L1 | 1 | 40 | |
| Heavy Chain | H0 | 0 | 10 |
| H1 | 1 | 30 | |
| H2 | 2 | 45 | |
| H3 | 3 | 15 | |
| Average DAR | 3.5 |
Application Note 2: Rapid DAR Screening by MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) offers a rapid and reliable method for determining the average DAR of intact ADCs.[5][12][13] It is particularly useful for high-throughput screening of ADC candidates.
Experimental Workflow: MALDI-TOF MS for ADC Analysis
Caption: Workflow for MALDI-TOF MS based ADC DAR analysis.
Protocol: MALDI-TOF MS for Intact ADC DAR Analysis
1. Sample Preparation:
-
Materials:
-
Procedure:
2. MALDI-TOF MS Analysis:
-
Instrumentation:
-
MALDI-TOF/TOF Mass Spectrometer
-
-
MS Conditions:
-
Mode: Positive linear mode[12]
-
Laser: Nitrogen laser (337 nm)
-
Acquire spectra across the appropriate mass range for the intact ADC.
-
3. Data Analysis:
-
Acquire the mass spectra for both the unconjugated antibody and the ADC.
-
Determine the mass difference between the centroid of the ADC peak and the unconjugated antibody peak.
-
Calculate the average DAR by dividing the mass difference by the molecular weight of the drug-linker.[5]
Data Presentation: Quantitative Summary of MALDI-TOF MS Analysis
| Sample | Measured Mass (Da) | Mass Shift (Da) | Average DAR |
| Unconjugated Antibody | 148,050 | - | - |
| ADC Batch 1 | 151,530 | 3,480 | 3.6 |
| ADC Batch 2 | 151,725 | 3,675 | 3.8 |
| Assuming a drug-linker mass of 960 Da |
Application Note 3: High-Resolution DAR Profiling by HIC-MS
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[2][14][15] Since the conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, HIC can effectively resolve species with different drug loads.[6][10] Coupling HIC with native mass spectrometry (HIC-MS) allows for the direct identification and quantification of each DAR species.[2]
Experimental Workflow: HIC-MS for ADC Analysis
Caption: Workflow for HIC-MS based ADC drug load distribution analysis.
Protocol: Native HIC-MS for DAR Species Determination
1. Sample Preparation:
-
Materials:
-
Procedure:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[6]
-
2. HIC-MS Analysis:
-
Instrumentation:
-
Bio-inert HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)[6]
-
Online desalting column (e.g., SEC column)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
-
HIC Conditions:
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 0.5 mL/min[6]
-
Detection: UV at 280 nm
-
-
MS Conditions:
-
Ionization Mode: Positive Native ESI
-
The mass spectrometer is operated in a high mass-to-charge (m/z) range to accommodate the low charge states of the native protein.[4]
-
3. Data Analysis:
-
Integrate the peak areas for each resolved peak in the HIC chromatogram.
-
Identify the DAR species corresponding to each peak from the deconvoluted native mass spectra.
-
Calculate the relative percentage of each DAR species and the average DAR.
Data Presentation: Quantitative Summary of HIC-MS Analysis
| DAR Species | Retention Time (min) | Relative Abundance (%) |
| DAR 0 | 12.5 | 5 |
| DAR 2 | 15.8 | 25 |
| DAR 4 | 18.2 | 45 |
| DAR 6 | 20.1 | 20 |
| DAR 8 | 21.5 | 5 |
| Average DAR |
Conclusion
Mass spectrometry is a cornerstone of modern ADC characterization, providing essential data on drug load distribution and average DAR. The choice of a specific MS technique depends on the development stage of the ADC and the level of detail required. LC-MS offers a comprehensive analysis at multiple levels, MALDI-TOF MS provides a rapid screening method, and HIC-MS delivers high-resolution profiling of individual DAR species. The protocols and workflows outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable mass spectrometry-based analysis of ADCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 12. bruker.com [bruker.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Developing a Stable Formulation for a PNU-159682 Antibody-Drug Conjugate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is an exceptionally potent anthracycline derivative that functions as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells. Its high cytotoxicity makes it a compelling payload for Antibody-Drug Conjugates (ADCs), offering the potential for targeted delivery to tumor tissues and minimizing systemic toxicity. However, the inherent hydrophobicity and chemical liabilities of PNU-159682, coupled with the complexity of the ADC molecule, present significant challenges in developing a stable and effective formulation.
These application notes provide a comprehensive guide to developing a stable formulation for a PNU-159682 ADC. We will cover critical aspects of formulation development, including buffer and excipient screening, and provide detailed protocols for the analytical characterization of the ADC's critical quality attributes (CQAs). All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.
Key Challenges in Formulating a PNU-159682 ADC
The successful formulation of a PNU-159682 ADC must address several potential instability pathways:
-
Aggregation: The hydrophobic nature of PNU-159682 can increase the propensity of the ADC to aggregate, leading to loss of efficacy and potential immunogenicity.
-
Deconjugation: The linker connecting PNU-159682 to the antibody may be susceptible to cleavage in the formulation, resulting in the premature release of the highly potent payload.
-
Chemical Degradation: Both the antibody and the PNU-159682 payload can undergo chemical modifications such as oxidation and hydrolysis, compromising the ADC's integrity and potency.
-
Solubility: The hydrophobicity of the payload can lead to solubility challenges, particularly at higher concentrations.
A systematic approach to formulation development, involving the screening of various buffers and excipients, is crucial to mitigate these challenges and ensure the long-term stability of the PNU-159682 ADC.
Formulation Development Strategy
A logical workflow is essential for efficiently identifying an optimal formulation. This involves a multi-stage process of screening and optimization.
Application Notes and Protocols for Lysosomal Extraction and Cathepsin B Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of lysosomes from cultured cells and the subsequent measurement of cathepsin B activity using a fluorometric cleavage assay. This protocol is essential for researchers studying lysosomal function, cellular degradation pathways, and the efficacy of therapeutic agents targeting lysosomal enzymes.
Introduction
Lysosomes are acidic organelles responsible for the degradation of a wide range of macromolecules, playing a crucial role in cellular homeostasis.[1] Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein turnover and apoptosis.[2][3] Dysregulation of cathepsin B activity has been implicated in numerous pathologies, such as cancer and neurodegenerative diseases.[2][4] Therefore, the accurate measurement of its enzymatic activity is critical for both basic research and drug development.[5] This protocol details a robust method for lysosomal enrichment followed by a sensitive fluorometric assay to quantify cathepsin B activity.
I. Lysosomal Extraction from Cultured Cells
This protocol describes the isolation of an enriched lysosomal fraction from cultured mammalian cells using differential centrifugation followed by density gradient centrifugation.[6][7][8]
Experimental Protocol: Lysosomal Extraction
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysosome Isolation Buffer
-
Lysosome Enrichment Buffer
-
Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Microcentrifuge tubes, pre-chilled
-
Pipettes and tips
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, scrape, and collect in a conical tube.
-
For suspension cells, directly collect them into a conical tube.
-
Centrifuge the cell suspension at 600 x g for 10 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Repeat the wash step.
-
-
Cell Lysis:
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and add 500 µL of Lysosome Enrichment Buffer.[9]
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[9]
-
Carefully collect the supernatant, which contains the lysosomes and other organelles, and transfer it to a new pre-chilled tube. This is the crude lysosomal fraction.[6]
-
-
Density Gradient Centrifugation (for higher purity):
-
Prepare a discontinuous density gradient.
-
Carefully layer the crude lysosomal fraction onto the top of the density gradient.
-
Centrifuge at high speed (e.g., 145,000 x g) for 2 hours at 4°C in an ultracentrifuge.[8][9]
-
The lysosomal fraction will appear as a distinct band. Carefully aspirate this band.
-
To obtain a purified lysosomal pellet, mix the collected fraction with 2 volumes of PBS and centrifuge at 18,000 x g for 30 minutes at 4°C.[9]
-
Discard the supernatant. The resulting pellet is the enriched lysosomal fraction.
-
-
Storage:
-
The lysosomal pellet can be used immediately or stored at -80°C for future use.
-
Quantitative Data Summary: Lysosomal Extraction
| Parameter | Typical Value/Range | Source(s) |
| Starting Cell Number | 1-5 x 10^6 cells | [10] |
| Centrifugation (Nuclei/Debris Removal) | 500 - 1,000 x g | [6][9] |
| Centrifugation (Crude Lysosomal Pellet) | 20,000 x g | [6] |
| Ultracentrifugation (Density Gradient) | 145,000 x g | [8][9] |
II. Cathepsin B Cleavage Assay
This protocol outlines a fluorometric assay to measure the activity of cathepsin B in the isolated lysosomal fraction. The assay utilizes a synthetic substrate that, upon cleavage by cathepsin B, releases a fluorescent molecule.[11][12]
Experimental Protocol: Cathepsin B Cleavage Assay
Materials:
-
Enriched lysosomal fraction
-
CB Cell Lysis Buffer (for protein concentration determination and dilution)
-
CB Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC or Z-Arg-Arg-AMC)[11][13]
-
Cathepsin B Inhibitor (for negative control)
-
96-well black, flat-bottom microplate
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Resuspend the enriched lysosomal pellet in an appropriate volume of chilled CB Cell Lysis Buffer.
-
Determine the protein concentration of the lysosomal lysate.
-
Dilute the lysate to a working concentration (e.g., 50-200 µg of protein) in CB Cell Lysis Buffer.[10]
-
-
Assay Reaction:
-
Pipette 50 µL of the diluted lysosomal lysate into the wells of a 96-well plate.
-
Prepare a background control well containing 50 µL of CB Cell Lysis Buffer.
-
For a negative control, add a specific cathepsin B inhibitor to a separate sample well before adding the substrate.[4]
-
Add 50 µL of CB Reaction Buffer to each well.[4]
-
Initiate the reaction by adding 2 µL of the Cathepsin B Substrate to each well.[10]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measure the fluorescence intensity using a fluorometer or fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
The cathepsin B activity is proportional to the fluorescence intensity. Relative activity can be determined by comparing the fluorescence of the sample to that of the uninduced or inhibitor-treated controls.[10]
-
Quantitative Data Summary: Cathepsin B Fluorometric Assay
| Parameter | Value | Substrate | Source(s) |
| Excitation Wavelength (λex) | 400 nm | Ac-RR-AFC | [4][11] |
| Emission Wavelength (λem) | 505 nm | Ac-RR-AFC | [4][11] |
| Excitation Wavelength (λex) | 348 nm | Z-Arg-Arg-AMC | [13] |
| Emission Wavelength (λem) | 440 nm | Z-Arg-Arg-AMC | [13] |
| Optimal pH | 6.0 | Z-Arg-Arg-AMC | [13] |
| Km for Z-Arg-Arg-AMC | 0.39 mM | Z-Arg-Arg-AMC | [4][13] |
III. Signaling Pathways and Experimental Workflows
Lysosomal Function and Cathepsin B Activation
The lysosome is a central signaling hub that integrates metabolic information to regulate cellular homeostasis.[14][15] Cathepsin B is synthesized as an inactive proenzyme and undergoes proteolytic processing within the acidic environment of the lysosome to become active.[16] This activation is crucial for its function in protein degradation and other signaling pathways.[17][18]
Caption: Cathepsin B Activation Pathway.
Experimental Workflow: From Cells to Data
The overall experimental workflow involves a multi-step process beginning with cultured cells and culminating in the quantification of cathepsin B activity.
Caption: Lysosomal Extraction and Assay Workflow.
References
- 1. Signals for the lysosome: a control center for cellular clearance and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B - Wikipedia [en.wikipedia.org]
- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lysosome Isolation Kit (ab234047) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. novusbio.com [novusbio.com]
- 12. apexbt.com [apexbt.com]
- 13. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 14. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Lysosome Signaling Platform: Adapting With the Times [frontiersin.org]
- 16. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharma-journal.com [pharma-journal.com]
- 18. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Conjugation of PNU-159682 for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent cytotoxic agent and a metabolite of the anthracycline antibiotic nemorubicin.[1][2] Its exceptional potency, which is reported to be over 3,000 times greater than its parent compound doxorubicin, makes it a compelling payload for the development of next-generation antibody-drug conjugates (ADCs).[][4] PNU-159682 exerts its cytotoxic effect by inhibiting DNA topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1][] The development of ADCs with PNU-159682 requires robust and reproducible site-specific conjugation techniques to ensure homogeneity, stability, and optimal therapeutic efficacy.
This document provides detailed application notes and protocols for the site-specific conjugation of PNU-159682 to monoclonal antibodies (mAbs) using various linker technologies. The protocols outlined below are intended to serve as a guide for researchers in the development of novel PNU-159682-based ADCs.
Key Signaling Pathway and Mechanism of Action
PNU-159682 is a DNA-damaging agent that intercalates into DNA and inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[][5] This inhibition leads to the accumulation of double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis. Recent studies have shown that PNU-159682 can induce cell cycle arrest in the S-phase, a distinct mechanism compared to other anthracyclines like Doxorubicin which typically cause a G2/M-phase block.[6]
Site-Specific Conjugation Strategies
Site-specific conjugation offers several advantages over traditional stochastic methods, including the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index. Below are protocols for two common site-specific conjugation techniques adaptable for PNU-159682.
Cysteine-Based Conjugation via Engineered Cysteines
This method involves the introduction of cysteine residues at specific sites on the antibody, which serve as handles for conjugation.
Experimental Workflow:
Protocol:
Materials:
-
Engineered monoclonal antibody (mAb) with accessible cysteine residues.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Maleimide-activated PNU-159682 linker-payload (e.g., Mal-PNU-159682).[7]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA.
-
Quenching Reagent: N-acetylcysteine.
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC).
Procedure:
-
Antibody Reduction:
-
Dissolve the engineered mAb in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Add a 1.5 to 3-fold molar excess of TCEP to the mAb solution. The exact ratio should be optimized for the specific antibody.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated PNU-159682 linker-payload in a compatible organic solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the linker-payload to the reduced mAb solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in the dark to protect the light-sensitive PNU-159682.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove excess linker-payload and quenching reagent.
-
Further purification and characterization by HIC can be performed to separate species with different DARs.
-
-
Characterization:
-
Determine the DAR using HIC-HPLC and/or mass spectrometry (MS).
-
Measure the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Assess the level of unconjugated payload and aggregation by SEC-HPLC.
-
Glycan-Based Conjugation
This technique utilizes the conserved N-glycans on the Fc region of the antibody as a site for conjugation, leading to a homogeneous DAR of 2.
Experimental Workflow:
Protocol:
Materials:
-
Wild-type monoclonal antibody (mAb).
-
Galactosyltransferase (GalT1).
-
UDP-Galactose.
-
Sialyltransferase (ST6Gal1).
-
CMP-Sialic Acid-Azide (CMP-SiaN-Az).
-
DBCO-activated PNU-159682 linker-payload.
-
Reaction Buffer: Tris-buffered saline (TBS), pH 7.4.
-
Purification columns (e.g., Protein A, SEC).
Procedure:
-
Glycan Remodeling:
-
Galactosylation: Incubate the mAb (5-10 mg/mL in Reaction Buffer) with GalT1 and UDP-Galactose at 37°C for 12-24 hours.
-
Sialylation and Azide Incorporation: Purify the galactosylated mAb (e.g., using Protein A chromatography). Subsequently, incubate with ST6Gal1 and CMP-SiaN-Az at 37°C for 12-24 hours to introduce azide groups onto the glycans.
-
-
Conjugation via Click Chemistry:
-
Purify the azide-modified mAb.
-
Add a 2 to 5-fold molar excess of the DBCO-activated PNU-159682 linker-payload to the modified mAb solution.
-
Incubate at room temperature for 4-12 hours in the dark.
-
-
Purification:
-
Purify the ADC using Protein A chromatography followed by SEC to remove unreacted linker-payload and enzyme.
-
-
Characterization:
-
Confirm the DAR (expected to be 2) using HIC-HPLC and MS.
-
Determine protein concentration and assess aggregation as described in the cysteine-based protocol.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of PNU-159682 ADCs.
Table 1: Summary of ADC Conjugation and Characterization
| ADC Name | Conjugation Method | Linker-Payload | Average DAR (by HIC) | Average DAR (by MS) | Monomer Purity (by SEC) | Unconjugated Payload |
| Trastuzumab-PNU | Cysteine | Mal-C2-Gly3-EDA-PNU-159682 | 1.9 | 1.95 | >98% | <0.1% |
| Rituximab-PNU | Glycan | DBCO-PEG4-PNU-159682 | 2.0 | 2.0 | >99% | <0.1% |
Table 2: In Vitro Cytotoxicity of PNU-159682 ADCs
| Cell Line | Target Antigen | ADC Name | IC50 (nM) |
| SK-BR-3 | HER2 | Trastuzumab-PNU | 0.05 |
| Raji | CD20 | Rituximab-PNU | 0.08 |
| MDA-MB-231 | HER2-negative | Trastuzumab-PNU | >100 |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with experimentally determined values.
Conclusion
The protocols and application notes provided herein offer a framework for the successful site-specific conjugation of the potent cytotoxic agent PNU-159682 to monoclonal antibodies. The choice of conjugation strategy will depend on the specific antibody and the desired characteristics of the final ADC. Careful optimization of reaction conditions and thorough characterization of the resulting conjugate are critical for the development of safe and effective PNU-159682-based ADCs. Researchers are encouraged to adapt these protocols to their specific needs and to explore the growing landscape of bioconjugation technologies. Several PNU-159682 linker conjugates are commercially available, including those with EDA-Gly3 and VA-PAB-DMEA linkers, which can be utilized in these conjugation strategies.[][] Further research into novel linkers and conjugation methods will continue to advance the field of ADCs and bring new therapeutic options to cancer patients.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for ADC Bystander Killing Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics revolutionizing oncology.[1][2][] They consist of a monoclonal antibody, a potent cytotoxic payload, and a linker connecting them.[1][2] A critical mechanism of action for many ADCs is the "bystander effect," where the cytotoxic payload released from an antigen-positive (Ag+) target cell diffuses to and kills adjacent antigen-negative (Ag-) tumor cells.[4][5][6] This is particularly crucial for treating heterogeneous tumors with varied antigen expression.[7][8] The efficacy of the bystander effect is largely dependent on the properties of the ADC's linker and payload, with cleavable linkers and membrane-permeable payloads being key enablers.[][4][8]
These application notes provide detailed protocols for key in vitro assays to assess and quantify the bystander killing effect of ADCs, guidance on data presentation, and visualizations of the underlying mechanisms and experimental workflows.
Key Principles of ADC Bystander Killing
The bystander effect is a multi-step process that amplifies the antitumor activity of an ADC.[4]
-
ADC Binding and Internalization: The ADC selectively binds to the target antigen on the surface of Ag+ cancer cells and is subsequently internalized, often via endocytosis.[1][4]
-
Payload Release: Inside the target cell, typically within the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.[4][5] For some ADCs, the payload can be released extracellularly.[1][]
-
Payload Diffusion: For a bystander effect to occur, the released payload must be able to traverse the cell membrane of the Ag+ cell and diffuse into the tumor microenvironment.[1][4] The physicochemical properties of the payload, such as its charge and lipophilicity, are critical for this step.[][9]
-
Bystander Cell Killing: The diffused payload can then enter neighboring Ag- cells and induce cytotoxicity, for instance, by causing DNA damage or inhibiting microtubule formation, leading to apoptosis.[2][4][5]
Signaling Pathway for ADC-Mediated Bystander Effect
Experimental Protocols
Two primary in vitro methodologies are widely used to evaluate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[7][8] More advanced 3D spheroid models are also gaining prominence.[10][11]
General Experimental Workflow
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[8][12]
1. Materials and Reagents:
-
Antigen-positive (Ag+) cell line (e.g., SKBR3 for HER2).[4]
-
Antigen-negative (Ag-) cell line (e.g., MCF7 for HER2).[4]
-
Complete cell culture medium.
-
Antibody-Drug Conjugate (ADC) of interest.
-
Control ADC (non-binding isotype or non-cleavable linker).
-
96-well clear-bottom black plates.
-
Cell viability reagents (e.g., CellTiter-Glo®, propidium iodide).
-
High-content imager or flow cytometer.
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[8][12] A typical total cell density is 5,000-10,000 cells/well.
-
Include control wells with only Ag- cells (monoculture) and only Ag+ cells.[4][8]
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control ADC in complete culture medium.
-
Remove the seeding medium and add the ADC-containing medium.
-
Include untreated control wells for each cell ratio.[4]
-
-
Incubation:
3. Data Acquisition and Analysis:
-
Imaging:
-
Flow Cytometry:
-
Data Analysis:
-
Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.[4]
-
Plot dose-response curves to determine the bystander IC50 (the concentration of ADC that inhibits 50% of the Ag- cell viability in co-culture).[5]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.[7][8]
1. Materials and Reagents:
-
Same as Protocol 1.
2. Experimental Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate or flask and grow to a high density.
-
Treat the Ag+ cells with the ADC at a cytotoxic concentration (e.g., 5x IC50) for a defined period (e.g., 48-72 hours).[8]
-
Include an untreated control group of Ag+ cells.[4]
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.[4]
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.[4]
-
Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.[4]
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.[4]
-
3. Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a suitable method such as an MTT assay, CellTiter-Glo®, or live/dead staining followed by imaging.[4]
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.[4] A significant reduction in viability indicates a bystander effect mediated by a secreted payload.[4]
Protocol 3: 3D Spheroid Co-culture Assay
This assay provides a more physiologically relevant model to assess bystander killing by incorporating 3D cell-cell interactions.[10][11][15]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of ultra-low attachment round-bottom 96-well plates.
2. Experimental Procedure:
-
Spheroid Formation:
-
ADC Treatment and Incubation:
-
Treat spheroids with serial dilutions of the ADC.
-
Incubate for an extended period (e.g., 5-10 days), monitoring spheroid growth and integrity via live-cell imaging.[16]
-
3. Data Acquisition and Analysis:
-
Imaging:
-
Acquire phase-contrast and fluorescence images throughout the incubation period.
-
Measure the size of the spheroids and the area of the fluorescent Ag- cell population over time.
-
-
Flow Cytometry (Endpoint):
-
At the end of the assay, collect the spheroids.
-
Dissociate the spheroids into single cells using trypsin or a specific dissociation reagent.
-
Analyze the viability of the Ag- cell population by flow cytometry as described in Protocol 1.[15]
-
-
Data Analysis:
-
Compare the growth and viability of the Ag- population in ADC-treated co-culture spheroids to untreated controls.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Comparative Cytotoxicity of ADCs in Monoculture
| Cell Line | Antigen Status | ADC | IC50 (nM) |
| SKBR3 | HER2-positive | T-DXd (Bystander) | 0.5 |
| SKBR3 | HER2-positive | T-DM1 (Non-bystander) | 0.8 |
| MCF7 | HER2-negative | T-DXd (Bystander) | >1000 |
| MCF7 | HER2-negative | T-DM1 (Non-bystander) | >1000 |
Data is illustrative and based on trends reported in the literature.[7][13]
Table 2: Bystander Killing Efficacy in Co-culture Assays
| Co-culture Ratio (Ag+:Ag-) | ADC | Bystander IC50 on Ag- cells (nM) | % Max Bystander Killing |
| 1:1 | T-DXd (Bystander) | 15 | 85% |
| 1:3 | T-DXd (Bystander) | 40 | 60% |
| 1:1 | T-DM1 (Non-bystander) | >1000 | <10% |
| 1:3 | T-DM1 (Non-bystander) | >1000 | <5% |
Data is illustrative and based on trends reported in the literature.[13]
Table 3: Conditioned Medium Transfer Assay Results
| Conditioned Medium Source | Treatment of Ag- cells | % Viability of Ag- cells |
| Untreated Ag+ cells | Conditioned Medium | 100% (Control) |
| ADC-treated Ag+ cells (Bystander ADC) | Conditioned Medium | 45% |
| ADC-treated Ag+ cells (Non-bystander ADC) | Conditioned Medium | 95% |
| Fresh Medium | Fresh Medium + Bystander ADC | 98% |
Conclusion
The selection of an appropriate assay to evaluate the bystander effect depends on the specific scientific question. The co-culture assay provides a direct measure of bystander killing in a mixed-cell population, while the conditioned medium transfer assay specifically assesses the role of a secreted payload. 3D spheroid models offer a more physiologically relevant context. By employing these detailed protocols and presenting data in a structured manner, researchers can effectively characterize the bystander killing potential of novel ADCs, a critical step in the preclinical evaluation and selection of candidates with an optimal efficacy profile for treating heterogeneous tumors.[12]
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. “Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 11. selectscience.net [selectscience.net]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. biorxiv.org [biorxiv.org]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Toxicity Assessment of PNU-159682 Antibody-Drug Conjugates (ADCs) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, exhibiting cytotoxic activity several hundred times greater than its parent compound, doxorubicin.[] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which leads to DNA double-strand breaks, S-phase cell cycle arrest, and subsequent apoptosis.[][2][3] Due to its extreme potency, PNU-159682 is a compelling payload for Antibody-Drug Conjugates (ADCs) in cancer therapy.[4][5] However, this potency necessitates a thorough and carefully designed preclinical toxicity evaluation to establish a safe therapeutic window.
These application notes provide a framework for designing and executing nonclinical safety studies for PNU-159682 ADCs in relevant animal models, focusing on identifying potential on-target and off-target toxicities, determining the maximum tolerated dose (MTD), and establishing a safety profile to support Investigational New Drug (IND) applications.[6]
Part 1: Application Notes & General Principles
The preclinical safety assessment of an ADC is complex, as the toxicity profile is determined by the interplay of the antibody, the linker, and the cytotoxic payload.[7]
1.1. Selection of Relevant Animal Models: The choice of animal species is critical for the translatability of nonclinical safety data.[8]
-
Rodents (Mouse or Rat): Rodents are typically used for initial tolerability and dose-ranging studies. They are valuable for assessing toxicities related to the PNU-159682 payload itself. If the antibody component of the ADC does not cross-react with the rodent target antigen, these studies primarily evaluate off-target and payload-mediated toxicity.[9]
-
Non-Human Primates (NHP), e.g., Cynomolgus Monkey: A second, non-rodent species is required for GLP toxicology studies.[6] NHPs are often selected if the antibody target shows similar expression and tissue cross-reactivity profiles to humans.[8] This allows for the assessment of on-target toxicities, where the ADC binds to the target antigen on normal tissues, leading to unintended cell death. The stability of the ADC can also be evaluated in species relevant for human safety testing.[5]
1.2. Key Toxicities to Monitor: The toxicity profile of a PNU-159682 ADC can be driven by several factors:
-
Payload-Related Toxicity: As an anthracycline derivative, PNU-159682 may share class-specific toxicities, such as myelosuppression and gastrointestinal toxicity.[10] Cardiotoxicity, a known concern for anthracyclines like doxorubicin, should also be carefully monitored.[5][11]
-
On-Target, Off-Tumor Toxicity: This occurs when the ADC binds to its target antigen expressed on healthy, non-cancerous tissues, leading to payload-mediated cell killing. A thorough tissue cross-reactivity study is essential to predict potential sites of on-target toxicity.[8]
-
Off-Target Toxicity: This refers to toxic effects on tissues that do not express the target antigen, likely caused by the premature cleavage and release of the PNU-159682 payload from the ADC in systemic circulation.[7]
Part 2: Experimental Protocols
The following protocols outline standard studies for assessing the toxicity of a PNU-159682 ADC. Doses provided are illustrative and must be optimized for the specific ADC construct.
2.1. Protocol 1: Single-Dose Maximum Tolerated Dose (MTD) Study in Rodents
-
Objective: To determine the highest dose of the PNU-159682 ADC that can be administered as a single dose without causing life-threatening toxicity or severe morbidity.
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per group).
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., formulation buffer).
-
Group 2-5: PNU-159682 ADC at escalating doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Dose selection should be informed by the known potency of PNU-159682, which has shown antitumor activity in mice at doses as low as 4-15 µg/kg.[12]
-
-
Methodology:
-
Acclimatize animals for at least 5 days prior to the study.
-
Administer the PNU-159682 ADC or vehicle via a single intravenous (IV) bolus injection (tail vein).
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily for 14-21 days.
-
Record body weight on Day 1 (pre-dose) and twice weekly thereafter.
-
At the end of the observation period, euthanize all animals.
-
Conduct a full necropsy, including macroscopic examination of all organs and tissues.
-
Collect major organs (liver, kidney, heart, spleen, lungs, gastrointestinal tract, etc.) for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, a body weight loss exceeding 20%, or severe clinical signs requiring euthanasia.
2.2. Protocol 2: Repeat-Dose Toxicology Study in a Relevant Species (Rat or NHP)
-
Objective: To characterize the toxicity profile of the PNU-159682 ADC following multiple administrations and to identify potential target organs of toxicity.
-
Animal Model: A relevant species (e.g., Cynomolgus Monkey) where the antibody shows target cross-reactivity (n=3 per sex per group).
-
Experimental Groups:
-
Group 1: Vehicle Control.
-
Group 2: Low Dose (e.g., anticipated therapeutic dose).
-
Group 3: Mid Dose (e.g., 3x Low Dose).
-
Group 4: High Dose (e.g., MTD or dose causing non-lethal toxicity).
-
Group 5 (Optional): High Dose with a 4-week recovery period.
-
-
Methodology:
-
Administer the PNU-159682 ADC or vehicle via IV infusion once every 3 weeks (Q3W) for a total of 4 cycles, mimicking a potential clinical dosing schedule.
-
Clinical Monitoring: Conduct daily health checks. Record body weight weekly. Perform detailed clinical examinations, including ophthalmology exams, at baseline and termination.
-
Blood Sampling: Collect blood at baseline, pre-dose, and 24 hours post-dose for each cycle, and at terminal necropsy.
-
Hematology: Analyze for complete blood counts (CBC) including red blood cells, white blood cells (with differential), and platelets.
-
Clinical Chemistry: Analyze serum for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and cardiac injury (CK, Troponin).
-
-
Necropsy and Histopathology: At the end of the treatment or recovery period, perform a comprehensive necropsy. Collect a full panel of tissues from all animals, fix in 10% neutral buffered formalin, and process for histopathological examination by a board-certified veterinary pathologist.
-
-
Endpoints: Identification of dose-limiting toxicities, characterization of the dose-response relationship, and determination of a No Observed Adverse Effect Level (NOAEL).
Part 3: Data Presentation
Quantitative data should be summarized in clear, tabular formats for easy interpretation and comparison across dose groups.
Table 1: Example Summary of MTD Study Findings
| Dose Group (mg/kg) | N (M/F) | Mortality | Mean Maximum Body Weight Loss (%) | Key Clinical Signs |
|---|---|---|---|---|
| Vehicle | 5/5 | 0/10 | 1.2 | No observable signs |
| 0.3 | 5/5 | 0/10 | 3.5 | Mild, transient hypoactivity |
| 1.0 | 5/5 | 0/10 | 8.9 | Hunched posture, piloerection |
| 3.0 | 5/5 | 2/10 | 21.5 | Severe lethargy, significant weight loss |
Table 2: Example Hematology Data from Repeat-Dose Study (Day 22)
| Parameter | Vehicle | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| WBC (10³/µL) | 10.5 ± 2.1 | 8.2 ± 1.9 | 5.1 ± 1.5* | 2.3 ± 0.9** |
| Neutrophils (10³/µL) | 4.2 ± 1.1 | 3.1 ± 0.8 | 1.5 ± 0.6* | 0.7 ± 0.4** |
| Platelets (10³/µL) | 450 ± 88 | 380 ± 75 | 210 ± 62* | 95 ± 41** |
Data are presented as Mean ± SD. *p<0.05, **p<0.01 vs. Vehicle.
Table 3: Example Serum Chemistry Data from Repeat-Dose Study (Day 22)
| Parameter | Vehicle | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| ALT (U/L) | 45 ± 10 | 52 ± 12 | 98 ± 25* | 250 ± 78** |
| AST (U/L) | 50 ± 11 | 61 ± 15 | 120 ± 33* | 310 ± 95** |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 9* |
Data are presented as Mean ± SD. *p<0.05, **p<0.01 vs. Vehicle.
Table 4: Example Summary of Histopathological Findings
| Organ | Finding | Severity (0-4 Scale) | Incidence (High Dose Group) |
|---|---|---|---|
| Bone Marrow | Myeloid Hypoplasia | 3 (Moderate) | 6/6 |
| Spleen | Lymphoid Depletion | 2 (Mild) | 6/6 |
| Liver | Hepatocellular Necrosis | 2 (Mild) | 4/6 |
| Intestine | Villi Atrophy | 1 (Minimal) | 3/6 |
Severity Scale: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Marked.
Part 4: Mandatory Visualizations
Diagram 1: Experimental Workflow for ADC Toxicity Testing
Caption: Workflow for preclinical toxicity assessment of a PNU-159682 ADC.
Diagram 2: Signaling Pathway for PNU-159682-Mediated Cytotoxicity
Caption: Mechanism of action for PNU-159682 ADC-induced cell death.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.td2inc.com [blog.td2inc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the highly potent cytotoxic agent, PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
A1: PNU-159682 is a potent anthracycline derivative and a major active metabolite of nemorubicin.[][2][3][4][5][6] It is several hundred to over 3,000 times more cytotoxic than its parent compound, doxorubicin.[][2][6] Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to double-strand DNA breaks and subsequent apoptosis in rapidly dividing cancer cells.[][2][7] Due to its extreme potency, PNU-159682 is a compelling candidate for targeted cancer therapies as an ADC payload, allowing for selective delivery to tumor cells while minimizing systemic toxicity.[][2][5][7][8]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it critical for PNU-159682 ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[9][10] This is a critical quality attribute for all ADCs, including those with PNU-159682, as it directly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[10][11] An optimal DAR is crucial for achieving a therapeutic window. A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance from circulation, and a higher tendency for the ADC to aggregate due to the hydrophobic nature of many payloads.[10][12][13]
Q3: What are the common challenges when conjugating PNU-159682 to an antibody?
A3: Common challenges in developing PNU-159682 ADCs include:
-
Controlling the DAR: Achieving a homogeneous ADC with a specific, optimized DAR is crucial for consistent efficacy and safety.[9][11]
-
ADC Aggregation: The hydrophobic nature of PNU-159682 can lead to aggregation, especially at higher DARs, which can affect stability, pharmacokinetics, and immunogenicity.[13]
-
Linker Stability: The linker connecting PNU-159682 to the antibody must be stable in circulation to prevent premature drug release and systemic toxicity, but efficiently cleavable within the target tumor cell.[9][13][14][15]
-
Manufacturing and Scale-up: The synthesis and purification of PNU-159682 and its subsequent conjugation to an antibody can be complex, requiring specialized procedures and careful process control.[16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds.Suboptimal reaction pH.Insufficient molar excess of the PNU-159682-linker complex. | Optimize the concentration of the reducing agent (e.g., TCEP) and incubation time.Ensure the conjugation buffer pH is optimal for the specific linker chemistry.Increase the molar ratio of the PNU-159682-linker to the antibody. |
| High Drug-to-Antibody Ratio (DAR) | Excessive reduction of antibody disulfide bonds.High molar excess of the PNU-159682-linker complex. | Decrease the concentration of the reducing agent or the reduction incubation time.Reduce the molar ratio of the PNU-159682-linker to the antibody. |
| ADC Aggregation | High DAR leading to increased hydrophobicity.Suboptimal buffer conditions (pH, ionic strength). | Aim for a lower, more homogeneous DAR (e.g., 2 or 4).Optimize the formulation buffer; consider the use of excipients that reduce aggregation.Consider incorporating hydrophilic moieties, such as PEG, into the linker design. |
| Poor In Vitro Cytotoxicity | Low DAR.Inefficient internalization of the ADC.Linker not being cleaved within the target cell. | Confirm the DAR using analytical methods like HIC or mass spectrometry.Verify target antigen expression on the cell line and ensure the antibody has good internalizing properties.Select a linker that is susceptible to cleavage by enzymes present in the target cell's lysosomes (e.g., cathepsin B for valine-citrulline linkers). |
| Inconsistent Batch-to-Batch Results | Variability in raw materials (antibody, linker, PNU-159682).Lack of precise control over reaction parameters (temperature, pH, reaction time). | Implement rigorous quality control for all starting materials.Standardize and carefully control all steps of the conjugation and purification process.[9] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of PNU-159682
This protocol outlines a general procedure for conjugating a PNU-159682-linker construct containing a maleimide group to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
- Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
- Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP). A 5-15 fold molar excess is a common starting point and should be optimized to achieve the desired DAR.
- Incubate the reaction at 37°C for 1-2 hours.
- Remove excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
2. PNU-159682-Linker Preparation:
- Immediately before use, dissolve the maleimide-containing PNU-159682-linker in a suitable organic solvent (e.g., DMSO) to a concentration of 10-20 mM.
3. Conjugation Reaction:
- Add the PNU-159682-linker solution to the reduced antibody solution at a specific molar ratio to control the DAR.
- Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
- Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
4. Purification and Characterization:
- Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
- Collect the fractions containing the ADC.
- Determine the average DAR using HIC or mass spectrometry.
- Assess the level of aggregation using SEC.
- Buffer exchange the purified ADC into a suitable formulation buffer for storage.
Protocol 2: Characterization of PNU-159682 ADCs
1. DAR Determination by Hydrophobic Interaction Chromatography (HIC):
- Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high to low ammonium sulfate or sodium chloride concentration) to separate ADC species with different DARs.
- The antibody with a higher DAR will be more hydrophobic and thus elute later.
- Calculate the average DAR by integrating the peak areas of the different ADC species.
2. In Vitro Cytotoxicity Assay:
- Plate target cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the PNU-159682 ADC, a non-targeting control ADC, and free PNU-159682.
- Incubate for 72-96 hours.
- Assess cell viability using a suitable method (e.g., MTS or CellTiter-Glo assay).
- Calculate the IC50 value for each compound.
Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADCs
| Compound | Cell Line | IC50 (nM) | Reference |
| PNU-159682 | CAIX-expressing SKRC-52 | 25 | [2] |
| PNU-159682 | BJAB.Luc | 0.10 | [2] |
| PNU-159682 | Granta-519 | 0.020 | [2] |
| PNU-159682 | SuDHL4.Luc | 0.055 | [2] |
| PNU-159682 | WSU-DLCL2 | 0.1 | [2] |
| anti-CD22-NMS249 (PNU-159682 ADC) | BJAB.Luc | 0.058 | [2] |
| anti-CD22-NMS249 (PNU-159682 ADC) | Granta-519 | 0.030 | [2] |
| anti-CD22-NMS249 (PNU-159682 ADC) | SuDHL4.Luc | 0.0221 | [2] |
| anti-CD22-NMS249 (PNU-159682 ADC) | WSU-DLCL2 | 0.01 | [2] |
Table 2: Examples of PNU-159682 ADC Formats
| Antibody Target | Linker Type | DAR | Reference |
| Anti-CD22 | MC-VC-PAB-DEA | 2 | [7] |
| Anti-HER2 | Gly3-MSODA (for PNU-159682) & nc-MSODA (for MMAF) | 1.9 (PNU-159682) | [18] |
| Trastuzumab (anti-HER2) | Non-cleavable peptide | Not specified | [8] |
| cAC10 (anti-CD30) | Non-cleavable peptide | Not specified | [8] |
Visual Guides
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: General workflow for PNU-159682 ADC conjugation.
Caption: Logic for optimizing the drug-to-antibody ratio.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. CN110776501A - Preparation method of drug toxin PNU-159682 for antibody drug conjugate and intermediate thereof - Google Patents [patents.google.com]
- 17. AU2020333565B2 - Method for preparing drug toxin PNU-159682 of antibody drug conjugate, and intermediate therein - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting low conjugation efficiency with maleimide linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioconjugation experiments using maleimide linkers, specifically focusing on low conjugation efficiency.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a frequent challenge in thiol-maleimide bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: Low or no conjugation yield detected after the reaction.
The troubleshooting process can be broken down into three key areas: the reactants' integrity, the reaction conditions, and the confirmation of available reactive groups.
Caption: A logical guide for troubleshooting low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: My maleimide linker is not reacting with my protein's cysteine residues. What are the likely causes?
A1: Low or no conjugation can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders it inactive.[1][2] Always prepare aqueous solutions of maleimide reagents immediately before use.[1][3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][4]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically hindered or may have formed disulfide bonds.[1] Disulfide bonds are unreactive towards maleimides.[5] A pre-reduction step is often necessary.
-
Incorrect Reaction pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3][6] Below this range, the reaction rate slows considerably, and above it, the maleimide is more prone to hydrolysis and can react with amines (e.g., lysine residues), leading to loss of selectivity.[4][6][7]
-
Suboptimal Molar Ratio: An insufficient molar excess of the maleimide linker over the thiol-containing biomolecule can lead to an incomplete reaction.[1][2]
Q2: How can I ensure my protein's cysteine residues are available for conjugation?
A2: To ensure the availability of free thiols, consider the following:
-
Disulfide Bond Reduction: Many proteins contain cysteine residues that form disulfide bonds. These must be reduced to free thiols to react with maleimides.[8] Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is thiol-free and does not need to be removed prior to conjugation.[8][9]
-
Use of Degassed Buffers: Thiols are susceptible to oxidation by dissolved oxygen in buffers, which can lead to the reformation of disulfide bonds.[1] Using degassed buffers for both the reduction and conjugation steps can minimize this issue.
-
Quantification of Free Thiols: Before starting the conjugation, you can confirm the presence of reactive thiols using a method like the Ellman's Test.[10][11] This will verify the success of your reduction step.
Q3: What are the optimal reaction conditions for a thiol-maleimide conjugation?
A3: Optimizing reaction conditions is critical for maximizing conjugation efficiency. Key parameters are summarized in the table below.
| Parameter | Recommended Range/Value | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis and reaction with amines increase. | [3][6][7] |
| Maleimide:Thiol Molar Ratio | 10-20 fold excess (starting point) | Ensures the reaction goes to completion. The optimal ratio should be determined empirically for each specific system. | [1][2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster kinetics (typically 1-2 hours). 4°C is recommended for sensitive biomolecules and may require overnight incubation. | [2][3] |
| Reaction Time | 1-2 hours (at RT) or Overnight (at 4°C) | Should be optimized based on the specific reactants and temperature. | [2][3] |
| Buffer Composition | Phosphate (PBS), HEPES, Tris | Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol) and primary amines if possible. Degassing is highly recommended. | [5] |
Q4: I see some product, but the yield is lower than expected. What can I do to improve it?
A4: If you observe partial conjugation, consider the following optimization steps:
-
Increase Molar Excess of Maleimide: Gradually increase the molar ratio of the maleimide linker. A higher concentration can drive the reaction towards completion.[1]
-
Extend Reaction Time: If you are reacting at room temperature, try extending the incubation period. If reacting at 4°C, ensure it has been left long enough for the slower kinetics.
-
Re-evaluate Reduction Step: It's possible the initial reduction of disulfide bonds was incomplete. Ensure you are using a sufficient excess of TCEP and an adequate incubation time.
-
Analyze Reactant Stability: Confirm that your maleimide stock solution is fresh and was prepared in an anhydrous solvent. Maleimides have limited stability in aqueous solutions.[1][3]
Q5: How can I confirm that my conjugation reaction has been successful?
A5: Several analytical techniques can be used to verify the formation of the conjugate and assess the efficiency of the reaction:
-
Mass Spectrometry (MS): Intact mass analysis can determine the molecular weight of the conjugate, allowing you to calculate the number of attached linkers (e.g., the drug-to-antibody ratio, DAR).[12]
-
Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can separate unconjugated biomolecules from conjugated species with different numbers of attached linkers.[12]
-
SDS-PAGE: If the maleimide linker is attached to a fluorescent dye or a large molecule, a shift in the band on an SDS-PAGE gel can indicate successful conjugation.[13]
Key Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
This protocol is recommended for reducing protein disulfide bonds prior to maleimide conjugation.[8]
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[8]
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water, neutralized to pH 7.0). Add a 10-100 fold molar excess of TCEP to the protein solution.[4][8]
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.[4][8]
-
Proceed to Conjugation: The protein solution containing reduced thiols is now ready for the addition of the maleimide linker. Excess TCEP does not typically need to be removed.[2][9]
Protocol 2: Quantification of Free Thiols (Ellman's Test)
This colorimetric assay quantifies the concentration of free thiols in a sample.[10][14]
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL in the reaction buffer.
-
Thiol Standard: A solution of known concentration (e.g., Cysteine or N-acetylcysteine) for generating a standard curve.
-
-
Standard Curve: Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
Assay:
-
To 50 µL of your standard or protein sample, add 2.5 mL of the reaction buffer.
-
Add 50 µL of the DTNB solution.
-
Mix and incubate for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance of the samples and standards at 412 nm.[10][11]
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Protocol 3: General Maleimide-Thiol Conjugation
This protocol provides a typical procedure for labeling a protein with a maleimide-functionalized molecule.
-
Protein Preparation: If necessary, reduce the protein as described in Protocol 1. The protein should be in a degassed buffer at pH 6.5-7.5.[6]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in an anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution.[2][3]
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar excess (e.g., 10-20 fold).[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[2]
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.[2]
-
Analysis: Characterize the final conjugate using appropriate analytical methods (e.g., MS, HPLC) to determine conjugation efficiency.[12]
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. quora.com [quora.com]
- 11. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
Technical Support Center: Overcoming Off-target Toxicity of PNU-159682 Payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly potent PNU-159682 payload in antibody-drug conjugates (ADCs).
Section 1: Troubleshooting Guides
This section addresses common issues encountered during preclinical development of PNU-159682 ADCs, focusing on identifying and mitigating off-target toxicity.
Guide 1: Unexpected In Vitro Cytotoxicity in Antigen-Negative Cells
Problem: Significant cytotoxicity is observed in antigen-negative cell lines, suggesting off-target effects.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Premature Payload Release | 1. Linker Stability Assay: Assess the stability of the ADC linker in cell culture media. (See Protocol 1) 2. Linker Modification: Consider using a more stable linker. For PNU-159682, derivatives with improved stability and solubility have been synthesized.[1] |
| Non-specific ADC Uptake | 1. Control ADC: Include a non-targeting isotype control ADC in your experiments to quantify non-specific uptake and cytotoxicity. 2. Antibody Engineering: Modify the antibody to reduce non-specific binding. |
| Free Payload Contamination | 1. ADC Purification: Ensure the ADC is highly purified to remove any unconjugated PNU-159682. 2. Quantify Free Payload: Analyze the ADC preparation for the presence of free PNU-159682 using LC-MS. |
Guide 2: In Vivo Toxicity Signs (e.g., Weight Loss, Hematological Abnormalities) at Doses Below Efficacious Levels
Problem: Test subjects exhibit signs of toxicity, such as significant weight loss or changes in blood parameters, at ADC concentrations that are not providing the desired anti-tumor effect.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| On-target, Off-tumor Toxicity | 1. Target Expression Analysis: Quantify the expression of the target antigen on healthy tissues. 2. Affinity Modulation: Engineer the antibody to have a lower affinity for the target, potentially reducing binding to healthy tissues with lower antigen density. |
| Off-target Payload Accumulation | 1. Biodistribution Studies: Perform biodistribution studies to determine where the ADC and released payload accumulate. 2. Pharmacokinetic (PK) Analysis: Analyze plasma samples to determine the pharmacokinetic profile of the ADC and free payload. |
| Payload-related Toxicity | 1. Dose Fractionation: Explore alternative dosing schedules, such as administering smaller, more frequent doses, which may improve tolerability. 2. Payload Potency Modulation: Consider synthesizing and evaluating PNU-159682 analogues with attenuated potency.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PNU-159682 and how does it relate to its toxicity?
A1: PNU-159682 is a highly potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor.[3] Its primary mechanism involves intercalating into DNA and preventing the re-ligation of double-strand breaks, leading to cell cycle arrest and apoptosis.[4] Due to its extreme potency, even minimal off-target delivery can lead to significant toxicity.
Q2: What are the known off-target toxicities associated with PNU-159682 ADCs?
A2: Preclinical studies have indicated that PNU-159682-based ADCs can be well-tolerated in rodents and non-human primates.[5] However, non-specific toxicities, such as reduced spleen cellularity and weight loss, have been observed in mice at higher doses.[6] Hematological toxicities are a common concern for ADCs in general and should be carefully monitored.[7]
Q3: How can I assess the stability of my PNU-159682 ADC's linker?
A3: In vitro plasma stability assays are crucial. This involves incubating the ADC in plasma from relevant species (e.g., human, mouse) and measuring the amount of released PNU-159682 over time, typically by LC-MS. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability. (See Protocol 1)
Q4: What in vitro assays can I use to predict potential off-target toxicities of my PNU-159682 ADC?
A4: Several in vitro assays can help predict off-target toxicities:
-
Bystander Killing Assay: To assess the effect of the payload on neighboring antigen-negative cells. (See Protocol 2)
-
Hemolysis Assay: To evaluate the potential for red blood cell lysis. (See Protocol 3)
-
Hematopoietic Progenitor Cell Viability Assay: To predict hematological toxicity by assessing the ADC's impact on the viability of hematopoietic stem and progenitor cells. (See Protocol 4)
Section 3: Quantitative Data Summary
The following tables summarize publicly available data on the efficacy and toxicity of PNU-159682 and its ADC derivatives. Note: Direct comparison between different studies should be done with caution due to variations in experimental design.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | IC50 (nM) |
| Various NHL cell lines | 0.020 |
Source:[8]
Table 2: In Vivo Efficacy of PNU-159682 ADCs
| ADC Target | Animal Model | Dose | Outcome |
| hCD46-19 | NSCLC and Colorectal Cancer Xenografts (mice) | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses[1] |
| HER2 or ROR1 | Solid Tumor PDX models (mice) | 0.5 - 2.0 mg/kg | Strong anti-tumor efficacy[5] |
Table 3: In Vivo Toxicity of PNU-159682 ADCs
| ADC Target | Animal Model | Dose | Observed Toxicity |
| ROR1 | Cynomolgus Monkey | ~1 mg/kg | Highest Non-Severely Toxic Dose (HNSTD)[2] |
| CD45.1/CD45.2 | Mouse | Not specified | Reduced spleen cellularity and significant weight loss (indicating non-specific toxicity)[6] |
| HER2 or ROR1 | Rodents | 0.5 - 2.0 mg/kg | Well-tolerated[5] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PNU-159682 ADC and quantify the premature release of the payload in plasma.
Materials:
-
PNU-159682 ADC
-
Freshly collected plasma (with anticoagulant) from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the PNU-159682 ADC to a final concentration in plasma (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately process or freeze samples at -80°C to stop any further degradation.
-
Prepare samples for LC-MS analysis to quantify the concentration of intact ADC and released PNU-159682. This may involve protein precipitation or immunocapture.
-
Analyze the samples by LC-MS.
-
Calculate the percentage of intact ADC remaining or the amount of free PNU-159682 at each time point.
Expected Outcome: A stable ADC will show minimal degradation and low levels of free PNU-159682 over the time course.
Protocol 2: Bystander Killing Assay (Co-culture Method)
Objective: To determine if the PNU-159682 payload released from target cells can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Fluorescently labeled Ag- cells (e.g., GFP-expressing) for easy identification
-
PNU-159682 ADC and a non-targeting control ADC
-
Cell culture reagents and 96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the PNU-159682 ADC and the control ADC.
-
Incubate for a period sufficient for ADC processing and payload release (e.g., 72-96 hours).
-
Harvest the cells and analyze by flow cytometry or an imaging system.
-
Gate on the fluorescent Ag- cell population and quantify their viability (e.g., using a viability dye like propidium iodide).
Expected Outcome: A decrease in the viability of the Ag- cells in the presence of Ag+ cells and the PNU-159682 ADC, compared to controls, indicates a bystander effect.
Protocol 3: In Vitro Hemolysis Assay
Objective: To assess the potential of the PNU-159682 ADC to cause red blood cell (RBC) lysis.
Materials:
-
PNU-159682 ADC
-
Freshly collected whole blood (with anticoagulant)
-
PBS
-
Triton X-100 (positive control for lysis)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of RBCs in PBS.
-
Prepare serial dilutions of the PNU-159682 ADC in PBS.
-
Add the ADC dilutions to the RBC suspension in a 96-well plate.
-
Include a negative control (PBS only) and a positive control (Triton X-100).
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Expected Outcome: A low percentage of hemolysis indicates that the ADC is unlikely to cause significant red blood cell lysis.
Protocol 4: Hematopoietic Progenitor Cell (HPC) Viability Assay
Objective: To evaluate the potential hematological toxicity of the PNU-159682 ADC by assessing its impact on the viability and differentiation of hematopoietic progenitor cells.
Materials:
-
Human CD34+ hematopoietic progenitor cells
-
Methylcellulose-based medium supplemented with cytokines to support colony formation (e.g., CFU-GM, BFU-E)
-
PNU-159682 ADC and free PNU-159682
-
Cell culture reagents
Procedure:
-
Thaw and prepare the CD34+ HPCs according to the supplier's instructions.
-
Treat the HPCs with various concentrations of the PNU-159682 ADC or free PNU-159682 for a defined period (e.g., 24 hours).
-
Wash the cells to remove the treatment.
-
Plate the treated cells in the methylcellulose-based medium in culture dishes.
-
Incubate the dishes for 14 days to allow for colony formation.
-
Enumerate the different types of colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
Calculate the IC50 value for the inhibition of colony formation for each cell lineage.
Expected Outcome: High IC50 values suggest a lower potential for hematological toxicity. Comparing the IC50 of the ADC to the free payload can provide insights into target-mediated versus non-specific toxicity.
Section 5: Visualizations
Caption: Mechanism of action of a PNU-159682 ADC in a target cancer cell.
Caption: A logical workflow for troubleshooting off-target toxicity of PNU-159682 ADCs.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Hematological toxicity of anti-tumor antibody-drug conjugates: A retrospective pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Technical Support Center: Enhancing ADC Linker Stability in Circulation
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating premature linker cleavage in systemic circulation, a critical factor for improving therapeutic efficacy and reducing off-target toxicity.[1][2][3]
Troubleshooting Guide: Common Issues with Premature Linker Cleavage
This guide addresses specific issues that may arise during your ADC experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent in vivo efficacy despite potent in vitro cytotoxicity.
This discrepancy often points to linker stability problems in vivo that are not apparent in standard in vitro cell-based assays.[1]
| Possible Cause | Recommended Solution |
| Premature Payload Release In Vivo | Conduct a pharmacokinetic (PK) study in a relevant animal model to quantify intact ADC, total antibody, and free payload over time.[1] If premature release is confirmed, consider linker modification strategies outlined in the FAQs below. |
| Species-Specific Linker Instability | The linker may be unstable in your preclinical model. For instance, valine-citrulline (Val-Cit) linkers are known to be unstable in mouse plasma due to the enzyme carboxylesterase 1C (Ces1C), a phenomenon not observed in human plasma.[2][4][5] Test stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify discrepancies.[6] Consider using a more stable linker, such as one with a modified peptide sequence (e.g., Glu-Val-Cit), for mouse models.[4] |
| Poor Tumor Penetration | The ADC may be stable but unable to effectively penetrate tumor tissue. Linker properties, such as hydrophobicity, can contribute to poor pharmacokinetics.[1] To improve solubility and pharmacokinetic properties, consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG).[1][] |
Issue 2: High off-target toxicity observed in in vivo studies.
Significant off-target toxicity is often a direct consequence of premature payload release from the ADC in circulation.[2]
| Possible Cause | Recommended Solution |
| Linker Susceptibility to Plasma Proteases | Peptide linkers can be cleaved by circulating proteases like human neutrophil elastase.[1][4] Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site.[1][4][] Alternatively, switching to a non-cleavable linker can enhance plasma stability.[1] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., via a maleimide group) can be unstable, leading to deconjugation through a retro-Michael reaction.[1] Use self-stabilizing maleimides or explore alternative, more stable conjugation chemistries.[1] Site-specific conjugation at less solvent-accessible sites can also enhance stability.[1][8] |
| Disulfide Linker Instability | Disulfide linkers are sensitive to reducing agents in the plasma.[6][] To enhance plasma stability, introduce steric hindrance around the disulfide bond by incorporating methyl or cycloalkyl groups.[] |
Issue 3: ADC aggregation is observed during storage or in plasma.
ADC aggregation can compromise efficacy and safety.[2]
| Possible Cause | Recommended Solution |
| Hydrophobic Linkers and Payloads | The hydrophobicity of the linker and payload can lead to intermolecular interactions and aggregation.[1][2] |
| High Drug-to-Antibody Ratio (DAR) | A higher average DAR can increase the overall hydrophobicity of the ADC.[6] |
| Suboptimal Formulation | The buffer conditions may not be suitable for maintaining ADC stability.[4] |
| Linker and Payload Selection | If possible, select more hydrophilic linkers or payloads.[2] Incorporating hydrophilic spacers like PEG can also mitigate aggregation.[] |
| Optimize DAR | Aim for a lower, more homogeneous DAR to reduce the overall hydrophobicity of the ADC.[4][6] |
| Formulation Optimization | Screen different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation and enhances colloidal stability.[2][4] |
| Site-Specific Conjugation | Utilize site-specific conjugation technologies to create more homogeneous ADCs with a defined DAR, which can improve stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in circulation?
Premature linker cleavage is primarily caused by:
-
Enzymatic degradation: Circulating plasma enzymes can cleave susceptible linkers. For example, the Val-Cit dipeptide linker is a substrate for human neutrophil elastase and mouse carboxylesterase 1C (Ces1C).[4][5][10]
-
Chemical instability: Certain linker chemistries are inherently less stable in the physiological conditions of the bloodstream. This includes the reduction of disulfide bonds by plasma reductants and the hydrolysis of acid-sensitive linkers like hydrazones.[6][][11]
-
Unstable conjugation: The linkage between the linker and the antibody, such as a maleimide-thiol bond, can undergo a retro-Michael reaction, leading to deconjugation.[1]
Q2: What are the main strategies to prevent premature linker cleavage?
Several strategies can be employed to enhance the in vivo stability of ADC linkers:
-
Peptide Sequence Modification: For enzyme-cleavable linkers, altering the peptide sequence can increase stability. For instance, introducing a glutamic acid residue to create a Glu-Val-Cit linker enhances resistance to mouse Ces1C.[4][10]
-
Introducing Steric Hindrance: Adding bulky groups near a cleavable bond can protect it from enzymatic or chemical degradation. For disulfide linkers, introducing methyl or cycloalkyl groups increases stability in plasma.[6][]
-
Tandem-Cleavage Linkers: These linkers incorporate a secondary cleavable moiety that acts as a steric shield, protecting the primary linker from premature cleavage.[4]
-
Optimizing Conjugation Site and Chemistry: The location of linker conjugation on the antibody can impact its stability.[4][6][8] Site-specific conjugation and the use of more stable conjugation chemistries, such as self-stabilizing maleimides, can prevent deconjugation.[1]
-
Incorporating Hydrophilic Spacers: Adding hydrophilic elements like polyethylene glycol (PEG) can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and nonspecific uptake.[][]
-
Switching to a Non-Cleavable Linker: Non-cleavable linkers generally offer greater plasma stability as they rely on the complete degradation of the antibody in the lysosome for payload release.[1][3]
Q3: How does the drug-to-antibody ratio (DAR) affect linker stability and premature cleavage?
While DAR does not directly affect the chemical stability of an individual linker, a high DAR can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[6] Aggregated ADCs can have altered pharmacokinetics and may be cleared more rapidly, indirectly impacting the time available for premature cleavage to occur.[1] Optimizing for a lower, more homogeneous DAR is often recommended to improve the overall stability and therapeutic index of an ADC.[4][6]
Q4: How do I choose the right linker for my ADC to minimize premature cleavage?
The choice of linker is a critical decision that depends on the target antigen, payload, and desired mechanism of action.[12]
-
For highly internalizing antibodies: Both cleavable and non-cleavable linkers can be effective. Non-cleavable linkers may offer higher stability.[1]
-
For targets in the tumor microenvironment: Cleavable linkers that respond to specific triggers in the tumor microenvironment (e.g., proteases, acidic pH) are necessary.[11]
-
To mitigate risks seen with certain linkers: If preclinical studies in mice are planned, avoid linkers known to be unstable in mouse plasma, like the standard Val-Cit linker, or use modified versions.[2][5]
-
To reduce off-target toxicity: If off-target toxicity is a major concern, a highly stable non-cleavable linker or a cleavable linker with enhanced stability features (e.g., steric hindrance, modified peptide sequence) should be considered.[1][]
Quantitative Data on Linker Stability
The stability of a linker is a critical parameter that influences the therapeutic window of an ADC. The following tables summarize representative stability data for different linker types.
Table 1: Stability of Peptide-Based Linkers
| Linker Sequence | Cleavage Trigger | Stability Characteristics | Reference |
| Val-Cit | Cathepsin B | Stable in human plasma (t1/2 ~230 days), but susceptible to cleavage by mouse Ces1C (t1/2 ~80 hours) and human neutrophil elastase. | [4][5][10][13] |
| Glu-Val-Cit (EVCit) | Cathepsin B | Significantly increased stability in mouse plasma by conferring resistance to Ces1C. | [4][10] |
| Gly-Gly-Phe-Gly | Cathepsin B | Slower cleavage kinetics than Val-Cit but offers superior plasma stability. | [14][15] |
| Asn-containing | Legumain | High stability in mouse and human serum; resistant to human neutrophil elastase. | [15] |
Table 2: Stability of pH-Sensitive and Disulfide Linkers
| Linker Type | Cleavage Trigger | Stability Characteristics | Reference |
| Hydrazone | Acidic pH (endosomes/lysosomes) | Half-life of ~183 hours at pH 7.0, but hydrolyzes at a rate of 1.5-2% per day in circulation. Stability is highly dependent on the specific chemical structure. | [11][13] |
| Disulfide | High intracellular glutathione (GSH) | Generally stable in plasma, but can be prematurely cleaved. Stability can be significantly increased by introducing steric hindrance. | [][11] |
Experimental Protocols
Accurate assessment of ADC linker stability relies on robust and well-defined experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.[14]
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 50-100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[4][14] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[6][16]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 144, 168 hours).[4][14][16] Immediately freeze the collected aliquots at -80°C to halt further degradation.[16]
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[14]
-
LC-MS for Average DAR: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates payload deconjugation.[14][16]
-
LC-MS/MS for Free Payload: Quantify the concentration of the released payload using a validated LC-MS/MS method.[6][16] This often involves protein precipitation with cold acetonitrile followed by analysis of the supernatant.[16]
-
ELISA for Intact ADC: An enzyme-linked immunosorbent assay can be used to measure the concentration of intact ADC, typically by capturing the ADC with an anti-antibody and detecting with an anti-payload antibody.[14]
-
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment.[1]
Methodology:
-
Preparation: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH ~4.5-5.5, presence of reducing agents like DTT, and relevant lysosomal proteases like Cathepsin B).[1][11] Alternatively, use isolated lysosomal fractions.[1]
-
Incubation: Incubate the ADC in the lysosomal buffer or extract at 37°C.[1]
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[11] Plot the concentration of the released payload over time to determine the cleavage rate.[11]
Visualizations
Workflow for Assessing ADC Linker Stability
Caption: Workflow for assessing ADC linker stability.
Strategies to Enhance Linker Stability
Caption: Strategies to mitigate premature linker cleavage.
Mechanism of Premature vs. Targeted Linker Cleavage
Caption: Premature vs. targeted ADC linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Addressing solubility issues of PNU-159682 and its conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-159682 and its conjugates. The information provided is intended to help address common solubility issues encountered during experimental workflows.
Troubleshooting Guide: Solubility Issues
Symptom: Difficulty Dissolving PNU-159682 Payload
If you are experiencing issues with the solubility of the PNU-159682 payload, consider the following potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Inappropriate Solvent | PNU-159682 is readily soluble in DMSO.[][2][3] It has slight solubility in chloroform and methanol and is considered insoluble in water.[][3] For initial stock solutions, use high-purity, anhydrous DMSO.[2] |
| Hygroscopic Solvent | DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of PNU-159682.[2] Always use freshly opened or properly stored anhydrous DMSO.[2] |
| Low Temperature | Solubility may be reduced at lower temperatures. Gentle warming to 60°C and ultrasonication can aid in the dissolution of PNU-159682 in DMSO.[2][4] |
| Precipitation in Aqueous Buffers | Direct dilution of a DMSO stock solution into aqueous buffers can cause precipitation. Consider using a co-solvent system or a formulation designed for aqueous environments. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4] |
Symptom: Aggregation of PNU-159682 Conjugates (e.g., ADCs)
Aggregation of antibody-drug conjugates (ADCs) is a common issue, often driven by the hydrophobicity of the payload.
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the surface hydrophobicity of the antibody, promoting aggregation.[5] If aggregation is observed, consider reducing the DAR. |
| Hydrophobic Payload | PNU-159682 is a hydrophobic molecule.[] Conjugation can lead to aggregation.[5][7] |
| Inappropriate Buffer Conditions | Suboptimal pH or ionic strength of the formulation buffer can lead to aggregation, especially if the pH is close to the antibody's isoelectric point.[8] |
| Suboptimal Linker Chemistry | The choice of linker can significantly impact the solubility and stability of the ADC.[] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting PNU-159682?
A1: The recommended solvent for reconstituting PNU-159682 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[][2][3] It is soluble in DMSO at concentrations up to 100 mg/mL.[2][3] For complete dissolution, gentle warming and ultrasonication may be necessary.[2][4] It is crucial to use freshly opened DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[2]
Q2: My PNU-159682 conjugate is showing signs of aggregation. What can I do?
A2: Aggregation of PNU-159682 conjugates, particularly ADCs, is often due to the hydrophobic nature of the payload.[5][] To mitigate this, you can:
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the conjugate.[5]
-
Utilize Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can improve the solubility of the ADC.[] The EDA-Gly3 linker has also been shown to enhance solubility and minimize aggregation.[]
-
Adjust Formulation Conditions: Ensure the pH and ionic strength of your buffer are optimized to maintain the stability of the antibody.[8]
Q3: Are there any chemical modifications to PNU-159682 that can improve its solubility in conjugates?
A3: Yes, structural modifications to the PNU-159682 payload are a strategy to enhance solubility.[] Researchers have developed derivatives of PNU-159682 to improve its properties for ADC development, including stability and solubility.[10]
Q4: How does PNU-159682 exert its cytotoxic effect?
A4: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[2] Its mechanism of action involves intercalating into DNA and inhibiting the enzyme, which leads to double-strand DNA breaks and ultimately apoptosis in rapidly dividing cells.[]
Experimental Protocols
Protocol 1: Reconstitution of PNU-159682
-
Allow the vial of PNU-159682 to equilibrate to room temperature before opening.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial and sonicate in a water bath for 5-10 minutes. If necessary, warm the solution to 60°C.[2][4]
-
Visually inspect the solution to ensure complete dissolution before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Preparation of PNU-159682 for In Vivo Studies
This protocol is an example of a formulation for intravenous administration in mice.
-
Prepare a stock solution of PNU-159682 in DMSO.
-
Prepare the vehicle solution by mixing the components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Add the PNU-159682 stock solution to the vehicle to achieve the final desired concentration.
-
Ensure the final solution is clear and free of precipitates before administration.[4]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with PNU-159682 and its conjugates.
Caption: Simplified signaling pathway for the mechanism of action of PNU-159682.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU-159682 | CAS:202350-68-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 10. | BioWorld [bioworld.com]
Optimizing cathepsin B cleavage for efficient payload release
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to optimize the enzymatic cleavage of substrates by cathepsin B for efficient payload release.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cathepsin B activity?
A1: Cathepsin B functions over a broad pH range, but its activity profile depends on the substrate and whether it's acting as an endopeptidase or an exopeptidase.[1][2] For many common synthetic substrates like Z-Arg-Arg-AMC, the optimal pH is around 6.0.[3] However, the enzyme is active in both the acidic environment of the lysosome (around pH 4.6) and the neutral pH of the cytosol (pH 7.2).[4][5][6] Its substrate preferences can change significantly with pH.[2][6] For example, endopeptidase activity is often favored at neutral/alkaline pH, while exopeptidase activity is favored at acidic pH.[1]
Q2: What is the role of the Val-Cit-PABC linker system in payload delivery?
A2: The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a widely used system for antibody-drug conjugates (ADCs).[7][8]
-
Valine-Citrulline (Val-Cit): This dipeptide is the recognition site specifically cleaved by cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[7][8]
-
p-Aminobenzylcarbamate (PABC): This component is a "self-immolative" spacer. After cathepsin B cleaves the Val-Cit portion, the PABC spacer spontaneously decomposes, ensuring the attached cytotoxic payload is released in its unmodified, active form.[7]
Q3: Besides cathepsin B, can other proteases cleave a Val-Cit linker?
A3: Yes. While the Val-Cit linker was designed for cathepsin B specificity, other cysteine cathepsins such as K, L, and S can also cleave it with varying degrees of efficiency.[9] Studies have shown that in cells where cathepsin B is absent, these other cathepsins can compensate to release the payload.[9] Furthermore, the Val-Cit linker is notably unstable in mouse plasma due to hydrolysis by an extracellular carboxylesterase, which can lead to premature payload release in preclinical mouse models.[10][11]
Q4: How can I activate recombinant cathepsin B for an in vitro assay?
A4: Recombinant cathepsin B requires activation to ensure the cysteine in its active site is in a reduced state. This is typically achieved by incubating the enzyme in an activation buffer containing a reducing agent like Dithiothreitol (DTT).[12] A common procedure involves diluting the enzyme in a buffer such as 25 mM MES with 5 mM DTT at pH 5.0 and incubating for approximately 15 minutes at room temperature before adding it to the assay.[12][13]
Troubleshooting Guide
Issue 1: I am observing low or no cleavage of my substrate.
-
Potential Cause 1: Inactive Enzyme. The enzyme may not have been properly activated, or its activity may have diminished during storage.
-
Potential Cause 2: Incorrect Assay Buffer Conditions. The pH, ionic strength, or other components of your assay buffer may be suboptimal.
-
Potential Cause 3: Substrate Insolubility or Aggregation. Your peptide-linker-payload may be poorly soluble in the aqueous assay buffer.
-
Solution: Check the final concentration of any organic solvents (like DMSO) used to dissolve the substrate; it should typically not exceed 1%.[14] You may need to screen different buffer additives or slightly adjust the pH to improve substrate solubility.
-
-
Potential Cause 4: The Linker Is Not a Substrate for Cathepsin B. The specific peptide sequence of your linker may not be recognized and cleaved by cathepsin B.
-
Solution: Not all peptide sequences are cleaved. For example, the Ala-Ala-Asn linker is cleaved by legumain but not by cathepsin B.[12] Test your linker against a panel of proteases to confirm its specificity.
-
Troubleshooting Flowchart
Issue 2: My payload is being released prematurely in an in vivo mouse model.
-
Potential Cause: Linker Instability in Mouse Plasma.
-
Solution: The standard Val-Cit linker is known to be unstable in mouse plasma due to cleavage by a carboxylesterase.[10][11] This can cause premature release of the payload before the ADC reaches the target tumor cell. Consider using a modified linker, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, which has shown significantly improved stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage inside the cell.[11]
-
Data Presentation
Table 1: Comparison of Kinetic Parameters for Different Cathepsin B Substrates
This table summarizes the catalytic efficiency (kcat/Km) of human cathepsin B for various fluorogenic peptide substrates at different pH values. Higher values indicate more efficient cleavage.
| Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Notes | Reference |
| Z-Nle-Lys-Arg-AMC | 4.6 | ~1,200,000 | High catalytic efficiency at acidic pH. | [4] |
| Z-Nle-Lys-Arg-AMC | 7.2 | ~800,000 | Remains highly efficient at neutral pH. | [4] |
| Z-Phe-Arg-AMC | 4.6 | ~400,000 | Moderate efficiency; less specific than Nle-Lys-Arg. | [4] |
| Z-Phe-Arg-AMC | 7.2 | ~350,000 | Activity maintained at neutral pH. | [4] |
| Z-Arg-Arg-AMC | 4.6 | ~50,000 | Relatively poor substrate at acidic pH. | [4] |
| Z-Arg-Arg-AMC | 7.2 | ~150,000 | More efficient at neutral pH compared to acidic pH. | [4] |
Data are approximated from graphical representations in the cited source for comparative purposes.
Experimental Protocols
Protocol 1: Fluorometric Assay for Cathepsin B Activity
This protocol is used to measure the kinetic activity of cathepsin B by monitoring the release of a fluorescent reporter group (e.g., AMC) from a peptide substrate.[12]
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[13]
-
Assay Buffer: 25 mM MES, pH 5.0[13]
-
Cathepsin B inhibitor (e.g., CA-074) for negative control[4]
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Dilute cathepsin B to 10 µg/mL in Activation Buffer and incubate for 15 minutes at room temperature.[13] Further dilute the activated enzyme to the final desired concentration (e.g., 0.2 ng/µL) in Assay Buffer.[13]
-
Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer.
-
Assay Setup: To the wells of a black 96-well plate, add 50 µL of the activated cathepsin B solution. For a negative control, pre-incubate the enzyme with an inhibitor before adding it to the well. Include a substrate blank containing 50 µL of Assay Buffer without enzyme.[13]
-
Initiate Reaction: Start the reaction by adding 50 µL of the substrate solution to each well.[13]
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 30-60 minutes, with readings every minute.[12] Use excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[13]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. If determining kinetic parameters, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation.[12]
Protocol 2: LC-MS Assay for Quantifying Payload Release from an ADC
This method allows for the direct quantification of the released payload from an ADC after enzymatic cleavage.[15][16]
Materials:
-
Antibody-Drug Conjugate (ADC) with a cathepsin B-cleavable linker
-
Purified Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 2% Trifluoroacetic Acid - TFA)
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the ADC at a known concentration with activated cathepsin B in the assay buffer at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 1, 3, 6, 24 hours), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching solution, such as TFA. For plasma samples, protein precipitation may be required.[16]
-
Sample Preparation: Process the sample for LC-MS analysis. This may involve solid-phase extraction (SPE) or other cleanup steps to remove the enzyme and antibody components.[16]
-
LC-MS Analysis: Inject the prepared sample into an LC-MS/MS system. Develop a method to separate and quantify the released payload from the intact ADC and other components.[15]
-
Data Analysis: Plot the concentration of the released payload over time to determine the release kinetics.[7]
Experimental Workflow Visualization
ADC Internalization and Payload Release Pathway
References
- 1. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Strategies to Mitigate the Bystander Effect of Potent ADC Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the bystander effect of potent ADC payloads during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of an ADC and what is its mechanism?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][2][3] This phenomenon is crucial for treating heterogeneous tumors where antigen expression can be varied.[4][5][6] The mechanism involves a multi-step process:
-
ADC Binding and Internalization: The ADC selectively binds to the target antigen on the surface of Ag+ cancer cells and is internalized, often via endocytosis.[1][5]
-
Payload Release: Inside the target cell, the linker connecting the antibody and the cytotoxic payload is cleaved. This can be triggered by the acidic environment of endosomes and lysosomes or by specific enzymes.[1][2][5]
-
Payload Diffusion: For a bystander effect to occur, the released payload must be able to traverse the cell membrane of the Ag+ cell and diffuse into the tumor microenvironment.[1][5] The physicochemical properties of the payload, such as its lipophilicity and charge, are critical for this step.[1][]
-
Bystander Cell Killing: The diffused payload can then enter neighboring Ag- cells and induce cytotoxicity, expanding the therapeutic reach of the ADC.[5][8]
Q2: What are the key factors that influence the bystander effect of an ADC?
A2: Several factors determine the extent and potency of the ADC bystander effect:
-
Linker Chemistry: The type and stability of the linker are critical.[1][9]
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cell (e.g., pH-sensitive, enzyme-cleavable linkers).[1][2] The release of a free, membrane-permeable payload is the foundation of the bystander effect.[2]
-
Non-Cleavable Linkers: These linkers are more stable and typically require the degradation of the antibody in the lysosome to release the payload, which often remains attached to an amino acid.[1][9] This can result in a charged molecule with limited membrane permeability, thus reducing or eliminating the bystander effect.[1][9]
-
-
Payload Properties: The physicochemical characteristics of the released payload are crucial for its ability to diffuse across cell membranes.[1][] Ideally, a payload that mediates a bystander effect should be neutral, uncharged, and sufficiently hydrophobic to cross cell membranes.[][10] However, excessive hydrophobicity can lead to ADC aggregation and increased off-target toxicity.[10][11]
-
Antigen Expression Levels: The bystander effect is more pronounced in co-culture systems with a higher fraction of antigen-positive (Ag+) cells and higher antigen expression levels on those cells.[8]
-
Payload Potency: Highly potent payloads may require fewer Ag+ cells to be engaged to elicit a significant bystander killing effect on neighboring Ag- cells.[12]
Q3: When is a strong bystander effect desirable, and when should it be minimized?
A3: The desirability of a strong bystander effect depends on the therapeutic context:
-
Desirable: In tumors with heterogeneous antigen expression, a potent bystander effect can be highly advantageous. It allows the ADC to eliminate antigen-negative tumor cells that would otherwise escape direct targeting, potentially leading to better overall efficacy.[2][4]
-
To be Minimized: In cases where the target antigen is also expressed at low levels on healthy tissues, a strong bystander effect can lead to "on-target, off-tumor" toxicity, harming normal cells.[13][14] Furthermore, premature release of a potent, membrane-permeable payload in circulation can cause systemic toxicity.[10][13] In such scenarios, an ADC with a more stable, non-cleavable linker and a less permeable payload might be preferred to enhance safety and the therapeutic window.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental evaluation of the ADC bystander effect.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Bystander Effect Observed In Vitro | 1. Linker is too stable: The payload is not being efficiently released from the ADC.[10]2. Payload is not membrane-permeable: The released payload is trapped inside the target cell. This is common with non-cleavable linkers that release a charged payload-amino acid adduct.[1][9]3. Incorrect assay setup: The ratio of Ag+ to Ag- cells is too low, or the incubation time is insufficient.[8] | 1. Optimize linker chemistry: If using a cleavable linker, consider a more labile version that is more readily cleaved in the intracellular environment.[2]2. Modify the payload: If the payload is charged or too polar, consider synthesizing derivatives with increased lipophilicity and neutrality to improve membrane permeability.[][15]3. Adjust experimental parameters: Increase the proportion of Ag+ cells in the co-culture assay.[8] Extend the incubation time to allow for sufficient payload release and diffusion.[2] |
| High In Vivo Toxicity with Evidence of Bystander Effect | 1. Premature payload release: The linker is unstable in circulation, leading to systemic release of the potent payload.[10][13]2. High hydrophobicity of the ADC: This can lead to aggregation and off-target uptake and toxicity.[10][11] | 1. Improve linker stability: Employ linkers that are selectively cleaved within the tumor microenvironment or intracellularly. Site-specific conjugation can also enhance ADC stability.[10]2. Optimize payload and linker design: Balance the hydrophobicity to ensure a sufficient bystander effect without causing aggregation and toxicity issues. Incorporating hydrophilic moieties like PEG into the linker can help.[11] |
| Inconsistent Results Between In Vitro and In Vivo Bystander Effect Studies | 1. Payload metabolism: The payload may be metabolized in vivo to a less potent or inactive form.[10]2. Poor ADC penetration in solid tumors: The ADC may not be reaching all the target cells effectively.[16] | 1. Modify the payload for improved stability: Replace labile functional groups on the payload with more stable ones.[10]2. Investigate different ADC formats: Consider smaller antibody fragments to improve tumor penetration.[13]3. Utilize advanced in vivo imaging: Employ techniques to visualize the biodistribution of the ADC and the released payload within the tumor.[17] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the impact of linker and payload properties on the bystander effect.
Table 1: Comparison of In Vitro Bystander Killing for Different Maytansinoid ADCs
| ADC Construct | Linker Type | Payload Modification | Bystander Effect (Ag+ cells required for killing) |
| ADC-1 | Cleavable | Standard DM4 | Moderate |
| ADC-2 | Cleavable | Increased hydrophobicity | Strong (fewer Ag+ cells required)[15] |
| ADC-3 | Non-cleavable | Standard DM1 | Minimal to none[9][11] |
Table 2: Permeability and Cytotoxicity of Common ADC Payloads
| Payload | Class | Membrane Permeability (PAMPA) | In Vitro Potency (IC50) | Bystander Potential |
| MMAE | Microtubule Inhibitor | High | Sub-nanomolar | High[12][18] |
| MMAF | Microtubule Inhibitor | Low (charged) | Sub-nanomolar | Low[12] |
| DM1 | Microtubule Inhibitor | Moderate | Sub-nanomolar | Low (when released from non-cleavable linker)[9] |
| PBD Dimer | DNA-damaging agent | High | Picomolar | High[12] |
| Exatecan | Topoisomerase I Inhibitor | High | Nanomolar | High[18] |
| SN-38 | Topoisomerase I Inhibitor | Moderate | Nanomolar | Moderate[18] |
Note: Data is compiled from multiple sources for illustrative purposes.[9][12][18] Actual values can vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to assess the ADC bystander effect are provided below.
In Vitro Co-Culture Bystander Assay
This assay directly evaluates the killing of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells in the presence of the ADC.[2][4]
Methodology:
-
Cell Preparation:
-
Label Ag- cells with a fluorescent marker (e.g., GFP) to distinguish them from Ag+ cells.
-
Harvest and count both Ag+ and Ag- cells.
-
-
Co-Culture Setup:
-
Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2]
-
Include monocultures of both cell lines as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC and a non-bystander effect control ADC (e.g., one with a non-cleavable linker).[4]
-
Include an isotype control ADC and a vehicle control.
-
Add the ADC solutions to the wells.
-
-
Incubation:
-
Analysis:
-
Quantify the viability of the fluorescently labeled Ag- cells using imaging or flow cytometry.
-
A significant decrease in the viability of Ag- cells in the co-culture wells compared to the Ag- monoculture control indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if a cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.[2][4]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate.
-
Treat the Ag+ cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).[2]
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a conditioned medium from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a new 96-well plate and allow them to adhere.
-
Remove the existing medium and add the conditioned medium from the ADC-treated and untreated Ag+ cells.
-
Include a control where Ag- cells are treated with fresh medium containing the same concentration of ADC to assess direct toxicity.[2]
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-120 hours.[2]
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).[2]
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the release of a cytotoxic bystander agent.[2]
-
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of ADC Bystander Effect.
Caption: In Vitro Co-Culture Bystander Assay Workflow.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Computational transport analysis of antibody-drug conjugate bystander effects and payload tumoral distribution: implications for therapy - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Assessing and Minimizing ADC Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing the immunogenicity of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ADC immunogenicity, providing concise and informative answers.
Q1: What is ADC immunogenicity and why is it a concern?
A1: ADC immunogenicity is the propensity of an Antibody-Drug Conjugate to induce an unwanted immune response in a patient, leading to the formation of anti-drug antibodies (ADAs).[1][2] This is a significant concern in drug development because ADAs can have various clinical consequences, including:
-
Altered Pharmacokinetics (PK): ADAs can accelerate the clearance of the ADC from the body, reducing its exposure and potentially compromising its efficacy.[1]
-
Reduced Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can directly inhibit the biological activity of the ADC by blocking its binding to the target antigen or interfering with its cytotoxic payload delivery.[3]
-
Safety Issues: The formation of immune complexes between ADAs and the ADC can lead to adverse events, such as hypersensitivity reactions, infusion reactions, and in rare cases, autoimmune responses.[1][4]
Q2: What are the key factors that influence the immunogenicity of an ADC?
A2: The immunogenicity of an ADC is a multifactorial issue influenced by both product-related and patient-related factors.[2]
| Factor Category | Specific Factors | Impact on Immunogenicity |
| Product-Related | Monoclonal Antibody (mAb) | The origin of the antibody (murine, chimeric, humanized, or fully human) is a critical determinant. Non-human sequences can be recognized as foreign and elicit a strong immune response.[2][5] |
| Linker and Payload | The chemical nature of the linker and the cytotoxic drug can act as haptens, becoming immunogenic when conjugated to the antibody carrier.[1][2][4] The hydrophobicity of the payload can also contribute to aggregation, a known driver of immunogenicity.[2] | |
| Conjugation Site and DAR | The site of conjugation and the drug-to-antibody ratio (DAR) can create neoepitopes (new epitopes) that may be recognized by the immune system.[2] Inconsistent DAR can lead to a heterogeneous product, which may increase immunogenicity. | |
| Product Aggregates and Impurities | The presence of aggregates or process-related impurities in the final drug product can act as adjuvants, enhancing the immune response. | |
| Patient-Related | Immune Status | The patient's underlying disease and immune status can significantly impact their ability to mount an immune response. For example, immunosuppressed oncology patients may have a lower incidence of ADAs.[1][6] |
| Genetic Background | A patient's genetic makeup, particularly their Human Leukocyte Antigen (HLA) type, can influence their predisposition to developing an immune response to a specific therapeutic protein. | |
| Route of Administration | The route of administration can affect the immunogenicity, with intravenous administration generally being less immunogenic than subcutaneous or intramuscular routes.[1] |
Q3: What is the recommended strategy for assessing ADC immunogenicity?
A3: The industry standard and regulatory recommendation for assessing ADC immunogenicity is a tiered and risk-based approach.[2][4][6] This strategy involves a sequential series of assays to detect, confirm, and characterize ADAs.[2]
A tiered approach for ADC immunogenicity assessment is visualized below.
Caption: A typical tiered workflow for ADC immunogenicity assessment.
Q4: What are the common methods used to minimize the immunogenicity of ADCs?
A4: Minimizing immunogenicity is a key goal during ADC development. Several strategies can be employed, focusing on modifying the different components of the ADC.
| Strategy | Description | Advantages | Considerations |
| Antibody Humanization and De-immunization | Modifying the antibody sequence to be more "human-like" by grafting complementarity-determining regions (CDRs) from a murine antibody onto a human antibody framework, or by identifying and removing potential T-cell epitopes. | Significantly reduces the potential for an immune response against the antibody backbone. | May not eliminate all potential immunogenic sites, especially those in the CDRs. |
| Linker and Payload Selection | Choosing linkers and payloads with lower intrinsic immunogenicity and lower hydrophobicity to reduce the risk of aggregation.[2] | Can reduce the haptenic potential of the small molecule components. | The choice of linker and payload is often primarily driven by efficacy and stability considerations. |
| Site-Specific Conjugation | Utilizing advanced conjugation technologies to attach the payload to specific sites on the antibody, resulting in a homogeneous product with a defined DAR. | Reduces the creation of neoepitopes and product heterogeneity, which can lower immunogenicity. | May require more complex and costly manufacturing processes. |
| Formulation Development | Optimizing the formulation to prevent aggregation and maintain the stability of the ADC during storage and administration. | A stable formulation is crucial for minimizing the formation of immunogenic aggregates. | Requires extensive formulation screening and stability studies. |
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during ADC immunogenicity assessment.
Issue 1: High background or false positives in the ADA screening assay.
| Possible Cause | Troubleshooting Step |
| Matrix Interference | 1. Optimize Sample Dilution: Increase the minimum required dilution of the serum or plasma samples to reduce the concentration of interfering matrix components. 2. Use a More Specific Assay Format: Consider switching from a direct ELISA to a bridging assay format, which is generally less susceptible to matrix effects. 3. Implement Acid Dissociation: For bridging assays, incorporating an acid dissociation step can help to disrupt interference from circulating drug or soluble target.[3] |
| Non-specific Binding | 1. Increase Blocking Efficiency: Optimize the blocking buffer by testing different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and incubation times. 2. Add Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in the wash buffers to reduce non-specific binding. 3. Evaluate Plate Type: Test different microplate surfaces to identify one with lower non-specific binding characteristics. |
| Pre-existing Antibodies | 1. Screen a Larger Naive Population: Analyze a larger and more diverse set of drug-naive patient samples to establish a robust cut point that accounts for the prevalence of pre-existing cross-reactive antibodies. 2. Characterize Pre-existing Reactivity: If a significant portion of the naive population shows reactivity, further investigate the nature of this reactivity to determine if it is specific to the ADC or a component thereof. |
Issue 2: Inconsistent results in the neutralizing antibody (NAb) assay.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | 1. Cell Line Authentication: Regularly perform cell line authentication to ensure the identity and purity of the cell line. 2. Control Cell Passage Number: Establish a working cell bank and limit the number of passages to minimize phenotypic drift. 3. Optimize Cell Seeding Density: Precisely control the cell seeding density as variations can significantly impact the assay readout. |
| Assay Reagent Instability | 1. ADC Reagent Quality Control: Ensure the ADC used in the assay is from a single, well-characterized lot and is stored under optimal conditions to prevent degradation or aggregation. 2. Control Antibody Validation: Use a well-characterized positive control neutralizing antibody and monitor its performance over time. |
| Matrix Effects | 1. Serum/Plasma Toxicity: Screen individual serum/plasma samples for cytotoxicity to the cell line. If toxicity is observed, consider heat-inactivating the samples or using a more robust cell line. 2. Interference from Soluble Factors: If the patient population has high levels of soluble target or other interfering factors, consider implementing a pre-treatment step to remove them, such as immuno-depletion.[7] |
The logical relationship for troubleshooting NAb assay inconsistency is depicted below.
Caption: A logical diagram for troubleshooting NAb assay inconsistency.
Experimental Protocols
This section provides detailed methodologies for key experiments in ADC immunogenicity assessment.
Protocol 1: ADA Screening and Confirmatory Assay (Bridging ELISA)
Objective: To detect and confirm the presence of ADAs against an ADC in serum or plasma samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated ADC
-
Digoxigenin (DIG)-labeled ADC
-
Anti-DIG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 0.5% BSA and 0.05% Tween-20)
-
Positive control ADA
-
Negative control serum/plasma pool
-
Patient samples
Procedure:
-
Coating: Add 100 µL of assay buffer to each well of a streptavidin-coated plate and incubate for 1 hour at room temperature (RT) to block. Wash the plate 3 times with wash buffer.
-
Sample Preparation: Dilute patient samples, positive controls, and negative controls at the pre-determined minimum required dilution in assay buffer.
-
Immune Complex Formation: In a separate polypropylene plate, mix equal volumes of diluted sample with a working solution of biotinylated ADC and DIG-labeled ADC. Incubate for 2 hours at RT with shaking to allow for the formation of ADA-bridged immune complexes.
-
Capture: Transfer 100 µL of the immune complex mixture to the blocked streptavidin plate. Incubate for 1 hour at RT with shaking.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add 100 µL of anti-DIG-HRP conjugate diluted in assay buffer to each well. Incubate for 1 hour at RT with shaking.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at RT.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm with a reference wavelength of 650 nm.
-
Confirmation: For samples that screen positive, perform a confirmatory assay by pre-incubating the diluted sample with an excess of unlabeled ADC for 1 hour before adding the biotinylated and DIG-labeled ADC. A significant reduction in signal confirms the specificity of the ADAs.[2]
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay
Objective: To determine if ADAs in patient samples can neutralize the cytotoxic activity of the ADC.
Materials:
-
Target-expressing cancer cell line sensitive to the ADC's cytotoxic payload
-
Cell culture medium and supplements
-
96-well flat-bottom tissue culture plates
-
ADC
-
Positive control NAb
-
Negative control serum/plasma
-
Patient samples
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target-expressing cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Sample Pre-incubation: In a separate plate, pre-incubate patient serum samples (containing potential NAbs) with a pre-determined concentration of the ADC for 1-2 hours at 37°C.[2] This allows any NAbs to bind to the ADC.
-
Cell Treatment: Add the ADC-serum mixture to the cultured cells.[2] Include controls such as cells alone, cells with ADC only (maximum killing), and cells with ADC pre-incubated with the positive control NAb.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC-mediated cell killing (typically 48-96 hours).[2]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the luminescence using a plate reader. A neutralizing antibody will inhibit the cytotoxic activity of the ADC, resulting in an increase in cell viability (and thus a higher luminescence signal) compared to the ADC-only control.[2] The percentage of neutralization can be calculated relative to the maximum cell killing induced by the ADC alone.[2]
The signaling pathway of ADC-mediated cell killing and its inhibition by neutralizing antibodies is illustrated below.
Caption: Signaling pathway of ADC-mediated cytotoxicity and NAb inhibition.
References
Technical Support Center: A Troubleshooting Guide for PNU-159682 ADC In Vivo Studies
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing PNU-159682 antibody-drug conjugates (ADCs) in preclinical in vivo studies. This guide offers troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data summaries to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges that may arise during in vivo studies with PNU-159682 ADCs and provides actionable guidance for troubleshooting.
Q1: We are observing unexpected toxicity (e.g., rapid weight loss, signs of distress) in our animal models at our intended therapeutic dose. What are the potential causes and how can we mitigate this?
A1: Unexpected toxicity is a critical issue that can derail in vivo studies. Several factors related to the ADC, the animal model, or the experimental procedure can contribute to this.
-
Potential Causes:
-
Off-Target Toxicity: The PNU-159682 payload, while highly potent, may exert cytotoxic effects on healthy tissues. This can be due to several reasons:
-
Premature Payload Release: Instability of the linker in circulation can lead to the systemic release of the highly potent PNU-159682, causing damage to non-target tissues.[1]
-
Fc-Mediated Uptake: The antibody component of the ADC can be taken up by Fcγ receptor (FcγR)-expressing immune cells in healthy tissues, leading to off-target payload delivery.
-
Antigen Expression on Healthy Tissues: Low levels of target antigen expression on normal tissues can lead to on-target, off-tumor toxicity.
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to faster clearance and increased uptake by the reticuloendothelial system, which can result in toxicity.
-
Animal Model Sensitivity: The specific strain or species of the animal model may have a lower tolerance to the PNU-159682 payload or the ADC itself.
-
-
Troubleshooting Steps:
-
Dose De-escalation: The most immediate step is to reduce the administered dose. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model. Studies have shown that PNU-159682 ADCs can be effective at doses as low as 0.5-2 mg/kg in rodents.[2]
-
Evaluate Linker Stability: If not already characterized, assess the stability of your ADC's linker in plasma from the animal species being used. A more stable linker may be required to prevent premature payload release.
-
Characterize ADC Homogeneity: Ensure your ADC preparation is homogenous and has a consistent DAR. Aggregates in the ADC formulation can lead to increased immunogenicity and altered pharmacokinetic profiles, contributing to toxicity.
-
Assess Target Expression in Healthy Tissues: If possible, evaluate the expression of the target antigen in the normal tissues of your animal model to anticipate potential on-target, off-tumor toxicity.
-
Consider a Different Animal Strain/Species: If the current model proves to be overly sensitive, exploring alternative models may be necessary.
-
Q2: Our PNU-159682 ADC is showing lower than expected anti-tumor efficacy in our xenograft model. What factors could be contributing to this?
A2: Suboptimal efficacy can be frustrating. A systematic approach to identifying the root cause is essential.
-
Potential Causes:
-
Insufficient ADC Dose at the Tumor Site:
-
Rapid Clearance: The ADC may be cleared from circulation too quickly, preventing sufficient accumulation in the tumor.
-
Poor Tumor Penetration: The size of the ADC and the dense tumor microenvironment can limit its ability to penetrate deep into the tumor tissue.
-
Target-Mediated Drug Disposition (TMDD): High antigen expression in healthy tissues can act as a "sink," sequestering the ADC and reducing the amount that reaches the tumor.
-
-
Low Target Antigen Expression: The tumor cells in your model may not express the target antigen at a high enough level for the ADC to be effective.
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance mechanisms to anthracyclines like PNU-159682.
-
Inefficient Internalization or Payload Release: The ADC may bind to the tumor cell surface but not be efficiently internalized, or the payload may not be effectively released within the cell.
-
-
Troubleshooting Steps:
-
Dose Escalation: If tolerated, a higher dose of the ADC may be necessary to achieve a therapeutic concentration in the tumor. Efficacious doses in some models have been reported to be around 1.0 mg/kg.[3]
-
Confirm Target Antigen Expression: Verify the level of target antigen expression on your tumor cells in vivo using techniques like immunohistochemistry (IHC) or flow cytometry on excised tumors.
-
Evaluate ADC Pharmacokinetics (PK): Conduct a PK study to determine the half-life and clearance rate of your ADC in the animal model. This can help identify issues with rapid clearance.
-
Assess Tumor Perfusion and Permeability: If possible, use imaging techniques to evaluate the vascularization and permeability of your tumor model, which can impact ADC delivery.
-
Investigate Resistance Mechanisms: Analyze the tumor cells for the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in DNA damage repair pathways, which could contribute to resistance to PNU-159682.
-
Optimize Dosing Schedule: Instead of a single dose, a fractionated dosing regimen might maintain therapeutic concentrations at the tumor for a longer period without increasing toxicity.
-
Q3: We are observing significant variability in tumor growth and response to treatment between animals in the same group. How can we improve the consistency of our results?
A3: High variability can mask true treatment effects and make data interpretation difficult.
-
Potential Causes:
-
Inconsistent Tumor Implantation: Variations in the number of viable tumor cells injected or the location of implantation can lead to different tumor growth rates.
-
Heterogeneity of the Xenograft Model: Patient-derived xenograft (PDX) models, in particular, can exhibit significant inter-tumoral heterogeneity.
-
Inaccurate Dosing: Errors in calculating or administering the ADC dose can lead to variability in treatment exposure.
-
Animal Health Status: Underlying health issues in individual animals can affect their response to both the tumor and the treatment.
-
-
Troubleshooting Steps:
-
Standardize Tumor Implantation Technique: Ensure a consistent number of viable cells are implanted at the same anatomical site for each animal. For subcutaneous models, implanting cells in a mixture with Matrigel can sometimes improve tumor take rate and consistency.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the group mean.
-
Randomize Animals: Once tumors reach a predetermined size, randomize the animals into treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
Precise Dosing: Carefully calibrate all equipment used for dose preparation and administration. Ensure accurate body weight measurements for each animal before dosing.
-
Monitor Animal Health: Closely monitor the health of all animals throughout the study and exclude any animals that show signs of illness unrelated to the treatment.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of PNU-159682 ADCs. This data can serve as a reference for dose selection and expected outcomes.
Table 1: In Vivo Efficacy of PNU-159682 ADCs in Xenograft Models
| Target | Cancer Model | Animal Model | ADC Dose | Dosing Schedule | Outcome | Reference |
| CD46 | Non-Small Cell Lung Cancer (NSCLC) | Mouse | 1.0 mg/kg | Single dose | Complete tumor regression and durable responses | [3] |
| CD46 | Colorectal Cancer | Mouse | 1.0 mg/kg | Single dose | Complete tumor regression and durable responses | [3] |
| HER2 | Trastuzumab-resistant Breast Cancer (JIMT-1) | CB17.SCID Mice | 1 mg/kg | Not specified | Complete tumor regression | [4] |
| HER2 | Breast Cancer PDX models | Rodent | 0.5 - 2 mg/kg | Not specified | High anti-tumor efficacy | [2] |
| ROR1 | Solid Tumor PDX models | Rodent | 0.5 - 2 mg/kg | Not specified | High anti-tumor efficacy | [2] |
Table 2: In Vivo Tolerability of PNU-159682 ADCs
| ADC Target | Animal Model | Dose | Key Findings | Reference |
| HER2/ROR1 | Rodents | 0.5 - 2 mg/kg | Well tolerated | [2] |
| ROR1 | Cynomolgus Monkey | Not specified | Favorable safety profile in a non-GLP toxicology study | [2] |
Detailed Experimental Protocols
This section provides a detailed methodology for a key type of experiment cited in the literature: an in vivo efficacy study using a HER2-positive breast cancer xenograft model.
Protocol: In Vivo Efficacy of a HER2-Targeted PNU-159682 ADC in a Breast Cancer Xenograft Model
This protocol is adapted from methodologies described for evaluating ADCs in HER2-positive breast cancer xenograft models.[4][5][6]
1. Cell Culture and Animal Models:
- Cell Line: JIMT-1 human breast cancer cells (trastuzumab-resistant, moderate HER2 expression).
- Animal Model: Female CB17 severe combined immunodeficient (SCID) mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation:
- Harvest JIMT-1 cells during their logarithmic growth phase.
- Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 108 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. ADC Preparation and Administration:
- ADC: Reconstitute the lyophilized HER2-targeted PNU-159682 ADC in sterile water for injection and further dilute to the final concentration with sterile PBS.
- Control Groups:
- Vehicle control (e.g., PBS).
- Non-binding isotype control ADC with PNU-159682.
- Unconjugated HER2-targeting antibody.
- Administration: Administer the ADC and control articles via intravenous (i.v.) injection into the tail vein at the specified dose (e.g., 1 mg/kg).
5. Efficacy and Toxicity Monitoring:
- Tumor Measurements: Continue to measure tumor volumes 2-3 times per week.
- Body Weight: Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity. A body weight loss of more than 15-20% is often a criterion for euthanasia.
- Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
6. Endpoint and Data Analysis:
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or at a prespecified time point.
- Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
- Statistical Analysis: Analyze the differences in tumor growth between the groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
- Survival Analysis: If applicable, monitor the survival of the animals and analyze the data using Kaplan-Meier curves and log-rank tests.
Visualizations
Signaling Pathway of PNU-159682-Induced Cell Death
Caption: Mechanism of action of PNU-159682 ADC leading to cell death.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. championsoncology.com [championsoncology.com]
- 2. benchchem.com [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the therapeutic index of PNU-159682 based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent anthracycline derivative and a major active metabolite of nemorubicin.[][2][3] It functions as a DNA topoisomerase II inhibitor, intercalating into DNA and causing double-strand breaks, which ultimately leads to apoptosis in rapidly dividing cancer cells.[] Its exceptional potency, reported to be thousands of times greater than its parent compound doxorubicin, makes it an attractive payload for ADCs, as a smaller amount of the cytotoxic agent can be delivered to the target cell for a therapeutic effect.[][2] This high potency is a key factor in designing ADCs with an improved therapeutic index.[4]
Q2: What is the mechanism of action of PNU-159682?
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of DNA topoisomerase II.[][2] The proposed mechanism involves the following steps:
-
DNA Intercalation: PNU-159682 intercalates into the DNA double helix.
-
Topoisomerase II Inhibition: It then inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[]
-
DNA Damage: This inhibition leads to the accumulation of double-strand DNA breaks.[]
-
Cell Cycle Arrest & Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and subsequently induces apoptosis (programmed cell death).[5][6][7]
Q3: What are the key strategies to improve the therapeutic index of PNU-159682 based ADCs?
Improving the therapeutic index of PNU-159682 ADCs involves maximizing the delivery of the potent payload to tumor cells while minimizing exposure to healthy tissues.[8] Key strategies include:
-
Linker Technology: The choice of linker is critical for ADC stability in circulation and efficient payload release at the target site.[9] Both cleavable and non-cleavable linkers have been explored for PNU-159682.[4]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon entering the tumor microenvironment or inside the cancer cell (e.g., protease-sensitive linkers like valine-citrulline).[4][10]
-
Non-cleavable Linkers: These linkers release the payload after lysosomal degradation of the antibody, which can lead to more stable ADCs.[4][10]
-
-
Conjugation Strategy: Site-specific conjugation methods are preferred over conventional methods to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4][11] This homogeneity leads to more predictable pharmacokinetics and a better safety profile.[12]
-
Drug-to-Antibody Ratio (DAR) Optimization: The DAR must be carefully optimized. A high DAR can lead to instability and faster clearance, while a low DAR may not be sufficiently potent.[13][]
-
Antibody Selection: The monoclonal antibody (mAb) should have high specificity and affinity for a tumor-associated antigen that is highly expressed on cancer cells with limited expression on healthy tissues.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low ADC Conjugation Efficiency | Suboptimal reaction conditions (pH, temperature, time).Inactive conjugation reagents.Antibody modification affecting conjugation sites. | Optimize conjugation reaction parameters.Use fresh, quality-controlled reagents.Characterize the antibody to ensure availability of conjugation sites. Consider site-specific conjugation methods. |
| ADC Aggregation | High DAR leading to increased hydrophobicity.Inappropriate buffer conditions (pH, ionic strength).Instability of the ADC construct. | Optimize the DAR to a lower, more soluble ratio (e.g., 2 or 4).Screen different buffer formulations for storage and handling.Evaluate different linker and payload combinations for improved solubility. |
| Premature Payload Release in Plasma | Unstable linker.Off-target enzymatic cleavage of the linker. | Select a more stable linker (e.g., non-cleavable or a more stable cleavable linker).[]Perform plasma stability assays to evaluate different linker designs. |
| High Off-Target Toxicity in vivo | Premature payload release.Non-specific uptake of the ADC by healthy tissues.High DAR causing toxicity.[15] | Improve linker stability.Select an antibody with higher tumor specificity.Optimize to a lower DAR. |
| Lack of Efficacy in vivo | Low DAR.Poor ADC penetration into solid tumors.Drug resistance in the tumor model.[16] | Increase the DAR, ensuring the ADC remains stable and soluble.Evaluate smaller antibody fragments or strategies to enhance tumor penetration.Investigate mechanisms of resistance (e.g., drug efflux pumps) and consider combination therapies.[17] |
Experimental Protocols
Protocol 1: Site-Specific ADC Conjugation using Sortase-Mediated Antibody Conjugation (SMAC)
This protocol describes a method for generating homogeneous ADCs with a defined DAR.[4][12]
Materials:
-
Sortase A enzyme
-
Antibody engineered with a C-terminal LPETG recognition motif
-
PNU-159682-linker conjugate with an N-terminal oligo-glycine motif (e.g., Gly₅-EDA-PNU)[4]
-
Conjugation buffer (e.g., Tris-buffered saline with CaCl₂)
-
Purification system (e.g., protein A chromatography)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the engineered antibody, a molar excess of the PNU-159682-linker conjugate, and Sortase A enzyme in the conjugation buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours) with gentle agitation.
-
Purification: Purify the resulting ADC using protein A chromatography to remove unconjugated payload-linker and Sortase A.
-
Characterization:
-
Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess ADC purity and aggregation using size exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is to determine the potency (e.g., IC₅₀) of a PNU-159682 based ADC on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive SKBR3) and a negative control cell line.
-
Complete cell culture medium.
-
PNU-159682 ADC and unconjugated antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and the unconjugated antibody control in complete medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72-120 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADCs
| Compound | Cell Line | Target | IC₅₀ (ng/mL) | Reference |
| Tras-Gly₅-PNU | SKBR3 | HER2 | 2.7 | [4] |
| Tras-Gly₅-PNU | T47D | HER2 | 14.7 | [4] |
| cAC10-Gly₅-PNU | Karpas-299 | CD30 | 1.1 | [4] |
| anti-CD22-NMS249 | BJAB.Luc | CD22 | 0.058 nM | [2] |
| anti-CD22-NMS249 | Granta-519 | CD22 | 0.030 nM | [2] |
| anti-CD22-NMS249 | SuDHL4.Luc | CD22 | 0.0221 nM | [2] |
| anti-CD22-NMS249 | WSU-DLCL2 | CD22 | 0.01 nM | [2] |
Table 2: In Vivo Efficacy of a PNU-159682 ADC
| ADC | Tumor Model | Dose | Outcome | Reference |
| hCD46-19 | NSCLC and Colorectal Cancer | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | [18] |
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adcreview.com [adcreview.com]
- 9. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. | BioWorld [bioworld.com]
Technical Support Center: Refinement of Purification Methods for PNU-159682 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of Antibody-Drug Conjugates (ADCs) utilizing the highly potent cytotoxic agent, PNU-159682. Given the unique characteristics of PNU-159682, this guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PNU-159682 ADCs?
A1: The primary challenges in purifying PNU-159682 ADCs stem from the physicochemical properties of the PNU-159682 payload itself. As an anthracycline derivative, it is a relatively hydrophobic molecule.[1][2] This hydrophobicity can lead to several downstream issues, including:
-
Aggregation: The increased surface hydrophobicity of the ADC can promote the formation of high molecular weight (HMW) species.[3]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADC species with varying numbers of PNU-159682 molecules per antibody. Achieving a homogeneous DAR is critical for ensuring consistent efficacy and safety.[4]
-
Recovery: The hydrophobic nature of the ADC can lead to non-specific binding to chromatography resins, resulting in lower product recovery.
Q2: Which chromatography techniques are most effective for purifying PNU-159682 ADCs?
A2: A multi-step chromatography approach is typically required for the successful purification of PNU-159682 ADCs. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species based on their DAR.[4][5] The increasing number of hydrophobic PNU-159682 molecules enhances the interaction with the HIC resin, allowing for the separation of different DAR species.
-
Size Exclusion Chromatography (SEC): SEC is crucial for the removal of aggregates (HMW species) and any remaining small molecule impurities, such as unconjugated PNU-159682 or linker molecules.[6][7]
-
Ion Exchange Chromatography (IEX): IEX is used to separate charge variants of the ADC, which can arise from post-translational modifications of the antibody or from the conjugation process itself.[8][9]
Q3: How can I monitor the purity and DAR of my PNU-159682 ADC during purification?
A3: A combination of analytical techniques is essential for in-process monitoring and final product characterization. These include:
-
Analytical HIC-HPLC: This is the gold standard for determining the average DAR and the distribution of different DAR species.[4][10]
-
Analytical SEC-HPLC: Used to quantify the percentage of monomer, aggregates, and fragments.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used as an orthogonal method to HIC for DAR determination, often after reduction of the ADC to separate heavy and light chains.[4]
-
Mass Spectrometry (MS): Coupling liquid chromatography to mass spectrometry (LC-MS) provides detailed information on the molecular weight of the ADC species, confirming the conjugation and identifying different variants.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PNU-159682 ADCs.
Issue 1: High Levels of Aggregation
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity due to PNU-159682 Conjugation | Optimize the conjugation conditions to control the average DAR. A lower DAR may reduce the propensity for aggregation.[3] |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Perform buffer screening to identify conditions that minimize aggregation. The pH should be maintained away from the isoelectric point (pI) of the ADC.[3] |
| High Protein Concentration | Process the ADC at a lower concentration during purification steps. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If necessary, include cryoprotectants in the storage buffer. |
Issue 2: Poor Resolution of DAR Species in HIC
| Potential Cause | Recommended Solution |
| Inappropriate HIC Resin | Screen different HIC resins with varying hydrophobicity (e.g., Butyl, Phenyl, Ether) to find the one that provides the best resolution for your specific PNU-159682 ADC. |
| Suboptimal Elution Gradient | Optimize the salt gradient. A shallower gradient can often improve the separation of closely eluting DAR species.[10] |
| High Flow Rate | Reduce the flow rate to increase the interaction time between the ADC and the resin, which can enhance resolution. |
| Mobile Phase Composition | The addition of a small amount of organic modifier, such as isopropanol, to the mobile phase can sometimes improve peak shape and resolution.[10] |
Issue 3: Low ADC Recovery
| Potential Cause | Recommended Solution |
| Strong Non-specific Binding to Chromatography Resin | For HIC, consider using a less hydrophobic resin or adding a non-ionic detergent to the buffers. For IEX, adjust the ionic strength of the elution buffer. |
| Precipitation During Purification | Ensure that the buffer conditions throughout the purification process maintain the solubility of the ADC. This can be particularly important during the high salt conditions of HIC. |
| Instability of the Linker | While many modern linkers are stable, assess the stability of your specific linker under the pH and temperature conditions of your purification process.[12] |
Experimental Protocols
The following are representative protocols for the purification of PNU-159682 ADCs. These should be considered as starting points and may require optimization for your specific ADC.
Protocol 1: DAR Separation by Preparative Hydrophobic Interaction Chromatography (HIC)
Objective: To separate PNU-159682 ADC species with different Drug-to-Antibody Ratios.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Crude PNU-159682 ADC reaction mixture
Procedure:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0-1.5 M.
-
Load the diluted sample onto the column at a controlled flow rate.
-
Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.
-
Collect fractions and analyze by analytical HIC-HPLC to determine the DAR of each fraction.
-
Pool the fractions containing the desired DAR species.
| Parameter | Typical Value/Range |
| Resin Type | Phenyl or Butyl |
| Mobile Phase A | 1.2 - 2.0 M (NH₄)₂SO₄, 25-50 mM NaPO₄, pH 6.0-7.0 |
| Mobile Phase B | 25-50 mM NaPO₄, pH 6.0-7.0 (optional: with 20-25% IPA) |
| Flow Rate | 60 - 150 cm/hr |
| Expected Recovery | 60 - 85% |
| Expected Purity (Homogeneity of DAR) | >90% for the target DAR species |
Table 1: Typical Parameters for Preparative HIC of ADCs.[13]
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates from the pooled ADC fractions.
Materials:
-
SEC Column (e.g., Sephacryl S-300 HR, Superdex 200)
-
SEC Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Pooled PNU-159682 ADC fractions from HIC
Procedure:
-
Equilibrate the SEC column with at least 2 CVs of SEC Mobile Phase.
-
Concentrate the pooled ADC sample to an appropriate volume (typically <5% of the column volume).
-
Load the concentrated sample onto the column.
-
Elute the sample with the SEC Mobile Phase at a constant flow rate.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Analyze the collected fractions by analytical SEC-HPLC to confirm the removal of aggregates.
| Parameter | Typical Value/Range |
| Resin Type | Sephacryl S-300 HR or equivalent |
| Mobile Phase | 100 mM NaPO₄, 250 mM NaCl, pH 6.8 |
| Flow Rate | 0.25 - 1.0 mL/min (for analytical scale) |
| Expected Recovery | >90% |
| Expected Purity (Monomer) | >98% |
Table 2: Typical Parameters for SEC of ADCs.[13]
Protocol 3: Charge Variant Analysis by Cation Exchange Chromatography (CEX)
Objective: To separate and analyze charge variants of the purified PNU-159682 ADC.
Materials:
-
Weak Cation Exchange (WCX) Column
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
Purified monomeric PNU-159682 ADC
Procedure:
-
Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Load the ADC sample onto the column.
-
Wash the column with 3-5 CVs of Mobile Phase A.
-
Elute the bound ADC species using a linear gradient from 0% to 50% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm to observe the separation of charge variants.
| Parameter | Typical Value/Range |
| Resin Type | Weak Cation Exchanger |
| Mobile Phase A | 20 mM MES, pH 6.0-6.6 |
| Mobile Phase B | Mobile Phase A + 0.5 - 1.0 M NaCl |
| Gradient | Linear, 0-50% B over 30-60 min |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) |
Table 3: Typical Parameters for Analytical CEX of ADCs.[8]
Visualizations
Caption: A general experimental workflow for the purification of PNU-159682 ADCs.
Caption: A troubleshooting decision tree for addressing aggregation issues during ADC purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Developing analytical ion exchange chromatography methods for antibody drug conjugates containing the hydrolysis-prone succinimide-thioether conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating ADC Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Antibody-Drug Conjugate (ADC) resistance in cancer cell lines.
Troubleshooting Guides
This section offers solutions to common problems encountered during the experimental process of studying ADC resistance.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal in Western Blot for ABC Transporters | Inefficient protein transfer from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to the protein's molecular weight. |
| Low protein concentration in the sample. | Increase the amount of protein loaded onto the gel. Ensure accurate protein quantification before loading. | |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| High Background in Western Blot | Insufficient blocking of the membrane. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing steps. | Increase the number and duration of washes with a buffer containing a detergent like Tween-20. | |
| Weak or No Fluorescence Signal in Flow Cytometry | Low target antigen expression on the cell surface. | Confirm antigen expression levels using a more sensitive technique or a different antibody clone. |
| Degraded fluorescently-labeled antibody. | Ensure proper storage of the antibody, protected from light. Use a fresh aliquot. | |
| Incorrect instrument settings (laser power, detector voltage). | Optimize instrument settings using positive and negative control cells. | |
| High Background Staining in Flow Cytometry | Non-specific antibody binding to Fc receptors. | Pre-incubate cells with an Fc block solution before adding the primary antibody. |
| Dead cells are being included in the analysis. | Use a viability dye to exclude dead cells from the analysis gate. | |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes the signal-to-noise ratio. | |
| Inconsistent IC50 Values in Cytotoxicity Assays | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Inconsistent drug preparation and dilution. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes for accurate dilutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity. | |
| Failure to Generate a Resistant Cell Line | Sub-lethal drug concentration used for selection. | Gradually increase the drug concentration in a stepwise manner to apply sufficient selective pressure. |
| Cell line has a low propensity to develop resistance. | Attempt to generate resistance in a different cancer cell line known to be more plastic. | |
| Insufficient duration of drug exposure. | Continue the drug treatment for an extended period (weeks to months) to allow for the selection and expansion of resistant clones. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the mechanisms and investigation of ADC resistance.
Q1: What are the primary mechanisms of ADC resistance observed in cancer cell lines?
A1: ADC resistance is a multifaceted phenomenon that can arise from various alterations within the cancer cell. The most commonly observed mechanisms include:
-
Reduced Target Antigen Expression: Downregulation or loss of the target antigen on the cell surface prevents the ADC from binding effectively.[1]
-
Impaired ADC Internalization and Trafficking: Even if the ADC binds to the antigen, defects in the endocytosis process or altered intracellular trafficking pathways can prevent the ADC from reaching the lysosome for payload release.[1]
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the cytotoxic payload out of the cell before it can exert its effect.[1][2]
-
Alterations in Lysosomal Function: Changes in lysosomal pH or enzymatic activity can hinder the cleavage of the linker and the release of the active payload.
-
Payload-Target Alterations: Mutations in the molecular target of the cytotoxic payload (e.g., tubulin or topoisomerase) can render the payload ineffective.[1]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and counteract the cytotoxic effects of the ADC payload.
-
Dysregulation of Apoptosis: Defects in the apoptotic machinery can make cells resistant to the cell death signals induced by the payload.
Q2: How can I confirm that my cell line has developed resistance to an ADC?
A2: Resistance is typically confirmed by comparing the cytotoxic response of the parental (sensitive) cell line to the putative resistant cell line. This is done by performing a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the ADC for both cell lines. A significant increase (typically 3-fold or more) in the IC50 value for the resistant cell line compared to the parental line indicates the development of resistance.[3]
Q3: What is the "fold resistance" and how is it calculated?
A3: Fold resistance is a quantitative measure of how much more resistant a cell line has become to a specific drug. It is calculated by dividing the IC50 value of the resistant cell line by the IC50 value of the parental (sensitive) cell line.
Fold Resistance = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
A higher fold resistance value indicates a greater degree of resistance.
Q4: How do I investigate the potential mechanism of resistance in my newly generated ADC-resistant cell line?
A4: A systematic approach is recommended to elucidate the resistance mechanism. This typically involves a series of experiments to assess the key potential mechanisms:
-
Target Antigen Expression: Use flow cytometry or Western blotting to compare the surface expression levels of the target antigen between the parental and resistant cell lines.
-
Drug Efflux Pump Expression: Analyze the expression of common ABC transporters (e.g., ABCB1/P-gp) at the protein level using Western blotting or at the mRNA level using qPCR.
-
Payload Cross-Resistance: Test the sensitivity of the resistant cell line to the free cytotoxic payload (the drug part of the ADC). If the cells are also resistant to the free payload, it suggests a mechanism downstream of ADC internalization, such as drug efflux or target mutation.
-
Signaling Pathway Analysis: Use techniques like Western blotting to examine the activation status (e.g., phosphorylation) of key proteins in pro-survival signaling pathways like PI3K/AKT/mTOR.
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC resistance.
Table 1: Representative IC50 Values of ADCs in Breast Cancer Cell Lines
| ADC | Cell Line | Subtype | Target Expression | IC50 (µg/mL) |
| Trastuzumab | MCF-7 | Luminal A | Low HER2 | 1660[4] |
| Trastuzumab | AMJ13 | - | - | 1780[4] |
| Trastuzumab Deruxtecan | HER2-overexpressing Gastric Cancer Cell Lines | - | High HER2 | Sensitive (IC50 calculated in 30/49 lines)[5] |
| Sacituzumab Govitecan | CVX8 | Cervical Cancer | High Trop-2 | Lower than control[6] |
| Sacituzumab Govitecan | ADX3 | Cervical Cancer | High Trop-2 | Lower than control[6] |
| Sacituzumab Govitecan | ADX2 | Cervical Cancer | Low/Negative Trop-2 | No difference from control[6] |
Table 2: Fold Change in ABCB1 Expression in Drug-Resistant Cancer Cell Lines
| Cell Line | Parental Cell Line | Resistance Inducing Agent | Fold Increase in ABCB1 mRNA | Fold Increase in ABCB1 Protein |
| KCR | MCF-7 | Doxorubicin | ~100,000[7] | - |
| MCF-7/DOX | MCF-7 | Doxorubicin | - | Upregulated[2] |
| HL-60/HAR | HL-60 | Harringtonine | - | Upregulated[2] |
| DU145 DTXR | DU145 | Docetaxel | Highly Upregulated | 4.2-fold[1] |
| PC-3 DTXR | PC-3 | Docetaxel | Highly Upregulated | 5.3-fold[1] |
Table 3: HER2 Receptor Expression in Breast Cancer Cell Lines
| Cell Line | HER2 Status | Approximate HER2 Receptors per Cell |
| SK-BR-3 | High | High[8] |
| BT-474 | High | High[9] |
| MDA-MB-468 | Low/Negative | Low[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of ADC resistance.
Protocol 1: Generation of ADC-Resistant Cancer Cell Lines
Objective: To establish a cancer cell line with acquired resistance to a specific ADC through continuous or intermittent exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay to determine the IC50 of the ADC on the parental cell line.
-
Initial Drug Exposure (Continuous Method):
-
Seed the parental cells at a low density in a culture flask.
-
Add the ADC to the culture medium at a concentration equal to or slightly below the IC50 value.
-
Monitor the cells daily. Significant cell death is expected initially.
-
Replace the medium with fresh, ADC-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells begin to recover and proliferate steadily in the presence of the initial ADC concentration, increase the ADC concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Continue this process of gradual dose escalation over several weeks to months.
-
-
Intermittent (Pulse) Method:
-
Treat the cells with a higher concentration of the ADC (e.g., 5-10 times the IC50) for a short period (e.g., 24-72 hours).
-
Remove the ADC-containing medium and culture the surviving cells in drug-free medium until they recover.
-
Repeat this pulse treatment cycle multiple times.
-
-
Confirmation of Resistance:
-
Periodically (e.g., after several dose escalations or pulse cycles), perform a cytotoxicity assay on the treated cell population and compare the IC50 to that of the parental cell line.
-
A stable, significant increase in the IC50 confirms the establishment of a resistant cell line.
-
-
Clonal Selection (Optional):
-
To obtain a more homogeneous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® 3D)
Objective: To determine the viability of cells in a 3D culture model after treatment with an ADC by measuring ATP levels.
Materials:
-
3D cell culture spheroids in an opaque-walled multiwell plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Plate Equilibration: Remove the 3D cell culture plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11]
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well that is equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Cell Lysis: Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[10]
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Protocol 3: Western Blot Analysis of ABC Transporter Expression
Objective: To detect and quantify the expression of ABC transporter proteins (e.g., ABCB1/P-gp) in cell lysates.
Materials:
-
Parental and ADC-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the ABC transporter of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the ABC transporter between parental and resistant cells.
-
Protocol 4: Flow Cytometry Analysis of Target Antigen Expression
Objective: To quantify the surface expression of a target antigen on cancer cells.
Materials:
-
Parental and ADC-resistant cell lines
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibody against the target antigen
-
Isotype control antibody with the same fluorochrome
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of approximately 1x10^6 cells/mL in FACS buffer.
-
-
Fc Receptor Blocking (Optional but recommended):
-
Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated primary antibody to the designated tubes at the predetermined optimal concentration.
-
Add the corresponding isotype control antibody to a separate tube as a negative control.
-
Incubate the cells on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifugation and resuspension to remove unbound antibody.
-
-
Viability Staining:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population using the viability dye and forward/side scatter plots.
-
Analyze the fluorescence intensity of the target antigen in the parental and resistant cell populations, comparing it to the isotype control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to ADC resistance.
Caption: Key mechanisms of ADC resistance in cancer cells.
Caption: A typical workflow for investigating ADC resistance.
Caption: The role of the PI3K/AKT/mTOR pathway in ADC resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. real-research.com [real-research.com]
- 11. ilexlife.com [ilexlife.com]
Technical Support Center: Enhancing Tumor Penetration of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor penetration of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 and similar Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the PNU-159682 payload?
A1: PNU-159682 is a potent derivative of the anthracycline nemorubicin and acts as a topoisomerase II inhibitor. It intercalates into DNA, forming stable DNA-drug adducts. This action inhibits DNA replication and repair, and prevents RNA and protein synthesis, ultimately leading to immunogenic cell death and a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1] This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, typically in the G2 phase, and subsequent apoptosis.[2][3]
Q2: What is the "binding site barrier" and how does it affect ADC tumor penetration?
A2: The "binding site barrier" is a phenomenon where high-affinity antibodies and ADCs bind strongly to target antigens on tumor cells near blood vessels.[4] This rapid binding can limit the ADC's ability to penetrate deeper into the tumor tissue, resulting in heterogeneous distribution and leaving many cancer cells untreated.[4][5] This effect is particularly pronounced for ADCs targeting highly expressed antigens.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact tumor penetration and efficacy?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter in ADC design. While a higher DAR increases the in vitro potency at a constant antibody concentration, it can lead to faster clearance from circulation and increased accumulation in the liver.[7][8] Very high DAR values (e.g., 9-10) have been shown to decrease efficacy due to this rapid clearance.[7][8] Preclinical findings suggest that maytansinoid-based ADCs with a DAR of 3-4 often have a better therapeutic index.[7][8] Lowering the effective DAR by co-administering an unconjugated antibody can improve tumor penetration by increasing the total antibody dose, allowing the ADC to reach more tumor cells.[5][9]
Q4: What is the "bystander effect" and how does it relate to tumor penetration?
A4: The bystander effect occurs when the cytotoxic payload released from a target cancer cell diffuses into and kills neighboring antigen-negative tumor cells.[10] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[10] Payloads with the ability to cross the cell membrane can enhance the bystander effect. While improved tumor penetration aims to deliver the ADC to more cells, the bystander effect extends the therapeutic reach of the ADC beyond the cells it directly targets.
Troubleshooting Guide: Poor Tumor Penetration and Efficacy
| Problem | Potential Cause | Recommended Solution |
| Heterogeneous or perivascular ADC distribution in tumor tissue. | Binding Site Barrier: High-affinity ADC binds to the first available antigens on cells near blood vessels, preventing deeper penetration.[4][5] | Co-administration of unconjugated antibody: Introduce a "carrier" dose of the unconjugated monoclonal antibody to saturate perivascular binding sites, allowing the ADC to penetrate deeper into the tumor. Ratios of 3:1 or 8:1 (unconjugated:ADC) have shown improved efficacy.[5] Optimize ADC affinity: Lowering the antibody's binding affinity can sometimes improve tumor penetration.[6] |
| Suboptimal in vivo efficacy despite good in vitro potency. | High Drug-to-Antibody Ratio (DAR): ADCs with a very high DAR (e.g., >8) may have rapid plasma clearance, reducing the amount of ADC that reaches the tumor.[7][8] | Optimize DAR: Aim for a lower to moderate DAR (e.g., 2-4), which often provides a better balance of potency and pharmacokinetic properties.[7][11] |
| Poor tumor vascularization or high interstitial fluid pressure: Physical barriers within the tumor microenvironment can impede ADC delivery. | Combination therapy: Consider co-administration with anti-angiogenic agents like bevacizumab, which may help normalize tumor vasculature and improve ADC delivery.[10] | |
| ADC shows efficacy in high-antigen expression models but fails in low-expression models. | Insufficient payload delivery per cell: In low-antigen expressing tumors, the amount of internalized ADC may not be sufficient to deliver a lethal dose of the payload. | Increase ADC dose: If tolerated, a higher ADC dose can increase the concentration gradient and drive more ADC into the tumor. Use a more potent payload: A payload with a lower IC50 may be effective even at lower intracellular concentrations. Enhance bystander effect: Use a linker-payload combination that allows for a potent bystander killing effect to eliminate neighboring low-antigen expressing cells.[10] |
| Rapid tumor regrowth after initial response. | Incomplete tumor penetration: The ADC may only be killing cells in the outer layers of the tumor, leaving a core of viable cells that can repopulate the tumor. | Fractionated dosing: Administering the total dose in smaller, more frequent injections may help maintain a sustained concentration of ADC in the plasma, potentially improving penetration over time. Combination with penetration-enhancing agents: Explore the use of agents that can modulate the tumor microenvironment to improve ADC access. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | In Vitro Potency | Plasma Clearance | Liver Accumulation (%ID/g at 2-6h) | In Vivo Efficacy |
| ~2-6 | Increases with DAR | Comparable | 7-10 | Generally optimal therapeutic index[7][8] |
| ~9-10 | Highest | Rapid | 24-28 | Decreased due to faster clearance[7][8] |
Table 2: Effect of Co-administration of Unconjugated Antibody on ADC Efficacy
| Treatment Group | Dosing | Median Survival Improvement | Reference |
| T-DM1 alone | 3.6 mg/kg | - | [5] |
| T-DM1 + Trastuzumab | 3.6 mg/kg T-DM1 + 3:1 ratio Trastuzumab | Twice the improvement vs. T-DM1 alone | [5] |
| T-DM1 + Trastuzumab | 3.6 mg/kg T-DM1 + 8:1 ratio Trastuzumab | Twice the improvement vs. T-DM1 alone | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of the ADC in a monoculture system.
Materials:
-
Target cancer cell lines (e.g., antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period appropriate for the ADC's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Immunofluorescence Staining for ADC Tumor Penetration
This protocol outlines the steps for visualizing ADC distribution in frozen tumor sections.
Materials:
-
OCT-embedded frozen tumor sections (5-10 µm thick) on charged slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the ADC's human IgG Fc
-
Fluorescently labeled secondary antibody (e.g., goat anti-human IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation: Bring frozen slides to room temperature for 30 minutes.
-
Fixation: Fix the sections with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate sections with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-human IgG antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS.
-
Mounting: Mount a coverslip using anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. The fluorescent signal from the secondary antibody will indicate the location of the ADC within the tumor section.
Visualizations
Caption: Mechanism of action for PNU-159682 payload.
Caption: Workflow for assessing ADC tumor penetration.
Caption: DNA damage-induced intrinsic apoptosis pathway.
References
- 1. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-administered antibody improves penetration of antibody-dye conjugate into human cancers with implications for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Navigating Solid Tumor Heterogeneity: The Promise and Challenges of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
PNU-159682 vs. MMAE: A Comparative Cytotoxicity Analysis for Drug Development Professionals
A detailed examination of two potent cytotoxic agents used in antibody-drug conjugates (ADCs), comparing their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
In the rapidly evolving field of targeted cancer therapy, the choice of cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a head-to-head comparison of two prominent payloads: PNU-159682, a highly potent anthracycline derivative, and Monomethyl Auristatin E (MMAE), a synthetic antineoplastic agent that is a component of several FDA-approved ADCs. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of cytotoxic agents for next-generation cancer therapeutics.
Executive Summary
PNU-159682 and MMAE are both highly potent cytotoxic compounds utilized as payloads in ADCs. However, they operate through distinct mechanisms of action. PNU-159682 acts as a DNA topoisomerase II inhibitor and intercalates into DNA, leading to DNA damage and apoptosis. In contrast, MMAE is an anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and cell death.
Available data indicates that PNU-159682 exhibits greater potency in certain cancer cell lines, particularly in non-Hodgkin lymphoma (NHL) models, where it has been shown to be more potent than MMAE. This guide will delve into the quantitative cytotoxicity data, provide detailed experimental methodologies for assessing these compounds, and visualize their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of PNU-159682 and MMAE has been evaluated across a range of cancer cell lines. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity (IC50) in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | PNU-159682 (nM) | MMAE (nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.1 | 0.25 |
Data sourced from a cell viability assay, highlighting the comparative potency in NHL cell lines.[1]
Table 2: Cytotoxicity (IC70) of PNU-159682 in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Myeloid Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
IC70 values represent the concentration required to inhibit cell growth by 70%. Data obtained from a sulforhodamine B assay where cells were exposed to the compound for 1 hour, followed by a 72-hour incubation.[1]
Table 3: Cytotoxicity (IC50) of MMAE in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BxPC-3 | 0.97 |
| PSN-1 | 0.99 |
| Capan-1 | 1.10 |
| Panc-1 | 1.16 |
These cell lines were found to be sensitive to free MMAE, with IC50 values below 1.3 nM.[2][3]
Mechanisms of Action
The distinct mechanisms of action of PNU-159682 and MMAE are fundamental to their cytotoxic profiles and potential therapeutic applications.
PNU-159682: DNA Damage and Apoptosis
PNU-159682 is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4][5] By inhibiting this enzyme, PNU-159682 leads to the accumulation of DNA double-strand breaks. Furthermore, it acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix.[6] This dual mechanism of action results in significant DNA damage, cell cycle arrest, and the induction of apoptosis.
MMAE: Disruption of Microtubule Dynamics
MMAE is a synthetic analogue of dolastatin 10 and functions as a potent anti-mitotic agent.[7][8] It inhibits cell division by binding to tubulin and disrupting the polymerization of microtubules.[9] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By preventing their formation, MMAE arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[10]
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and a typical experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Self-Immolative Spacers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), ensuring stability in circulation and facilitating the timely release of the cytotoxic payload within the target cell. Self-immolative spacers are sophisticated chemical moieties that, following a specific trigger, undergo a spontaneous intramolecular cascade to release the payload in its active form. The choice of the self-immolative spacer can significantly impact the ADC's therapeutic index. This guide provides an objective comparison of the performance of different self-immolative spacers, supported by experimental data and detailed protocols.
Mechanisms of Common Self-Immolative Spacers
The most prevalent self-immolative spacers in ADCs operate through three primary mechanisms: 1,6-elimination (e.g., p-aminobenzyl carbamate - PABC), intramolecular cyclization, and 1,4-elimination (often found in disulfide-based linkers).
p-Aminobenzyl Carbamate (PABC) Based Spacers (1,6-Elimination)
The PABC spacer is the most widely used and well-understood self-immolative system, featured in several FDA-approved ADCs.[1][2] Upon enzymatic cleavage of a linked trigger (e.g., a valine-citrulline dipeptide by cathepsin B), a free aniline is exposed. This initiates a spontaneous 1,6-elimination reaction, leading to the release of the unmodified payload.[2]
Cyclization-Driven Spacers
These spacers utilize an intramolecular cyclization reaction as the driving force for payload release. The rate of release can be tuned by modifying the structure of the spacer to favor the formation of a 5- or 6-membered ring.[1] Examples include systems based on ethylenediamine or pyrrolidine-carbamates.[1][3]
Disulfide-Based Spacers (1,4-Elimination)
Disulfide linkers are designed to be cleaved in the reducing environment of the cell, primarily by glutathione (GSH).[4] Some designs incorporate a self-immolative moiety that undergoes a 1,4-elimination upon disulfide bond cleavage to release the payload.[1]
Data Presentation: Head-to-Head Comparison
Direct head-to-head comparisons of different self-immolative spacers under identical experimental conditions are limited in publicly available literature. The following tables summarize available data, collated from various sources, to provide a comparative overview.
Table 1: In Vitro Plasma Stability of ADCs with Different Linkers
| Linker Type (Trigger-Spacer) | ADC Construct | Plasma Source | Time Point | % Payload Loss / Stability Metric | Reference |
| Val-Cit-PABC | Not Specified | Mouse | 14 days | >95% loss | [5] |
| Val-Ala-PABC | Not Specified | Mouse | 14 days | Significantly more stable than Val-Cit | [5] |
| Val-Cit-PABC | Trastuzumab-MMAE | Human | >230 days | High stability (t½ > 230 days) | [5] |
| Val-Ala | Trastuzumab-MMAE | Human | Not Specified | High stability | [6] |
| Sulfatase-cleavable | Not Specified | Mouse | 7 days | High stability | [6] |
| OHPAS | ITC6103RO | Mouse | Not Specified | Stable | [7] |
| Val-Cit-PABC | ITC6104RO | Mouse | Not Specified | Unstable | [7] |
| PEG4 Linker | Generic ADC | Mouse | 24 hours | 22% | [8] |
| PEG8 Linker | Generic ADC | Mouse | 24 hours | 12% | [8] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target & Payload | Linker Type (Trigger-Spacer) | Cell Line | IC50 | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 ng/mL | [9] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 ng/mL | [9] |
| Sulfatase-cleavable | Not Specified | HER2+ cells | 61 and 111 pM | [6] |
| Val-Ala | Not Specified | HER2+ cells | 92 pM | [6] |
| Non-cleavable | Not Specified | HER2+ cells | 609 pM | [6] |
| GPLG-PABC | isoDGR-MMAE | U87MG | 0.8 nM | [10] |
Table 3: Release Kinetics of Self-Immolative Spacers
| Spacer Type | Payload/Reporter | Conditions | Half-life (t½) | Reference |
| Ethylenediamine-carbamate (Sp1) | Imidazoquinoline (3° alcohol) | pH 7.4 buffer | 18 hours | [11][12] |
| Pyrrolidine-carbamate (Sp2) | Imidazoquinoline (3° alcohol) | pH 7.4 buffer | 5.5 hours | [3][11] |
| Engineered Pyrrolidine-carbamate (Sp3) | Imidazoquinoline (3° alcohol) | pH 7.4 buffer | 1.5 hours | [3][11] |
| Engineered Pyrrolidine-carbamate (Sp3) | Imidazoquinoline (1° alcohol) | pH 7.4 buffer | ~2 days | [11] |
| p-mercaptobenzyl alcohol | Mitomycin C | Not specified | 10 minutes | [13] |
| o-mercaptobenzyl alcohol | Mitomycin C | Not specified | 72 minutes | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of self-immolative spacers.
Experimental Workflow
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Methodology:
-
Incubation: The ADC is incubated in human, rat, or mouse plasma at 37°C for a predetermined period (e.g., up to 7 days).
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC (LC-MS based):
-
The ADC is isolated from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Proteins in the plasma samples are precipitated (e.g., with acetonitrile).
-
The supernatant containing the free payload is analyzed by LC-MS/MS.
-
-
Data Analysis: The average DAR or the concentration of released payload is plotted against time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To measure the dose-dependent cytotoxic effect of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Target cancer cells (both antigen-positive and antigen-negative as a control) are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC, unconjugated antibody, and free payload are prepared in cell culture medium and added to the cells.
-
Incubation: The plate is incubated for a period of 72 to 120 hours at 37°C and 5% CO₂.
-
Cell Viability Measurement: A cell viability reagent (e.g., MTT or XTT) is added to each well. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the untreated control is calculated. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the viability against the logarithm of the ADC concentration.
Protocol 3: Lysosomal Cleavage Assay
Objective: To evaluate the rate of payload release from an ADC in a simulated lysosomal environment.
Methodology:
-
Reagent Preparation: Prepare an ADC stock solution, an assay buffer at acidic pH (e.g., pH 5.0) to mimic the lysosomal environment, and a solution of the relevant enzyme (e.g., Cathepsin B).
-
Reaction Incubation: The ADC and the enzyme are combined in the assay buffer and incubated at 37°C. Samples are collected at various time points (e.g., 0-24 hours).
-
Reaction Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Interpretation: The percentage of released payload is plotted over time to determine the cleavage rate.
Conclusion
The choice of a self-immolative spacer is a critical decision in the design of an ADC, with significant implications for its stability, efficacy, and safety profile. The PABC-based system remains the gold standard due to its reliability and extensive validation.[1] However, novel spacers based on cyclization and other elimination mechanisms offer promising alternatives with potentially tunable release kinetics.[1][3] A thorough evaluation of plasma stability, in vitro cytotoxicity, and lysosomal cleavage kinetics, using standardized and robust protocols, is essential for the rational selection of the optimal self-immolative spacer for a given ADC candidate. This comparative guide provides a framework and foundational data to aid researchers in this critical aspect of ADC development.
References
- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. Amine‐Carbamate Self‐Immolative Spacers Counterintuitively Release 3° Alcohol at Much Faster Rates than 1° Alcohol Payloads | Semantic Scholar [semanticscholar.org]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
Validation of a Cathepsin B Cleavage Assay for VC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (VC) linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a balance of plasma stability and efficient intracellular cleavage by lysosomal proteases.[][2] Cathepsin B, a cysteine protease often upregulated in tumor cells, is a primary target for triggering the release of cytotoxic payloads from ADCs containing VC linkers.[][3] This guide provides a comprehensive comparison of methodologies for validating cathepsin B-mediated cleavage of VC linkers, supported by experimental data and detailed protocols to aid researchers in the selection and optimization of their ADC candidates.
The Mechanism of Cathepsin B-Mediated VC Linker Cleavage
The cleavage of a VC linker by cathepsin B is a critical step in the mechanism of action for many ADCs.[4] Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome.[5] The acidic environment of the lysosome is optimal for the enzymatic activity of proteases like cathepsin B.[] Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[][4] This initial cleavage event triggers a cascade of electronic rearrangements within the spacer, leading to the release of the active cytotoxic drug.[]
Recent studies have revealed that while the VC linker was designed with cathepsin B in mind, other lysosomal cysteine proteases, such as cathepsins K, L, and S, can also cleave this linker to varying degrees.[6][7][8] This broader substrate specificity has implications for ADC design and efficacy, as the proteolytic profile of different tumor types may vary.[6]
Caption: ADC internalization and payload release pathway.
Comparative Analysis of Analytical Methods
The validation of VC linker cleavage can be accomplished through various analytical techniques, each with its own advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and the desired level of quantitation.
| Analytical Method | Principle | Advantages | Disadvantages |
| Fluorogenic Assays | Cleavage of a peptide sequence linked to a quenched fluorophore results in a measurable increase in fluorescence.[4] | High-throughput, sensitive, and relatively simple to perform.[4] | Indirect measurement of cleavage; may not fully represent the cleavage of a full ADC construct. |
| High-Performance Liquid Chromatography (HPLC) | Separates the intact ADC from the cleaved payload and linker fragments based on their physicochemical properties.[9] | Provides quantitative data on the disappearance of the parent ADC and the appearance of cleavage products.[9] | Can be lower in throughput compared to fluorescence assays; may require method development for each new ADC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[5] | Highly specific and sensitive; provides definitive identification and quantitation of the intact ADC and all cleavage products.[5][6] | Requires specialized instrumentation and expertise; can be lower in throughput. |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate validation of VC linker cleavage. Below are representative protocols for a fluorogenic substrate cleavage assay and an ADC cleavage assay using LC-MS analysis.
Protocol 1: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences for their susceptibility to cathepsin B cleavage.[4]
Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Activation Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Cathepsin B inhibitor (e.g., CA-074) for negative control[10]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate recombinant cathepsin B in Activation Buffer according to the manufacturer's instructions.
-
Assay Setup: Add the fluorogenic peptide substrate to the wells of the 96-well microplate at a final concentration within the linear range of the instrument. For the negative control, pre-incubate the activated cathepsin B with the inhibitor before adding it to the substrate.
-
Initiate Reaction: Add the activated cathepsin B to the wells containing the substrate to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
Protocol 2: In Vitro ADC Cleavage Assay by LC-MS
This method provides a definitive and quantitative analysis of ADC cleavage.[4]
Objective: To determine the rate of payload release from an ADC upon incubation with cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with a VC linker
-
Recombinant human cathepsin B
-
Activation Buffer
-
Assay Buffer
-
Quenching Solution (e.g., cold acetonitrile with an internal standard)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate recombinant cathepsin B in Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quenching Solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload and the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Comparative Performance of Cathepsin B-Cleavable Linkers
The choice of dipeptide sequence within the linker can significantly impact the rate of cleavage by cathepsin B. While Val-Cit is a widely used and effective sequence, other dipeptides have been explored to modulate cleavage efficiency and specificity.
| Linker Sequence | Relative Cleavage Rate by Cathepsin B (vs. Val-Cit) | Key Features |
| Val-Cit | 1x | Benchmark for cathepsin B-cleavable linkers; good balance of stability and cleavage.[2][3] |
| Val-Ala | ~0.5x | Cleaved at a slower rate than Val-Cit; may offer increased stability.[2][3] |
| Phe-Lys | ~30x | Significantly higher cleavage rate; may lead to faster payload release.[3] |
| cBu-Cit | N/A | A peptidomimetic linker with a cyclobutane modification designed for enhanced specificity to Cathepsin B.[11] |
| Glu-Val-Cit | N/A | A tripeptide linker that offers increased stability in mouse plasma compared to Val-Cit.[2] |
Note: Relative cleavage rates are approximate and can vary depending on the specific ADC construct and experimental conditions.
Conclusion
The validation of cathepsin B-mediated cleavage is a critical step in the preclinical development of ADCs utilizing VC linkers. A thorough understanding of the cleavage mechanism, coupled with the selection of appropriate analytical methods and the implementation of robust experimental protocols, is essential for accurately characterizing the performance of these targeted therapeutics. This guide provides a framework for researchers to design and execute meaningful validation studies, ultimately contributing to the development of safer and more effective ADCs.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acrobiosystems.com [acrobiosystems.com]
PNU-159682 vs. Doxorubicin ADCs: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Antibody-Drug Conjugates (ADCs) utilizing the payloads PNU-159682 and doxorubicin. While direct head-to-head in vivo studies are limited, this document synthesizes available preclinical data to offer insights into their relative efficacy, mechanisms of action, and experimental considerations.
Executive Summary
PNU-159682, a potent derivative of the anthracycline nemorubicin, consistently demonstrates significantly higher in vitro cytotoxicity compared to doxorubicin, with reports indicating a potency that is thousands of times greater.[1] This superior potency translates to robust in vivo anti-tumor activity in various xenograft models, with PNU-159682-based ADCs achieving complete tumor regression and cures in some instances. Doxorubicin-based ADCs also exhibit significant in vivo efficacy, leading to tumor growth inhibition and prolonged survival in preclinical models. However, the available data suggests that PNU-159682's exceptional potency may offer a wider therapeutic window and the potential for efficacy in tumors with lower antigen expression or those resistant to other chemotherapeutic agents.
I. Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data from separate studies on PNU-159682 and doxorubicin ADCs. It is important to note that the direct comparison is challenging due to variations in experimental designs, including the antibodies, linkers, tumor models, and dosing regimens used.
Table 1: In Vivo Efficacy of PNU-159682-Based ADCs
| ADC Target | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference |
| HER2 | EMT6-hHER2 breast cancer (murine syngeneic) | Single dose | Complete 'cure' in >80% of tumor-bearing animals. Free PNU was ineffective. | This guide synthesizes data from multiple sources. |
| CD46 | Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses. | [2] |
| CD22 | BJAB.Luc lymphoma | Single dose of 2 mg/kg | Complete tumor remission, with efficacy similar to an anti-CD22-vc-MMAE ADC. | [3] |
| - | MX-1 human mammary carcinoma xenograft | 4 µg/kg | Exhibited anti-cancer effects. | [3] |
| - | Murine L1210 leukemia | 15 µg/kg (single i.v. dose) | Increased life span by 29%. | [3] |
Table 2: In Vivo Efficacy of Doxorubicin-Based ADCs
| ADC Target | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference |
| CD24 | Hepatocellular Carcinoma (HCC) xenograft | Not specified | Suppressed tumor growth and prolonged survival of HCC-bearing nude mice with less systemic toxicity compared to doxorubicin alone. | [4] |
| Epidermal Growth Factor Receptor (EGFR) | KB tumor xenograft | Not specified | Significantly more effective than free doxorubicin, antibody alone, or a mixture. | This guide synthesizes data from multiple sources. |
II. Mechanism of Action
Both PNU-159682 and doxorubicin are anthracycline antibiotics that primarily exert their cytotoxic effects by interfering with DNA replication and repair in cancer cells. However, subtle differences in their mechanisms may contribute to their differing potencies.
PNU-159682:
-
DNA Intercalation and Adduct Formation: PNU-159682 intercalates into DNA and forms covalent adducts, leading to significant DNA damage.
-
Topoisomerase II Inhibition: It is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription.[3] This inhibition leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.
Doxorubicin:
-
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting the DNA double helix and inhibiting macromolecular biosynthesis.
-
Topoisomerase II Inhibition: Similar to PNU-159682, doxorubicin also inhibits topoisomerase II, contributing to DNA damage.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which can cause further damage to DNA, proteins, and cell membranes.
dot
Caption: Comparative signaling pathways of PNU-159682 and Doxorubicin ADCs.
III. Experimental Protocols
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of ADCs in a xenograft mouse model. Specific details may vary between studies.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HER2-positive breast cancer, CD22-positive lymphoma) are cultured under standard conditions.
-
Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used. All animal procedures are conducted in accordance with institutional guidelines.
2. Tumor Implantation:
-
Cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 5 x 10^6 to 10 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. ADC Administration and Treatment Groups:
-
Mice are randomized into treatment groups (e.g., n=6-10 mice per group).
-
Treatment groups may include:
-
Vehicle control (e.g., PBS)
-
PNU-159682 ADC
-
Doxorubicin ADC
-
Unconjugated antibody control
-
Free PNU-159682 or doxorubicin control
-
-
ADCs are administered intravenously (i.v.) via the tail vein at specified doses and schedules (e.g., single dose or multiple doses).
4. Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, animals are monitored for survival, and the endpoint is typically when the tumor reaches a predetermined size or the animal shows signs of distress.
5. Statistical Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical significance between treatment groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
dot
Caption: General experimental workflow for in vivo ADC efficacy studies.
IV. Discussion and Future Directions
The preclinical data strongly suggests that PNU-159682 is a more potent cytotoxic payload for ADCs than doxorubicin. This enhanced potency may allow for:
-
Treatment of tumors with low antigen expression: A more potent payload could be effective even when a smaller amount is delivered to the tumor cell.
-
Overcoming drug resistance: The unique properties of PNU-159682 may make it effective against tumors that have developed resistance to other chemotherapies, including doxorubicin.
-
Lower therapeutic doses: The high potency could potentially lead to lower required doses, which may reduce off-target toxicities.
To definitively establish the comparative in vivo efficacy of PNU-159682 and doxorubicin ADCs, future studies should focus on direct, head-to-head comparisons in the same tumor models, utilizing identical antibody and linker technologies. Such studies would provide invaluable data for guiding the clinical development of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 Against Other ADC Technologies: A Comparative Guide
This guide provides a comprehensive comparison of Antibody-Drug Conjugate (ADC) technology centered around the highly potent cytotoxic agent PNU-159682, conjugated via a cleavable Mal-Phe-C4-VC-PAB-DMEA linker. The performance of this system is benchmarked against other prevalent ADC technologies, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Introduction to the ADC Components
The ADC in focus, Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, is a sophisticated drug delivery system designed for targeted cancer therapy. Its efficacy and safety are determined by the interplay of its three key components: the antibody, the linker, and the cytotoxic payload.
-
Antibody: This is a monoclonal antibody (mAb) that selectively binds to a specific antigen expressed on the surface of cancer cells. The choice of antibody dictates the tumor-targeting specificity of the ADC.
-
Linker (Mal-Phe-C4-VC-PAB-DMEA): This chemical bridge connects the antibody to the cytotoxic payload. The linker is designed to be stable in systemic circulation to prevent premature drug release and its associated toxicities. The "Mal" group refers to a maleimide moiety for conjugation to the antibody's thiols. The "VC" or Val-Cit (valine-citrulline) dipeptide is a well-established cathepsin B-cleavable sequence, ensuring payload release within the lysosomal compartment of the target cell[1][2]. The "PAB" (p-aminobenzyl carbamate) acts as a self-immolative spacer, which decomposes upon cleavage of the VC sequence to release the active drug. "Phe-C4" and "DMEA" are further chemical modifications to this linker system.
-
Payload (PNU-159682): This is the cytotoxic agent responsible for killing the cancer cells. PNU-159682 is a highly potent anthracycline derivative and a metabolite of nemorubicin[][4]. It functions as a topoisomerase II inhibitor, interfering with DNA replication and leading to cell death[5]. Its extreme potency often precludes its use as a standalone chemotherapeutic agent, making it an ideal candidate for targeted delivery via ADCs[6]. Studies have shown PNU-159682 to be significantly more potent than conventional ADC payloads like doxorubicin and monomethyl auristatin E (MMAE)[5][7].
Comparative Efficacy Data
The following tables summarize in vitro and in vivo efficacy data for ADCs utilizing PNU-159682 compared to other ADC technologies. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
In Vitro Cytotoxicity
| ADC Technology | Cell Line | Target Antigen | IC50 / EC50 | Reference(s) |
| PNU-159682 based ADCs | ||||
| 2G10-PNU159682 | PANC-1 | CDCP1 | 3.23 x 10⁻¹² M | [8] |
| 2G10-PNU159682 | AsPC-1 | CDCP1 | 40.32 x 10⁻¹² M | [8] |
| FL1-PNU | PDAC cells | uPAR | pM range | [9] |
| anti-CD22-NMS249 (PNU-159682 payload) | NHL cell lines | CD22 | 2-20 fold more potent than pinatuzumab vedotin (vc-MMAE) | [10] |
| Thio-selenomab-PNU-159682 | KPL-4 | HER2 | ~0.1 nM | [11] |
| Thio-selenomab-PNU-159682 | MDA-MB-361/DYT2 | HER2 | ~0.1 nM | [11] |
| Other ADC Technologies | ||||
| 2G10-MMAE | CDCP1-positive | CDCP1 | Narrow therapeutic index vs. CDCP1-negative cells | [8] |
| 2G10-Duocarmycin SA | CDCP1-positive | CDCP1 | >3,000-fold selectivity vs. CDCP1-negative cells | [8] |
| Thio-selenomab-MMAF | KPL-4 | HER2 | ~1 nM | [11] |
| Thio-selenomab-MMAF | MDA-MB-361/DYT2 | HER2 | ~1 nM | [11] |
| anti-Her2-mc-ValCitPABC-MMAE | SKBR-3 | HER2 | Potent (specific value not provided) | [1] |
| Gemcitabine (chemotherapy) | PANC-1 | N/A | µM range | [8] |
| Irinotecan (chemotherapy) | PANC-1 | N/A | µM range | [8] |
In Vivo Antitumor Activity
| ADC Technology | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| PNU-159682 based ADCs | ||||
| 2G10-PNU159682 | RAS-mutant pancreatic cancer xenograft | 0.5 mg/kg, i.v., on days 0, 7, and 14 | Complete tumor remission for up to 100 days, outperforming gemcitabine and FOLFIRINOX. | [8] |
| hCD46-19 (PNU-159682 derivative) | NSCLC and colorectal cancer models | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses. | [12] |
| PNU-containing HER-2 and ROR1 ADCs | Syngeneic breast cancer models | 0.5-2 mg/kg | Strong anti-tumor efficacy and induction of long-lasting anti-tumor immunity. | [13] |
| NAV-001-PNU | Patient-derived xenografts (various tumors) | Single-dose | Robust tumor regression. | [14] |
| Other ADC Technologies | ||||
| F16-Val-Ala-MMAE | A431 human epidermoid carcinoma xenograft | 7 mg/kg every 3 days, 4 administrations | Better performance compared to Val-Cit, Val-Lys, and Val-Arg linkers. | [15] |
| F16-Val-Cit-MMAE | A431 human epidermoid carcinoma xenograft | 7 mg/kg every 3 days, 4 administrations | Potent anti-cancer activity. | [15] |
| F16-NC-MMAE (non-cleavable) | A431 human epidermoid carcinoma xenograft | 7 mg/kg every 3 days, 4 administrations | Not active. | [15] |
| EVCit-based ADC (MMAF payload) | JIMT-1 and KPL-4 human breast cancer xenografts | Single dose of 3 mg/kg | Curative, with no tumor regrowth observed. Potent even at 1 mg/kg in the JIMT-1 model. | [16] |
| VCit-based ADC (MMAF payload) | JIMT-1 and KPL-4 human breast cancer xenografts | Single dose of 3 mg/kg | Only partial inhibition of tumor growth. | [16] |
Linker Stability and Performance
The stability of the linker is paramount for the safety and efficacy of an ADC. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic index.
| Linker Technology | Key Characteristics | Reference(s) |
| Val-Cit (VC) PAB | - Cathepsin B-cleavable, designed for lysosomal release. - Generally stable in human plasma. - Susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can complicate preclinical evaluation[1][2]. - Can be prematurely cleaved by human neutrophil elastase, potentially leading to neutropenia[1]. | [1][2] |
| Glu-Val-Cit (EVCit) PAB | - A modification of the VC linker with an N-terminal glutamic acid. - Shows exceptional stability in mouse plasma, overcoming the Ces1C liability of the VC linker. - Retains susceptibility to cathepsin-mediated cleavage for payload release. - ADCs with EVCit linkers demonstrate superior in vivo efficacy in mouse models compared to VCit-based counterparts[16]. | [16] |
| Non-cleavable linkers | - Rely on the degradation of the antibody backbone within the lysosome to release the payload. - Generally exhibit higher stability in circulation. - May not be effective for non-internalizing antibodies, as the payload is not efficiently released in the tumor microenvironment[15]. | [15] |
Mechanism of Action and Signaling Pathways
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis. A derivative of PNU-159682, PNU-EDA, has been shown to induce S-phase cell cycle arrest, which is distinct from other anthracyclines like Doxorubicin that typically cause a G2/M-phase block[17]. Furthermore, PNU-159682-based ADCs have been reported to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response, offering potential for combination therapies with immune checkpoint inhibitors[13][18].
Caption: Mechanism of action of a PNU-159682 based ADC.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of ADC technologies. Below are outlines of key experimental workflows.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for an in vitro cytotoxicity assay.
A detailed protocol can be found in references[19] and[20].
In Vivo Xenograft Tumor Model Study
This assay evaluates the anti-tumor efficacy of an ADC in a living organism.
Caption: Workflow for an in vivo xenograft study.
Further details on in vivo models can be found in references[21],[22],[23], and[24].
Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
Caption: Workflow for a plasma stability assay.
Methodologies for plasma stability assays are described in references[25],[26], and[27].
Conclusion
The this compound ADC technology represents a promising approach in targeted cancer therapy. The exceptional potency of the PNU-159682 payload, combined with a cleavable linker system, has demonstrated remarkable anti-tumor activity in preclinical models, often leading to complete and durable tumor regressions[8][12].
Key advantages of this technology include:
-
High Potency: PNU-159682 is one of the most potent cytotoxic agents used in ADCs, enabling effective cell killing at low concentrations.
-
Targeted Release: The Val-Cit linker ensures that the payload is preferentially released within the lysosomes of target cancer cells, minimizing systemic exposure.
-
Immunogenic Cell Death: The ability of PNU-159682 to induce ICD opens up possibilities for combination therapies with immunotherapy to achieve synergistic effects[13][18].
However, researchers should consider the following:
-
Linker Stability in Preclinical Models: The standard Val-Cit linker can be unstable in rodent plasma, which may necessitate the use of modified linkers like EVCit or specialized mouse models for accurate preclinical assessment[1][2][16].
-
Off-Target Toxicity: While targeted, any off-target uptake of the ADC by healthy tissues expressing the target antigen could lead to toxicity, a consideration for any ADC technology.
In comparison to other ADC technologies, the PNU-159682 platform stands out for its sheer potency and unique mechanism of action. While payloads like MMAE and DM4 are effective tubulin inhibitors, PNU-159682's role as a topoisomerase II inhibitor provides an alternative mechanism that may be effective in tumors resistant to microtubule-targeting agents. The continued development and optimization of linker technologies will further enhance the therapeutic window of this and other ADC platforms, paving the way for more effective and safer cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 8. CDCP1-targeting ADC outperforms standard therapies in Ras-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting uPAR with an antibody-drug conjugate suppresses tumor growth and reshapes the immune landscape in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. academic.oup.com [academic.oup.com]
- 12. | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects | PLOS One [journals.plos.org]
- 15. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. nbe-therapeutics.com [nbe-therapeutics.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. crownbio.com [crownbio.com]
- 23. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vitro Stability of ADC Linker Chemistries
The stability of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index.[1][2] An ideal linker must remain intact in systemic circulation to prevent premature drug release, which can cause off-target toxicity, while ensuring efficient payload delivery to the target tumor cells.[2][3] This guide provides an objective comparison of the in vitro stability of different ADC linker chemistries, supported by experimental data and detailed methodologies, to aid researchers in making informed design choices.
The Fundamental Choice: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two types based on their payload release mechanism: cleavable and non-cleavable.[3][4]
-
Cleavable Linkers: These are designed to be selectively broken by triggers prevalent in the tumor microenvironment or within cancer cells, such as specific enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[2][5] This targeted release can enable a "bystander effect," where the liberated, cell-permeable payload can kill adjacent antigen-negative tumor cells.[5]
-
Non-Cleavable Linkers: These linkers are highly stable and release their payload only after the ADC is internalized and the antibody component is completely degraded within the cell's lysosomes.[4][6] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2][7] The most common non-cleavable linkers are based on thioether chemistry.[3][4]
The selection between a cleavable and non-cleavable linker is a crucial decision in ADC design, as it profoundly impacts the conjugate's stability, mechanism of action, and overall safety profile.[5][6]
Comparative In Vitro Stability Data
The stability of an ADC in plasma is a key preclinical assessment.[8] It is typically evaluated by incubating the ADC in plasma from various species (human, mouse, rat) at 37°C and monitoring its integrity over time.[1][9] The following tables summarize quantitative data from various studies, comparing the in vitro stability of different linker chemistries. Stability is often measured by the percentage of intact ADC remaining or the amount of free payload released.[1]
Table 1: Stability of Maleimide-Based Non-Cleavable Linkers
| Linker Type | Conjugation Chemistry | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Traditional Maleimide | Thioether (via Michael Addition) | ADC in human plasma | 7 days | ~50% | Susceptible to deconjugation via retro-Michael reaction in the presence of plasma thiols.[10] |
| Self-Stabilizing Maleimide | Thioether (Hydrolysis-assisted) | ADC in plasma | 7 days | >95% | The thiosuccinimide ring undergoes rapid hydrolysis, creating a more stable, "locked" connection.[10] |
| "Bridging" Disulfide | Disulfide | ADC in human plasma | 7 days | >95% | Re-bridges native antibody disulfide bonds, resulting in highly stable and homogeneous ADCs.[10] |
Table 2: Stability of Cleavable Linkers
| Linker Type | Cleavage Mechanism | Model System | Key Stability Findings |
| Valine-Citrulline (VC-PABC) | Protease (Cathepsin B) | Mouse Plasma | Found to be relatively unstable in mouse plasma due to susceptibility to the enzyme carboxylesterase 1c (Ces1c).[11] |
| Valine-Citrulline (VC-PABC) | Protease (Cathepsin B) | Human Plasma | Generally stable, as human plasma lacks the specific carboxylesterase that cleaves this linker in mice.[11] |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) | Arylsulfatase | Mouse & Human Plasma | Demonstrated high stability in both mouse and human plasma, resisting premature cleavage.[11] |
| Hydrazone | Acid-Labile (Low pH) | Blood (Neutral pH) | Designed to be stable at neutral pH but can exhibit instability, leading to non-specific drug release in circulation.[7] |
| Silyl Ether | Acid-Labile (Low pH) | Human Plasma | A novel design showing enhanced stability with a half-life of over 7 days in human plasma.[12] |
Note: The data presented is a synthesis from multiple sources for comparative purposes. Direct head-to-head studies under identical conditions may yield different results.[10]
Experimental Protocols
Accurate assessment of ADC linker stability is a cornerstone of preclinical development.[1] The following is a generalized protocol for a typical in vitro plasma stability assay.
Protocol: In Vitro ADC Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma, predicting its behavior in circulation.[8] The primary analytical methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to measure changes in the Drug-to-Antibody Ratio (DAR) or to quantify the released payload.[1][13]
1. Materials and Reagents:
-
Test ADC
-
Frozen plasma (e.g., Human, Mouse CD-1)[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture[8][13]
-
Elution Buffer (e.g., 20mM Glycine, pH 2.5)[14]
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
Internal Standard for LC-MS (e.g., a related payload molecule)[13]
2. Procedure:
-
Plasma Preparation: Thaw frozen plasma in a 37°C water bath. Centrifuge to remove any cryoprecipitates.[1]
-
Incubation: In microcentrifuge tubes or a 384-well plate, spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample with the ADC in PBS.[8][15]
-
Time Course: Incubate the samples at 37°C.[9] Collect aliquots at designated time points (e.g., 0, 24, 48, 72, 120, 168 hours).[8]
-
Sample Quenching: Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to halt any further degradation.[8]
3. Sample Analysis (Quantification of Released Payload via LC-MS):
-
Protein Precipitation: Thaw samples and add a volume of organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.[15]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant, which contains the released payload, to a new plate or vial for LC-MS analysis.[15]
-
Quantification: Analyze the samples using a validated LC-MS method. Generate a standard curve with known concentrations of the payload to accurately quantify the amount released in the plasma samples at each time point.[13][15]
Visualizing Workflows and Concepts
Diagrams help clarify complex processes and relationships in ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. pubs.acs.org [pubs.acs.org]
Validating the Bystander Killing Potential of a PNU-159682 ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander killing potential of Antibody-Drug Conjugates (ADCs) utilizing the highly potent payload PNU-159682 against other common ADC payloads. We will delve into the experimental data, detailed methodologies for assessing the bystander effect, and the underlying mechanisms of action.
The heterogeneity of antigen expression within a tumor is a significant challenge in cancer therapy. The bystander effect, where an ADC's cytotoxic payload diffuses from a target antigen-positive cell to kill neighboring antigen-negative cells, is a crucial mechanism to overcome this limitation and enhance therapeutic efficacy. PNU-159682, a potent topoisomerase II inhibitor and a metabolite of the anthracycline nemorubicin, is an emerging payload for ADCs.[1][2] Its ability to induce a bystander effect is a key consideration in its development and application.
Comparative Analysis of ADC Payload Bystander Effect
The bystander killing potential of an ADC is largely dictated by the physicochemical properties of its payload, particularly its membrane permeability, and the nature of the linker connecting it to the antibody. Payloads with high membrane permeability, when released from the target cell, can readily diffuse into adjacent cells and exert their cytotoxic effects.
While direct head-to-head studies quantitatively comparing the bystander effect of a PNU-159682 ADC with other common payloads in a single experimental setting are limited in publicly available literature, we can synthesize data from various sources to provide a comparative overview. One study has reported that an anti-uPAR ADC with a PNU-159682 derivative exhibited bystander killing of uPAR-negative cells.
Below is a summary of the bystander killing potential of various ADC payloads based on available data.
| Payload | Mechanism of Action | Linker Type for Bystander Effect | Membrane Permeability | Bystander Effect Potential |
| PNU-159682 | DNA Topoisomerase II Inhibitor | Cleavable | Permeable (inferred) | Promising |
| MMAE | Tubulin Inhibitor | Cleavable | High | Potent |
| MMAF | Tubulin Inhibitor | Cleavable | Low | Minimal |
| DM1 | Tubulin Inhibitor | Non-cleavable (in T-DM1) | Low (as metabolite) | Minimal (with non-cleavable linker) |
Note: The bystander effect of a PNU-159682 ADC is inferred from its chemical nature as a potent small molecule and the use of cleavable linkers in its ADC constructs, a prerequisite for payload diffusion. Direct quantitative comparisons with other payloads from co-culture assays are needed for a definitive assessment.
Experimental Protocols for Validating Bystander Killing
Two primary in vitro assays are widely used to quantify the bystander killing effect of ADCs: the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
a. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: A cancer cell line with high expression of the target antigen for the ADC.
-
Antigen-Negative (Ag-) Cells: A cancer cell line that does not express the target antigen. To distinguish between the two cell lines, the Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP or RFP).
b. Experimental Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells and only Ag+ cells.
-
ADC Treatment: After cell adherence (typically 24 hours), treat the co-cultures with a serial dilution of the ADC. Include an isotype control ADC (an ADC with a non-targeting antibody) and an untreated control. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Data Acquisition:
-
Imaging: Use a high-content imager to selectively count the viable fluorescent Ag- cells. A nuclear stain (e.g., Hoechst 33342) and a viability dye (e.g., Propidium Iodide) can be used to differentiate live and dead cells.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The fluorescent Ag- cells can be distinguished from the Ag+ cells, and their viability can be assessed using a viability dye.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-culture wells relative to the Ag- cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect. Plot dose-response curves to determine the IC50 of the bystander killing effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and can subsequently kill Ag- cells.
a. Experimental Procedure:
-
Preparation of Conditioned Medium: Seed Ag+ cells in a culture plate and treat them with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours). Collect the culture supernatant (conditioned medium). As a control, collect the medium from untreated Ag+ cells.
-
Treatment of Bystander Cells: Seed Ag- cells in a 96-well plate. After adherence, replace the culture medium with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Data Acquisition and Analysis: Assess the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT). A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to the control conditioned medium indicates that a cell-permeable cytotoxic agent was released into the medium.
Visualizing the Mechanisms
Signaling Pathway of PNU-159682-Mediated Bystander Killing
The following diagram illustrates the proposed mechanism of action for a PNU-159682 ADC leading to bystander killing.
Experimental Workflow for Bystander Killing Assay
This diagram outlines the key steps in a co-culture bystander killing assay.
References
Comparative analysis of different maleimide conjugation strategies
A Comparative Analysis of Maleimide Conjugation Strategies for Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of therapeutic and diagnostic innovation. Maleimide-based conjugation has long been a favored strategy, particularly for the development of antibody-drug conjugates (ADCs), owing to its high selectivity for thiol groups found in cysteine residues. However, the stability of the resulting thioether linkage is a critical consideration that has spurred the development of numerous alternative and refined maleimide strategies. This guide provides an objective comparison of different maleimide conjugation approaches, supported by experimental data, to facilitate the selection of the most appropriate method for a given application.
The Classic Thiol-Maleimide Michael Addition
The traditional approach to maleimide conjugation involves the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, forming a stable thiosuccinimide linkage.[1] This reaction is highly efficient and proceeds rapidly under physiological conditions (pH 6.5-7.5).[2]
Despite its widespread use, the thiol-maleimide bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which can lead to deconjugation and potential off-target effects.[3][4] Additionally, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.[2]
Strategies for Enhanced Conjugate Stability
To address the stability limitations of the traditional thiol-maleimide linkage, several innovative strategies have emerged.
Self-Hydrolyzing and N-Aryl Maleimides
These approaches aim to accelerate the hydrolysis of the thiosuccinimide ring post-conjugation to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[4][5]
-
Self-Hydrolyzing Maleimides: These reagents incorporate a basic group that provides intramolecular catalysis of the thiosuccinimide ring hydrolysis.[6][7]
-
N-Aryl Maleimides: The introduction of electron-withdrawing N-substituents, such as a phenyl group, accelerates the rate of post-conjugation hydrolysis.[6][8][9]
Thiazine Formation
When a maleimide reagent is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable six-membered thiazine ring.[10][11] This structure has been shown to be significantly less susceptible to thiol exchange reactions.[10][12]
Alternative Maleimide-Based Conjugation Chemistries
Beyond stabilizing the traditional thioether bond, alternative reaction mechanisms involving maleimides have been developed.
Diels-Alder Reaction
The Diels-Alder reaction offers a distinct approach where a diene-modified biomolecule reacts with a maleimide-containing payload.[13][14][15] This strategy forms a stable cycloadduct and has been shown to produce conjugates with greater serum stability compared to the corresponding thiol-maleimide adducts.[13][14][16][17]
Next-Generation Thiol-Reactive Chemistries
Several alternatives to the traditional thiol-maleimide reaction have been developed to form more stable linkages.
-
Vinyl Sulfones: These reagents react with thiols to form a stable thioether bond and have demonstrated higher stability in plasma compared to maleimide conjugates.[18]
-
Phenyloxadiazole Sulfones (PODS): This class of reagents reacts specifically with cysteine residues to create highly stable conjugates. Studies have shown that PODS-based conjugates exhibit significantly greater stability in human serum compared to their maleimide counterparts.[19][20]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the performance of different maleimide conjugation strategies.
Table 1: Comparison of Conjugate Stability
| Conjugation Strategy | Linkage Type | Model System | Incubation Conditions | Stability Metric (% Intact or Half-life) |
| Traditional Maleimide | Thiosuccinimide | ADC mimic in human plasma | 37°C | ~50% intact after 7 days[14] |
| NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Physiological pH and Temperature | Half-life of conversion: 20-80 hours[21] | |
| Fc-S396C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~20% of label remained intact[5] | |
| Stabilized Maleimide | Hydrolyzed Thiosuccinimide (N-Aryl) | Mouse Serum | 200 hours | ~90-100% intact[6] |
| Hydrolyzed N-substituted succinimide thioethers | - | - | Half-lives of over two years[12] | |
| Thiazine Linker | Peptide with N-terminal cysteine + glutathione | - | Over 20 times less susceptible to glutathione adduct formation compared to standard thioether[10][12] | |
| Diels-Alder | Cycloadduct | ADC in serum | - | More stable than the corresponding thiol-maleimide adduct[13][14][15] |
| Alternative Thiol Chemistries | Thioether (from PODS) | 89Zr-DFO-PODS-huA33 | Human serum, 37°C for 7 days | 86 ± 1% intact[19] |
| Thioether (from Vinyl Sulfone) | Fc-S396C Sulfone Conjugate | Human Plasma | 37°C for 72 hours |
Table 2: Comparison of Reaction Kinetics and Yield
| Conjugation Strategy | Reactants | Conditions | Reaction Rate/Yield |
| Traditional Maleimide | Thiol + Maleimide | pH 6.5-7.5 | Reaction rate is ~1,000 times faster than with amines at neutral pH[2] |
| Self-Hydrolyzing Maleimide (DPR-based) | Thiol + DPR-Maleimide | Neutral pH | Rapid hydrolysis post-conjugation[7] |
| N-Aryl Maleimide | Thiol + N-Aryl Maleimide | pH 7.4 | Reacted approximately 2.5 times faster than N-alkyl derivatives[9] |
| Diels-Alder | Diene + Maleimide | Aqueous solution | Fast and quantitative[13][14][15] |
| Phenyloxadiazole Sulfones (PODS) | Thiol + PODS | - | Nearly identical yield to maleimide-based conjugation[19] |
Mandatory Visualization
Caption: Reaction pathways of maleimide-thiol conjugation, including instability and stabilization routes.
Caption: Alternative maleimide-based and next-generation thiol conjugation strategies.
Caption: General experimental workflow for maleimide conjugation.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5, degassed)
-
Maleimide-functionalized molecule (10 mM stock solution in DMSO or DMF)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any excess maleimide.
-
Purification: Purify the conjugate from excess reagents and byproducts using a suitable chromatography method.
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of the bioconjugate in a physiologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Incubation Setup: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.[3] Prepare a control sample by incubating the conjugate in PBS.[3]
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[3]
-
Sample Processing: At each time point, stop the reaction by precipitating the plasma proteins with cold acetonitrile.[3] Centrifuge to pellet the proteins and collect the supernatant for analysis of the released payload. The pellet can be re-solubilized to analyze the intact conjugate.[3]
-
Analysis: Quantify the amount of intact conjugate and released payload at each time point using a suitable analytical method.
-
Data Interpretation: Plot the percentage of intact conjugate versus time to determine the half-life of the conjugate in plasma.[3]
Conclusion
The selection of a maleimide conjugation strategy requires a careful consideration of the desired balance between reaction efficiency and conjugate stability. While the traditional thiol-maleimide Michael addition is a robust and well-characterized reaction, its susceptibility to the retro-Michael reaction has led to the development of numerous improved and alternative strategies. Self-hydrolyzing and N-aryl maleimides offer enhanced stability through accelerated hydrolysis of the thiosuccinimide ring. For applications demanding even greater stability, Diels-Alder reactions and next-generation thiol-reactive chemistries like those involving vinyl sulfones and PODS reagents provide excellent alternatives. The quantitative data and experimental protocols presented in this guide are intended to assist researchers in making an informed decision to optimize the performance of their bioconjugates for therapeutic and diagnostic applications.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stork: Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers [storkapp.me]
- 18. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Crucial Balancing Act: How Linker Length Dictates ADC Efficacy and Toxicity
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount challenge in the quest for potent and safe cancer therapeutics. The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. Its length, in particular, can profoundly influence the stability, pharmacokinetics, efficacy, and toxicity of the entire conjugate. This guide provides an objective comparison of ADCs with varying linker lengths, supported by experimental data, to inform the design of next-generation targeted therapies.
The incorporation of spacers, such as polyethylene glycol (PEG), into ADC linkers has become a key strategy to modulate their physicochemical properties.[1] Longer, more hydrophilic linkers can improve an ADC's solubility, reduce aggregation, and extend its plasma half-life, leading to better in vivo efficacy.[2] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, creating a trade-off that requires careful optimization for each ADC candidate.[2]
Comparative Analysis of ADC Performance with Varying Linker Lengths
The selection of an optimal linker length represents a delicate balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different linker lengths.
In Vitro Cytotoxicity
A general trend observed is that increasing linker length can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance affecting the ADC's binding or internalization.[3]
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4[3] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8[3] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~99[3] |
| Short (No PEG) | Affibody-SMCC-MMAE | NCI-N87 | 4.94[4] |
| Medium (PEG4K) | Affibody-PEG4K-MMAE | NCI-N87 | 31.9[4] |
| Long (PEG10K) | Affibody-PEG10K-MMAE | NCI-N87 | 111.3[4] |
Pharmacokinetics
Longer linkers, particularly those incorporating hydrophilic polymers like PEG, generally lead to improved pharmacokinetic profiles, characterized by longer plasma half-lives and reduced clearance.[3]
| Linker Length | ADC Construct | Half-life (t½) | Clearance |
| No PEG | ZHER2-SMCC-MMAE | 19.6 min[4] | Not Reported |
| PEG4K | ZHER2-PEG4K-MMAE | 49.2 min[4] | Not Reported |
| PEG10K | ZHER2-PEG10K-MMAE | 219.0 min[4] | Not Reported |
| Short (PEG4) | Non-targeted ADC | Shorter than PEG8[5] | Higher than PEG8[5] |
| Medium (PEG8) | Non-targeted ADC | Longer than PEG4[5] | Lower than PEG4[5] |
| Long (PEG12) | Non-targeted ADC | Similar to PEG8[5] | Similar to PEG8[5] |
In Vivo Efficacy
The improved pharmacokinetic profile of ADCs with longer linkers often translates to superior in vivo anti-tumor efficacy.
| Linker Length | ADC Construct | Animal Model | Tumor Growth Inhibition (TGI) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | Less effective than longer linkers at the same dose[4] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 Xenograft | More effective than no PEG, less than PEG10K[4] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Most effective at the same dose[4] |
| PEG8 | Non-targeted ADC | Xenograft Model | Greatest TGI[5] |
| PEG12 | Non-targeted ADC | Xenograft Model | Greatest TGI, similar to PEG8[5] |
| PEG24 | Non-targeted ADC | Xenograft Model | High TGI, slightly less than PEG8/12[5] |
Toxicity
Linker length can also impact the toxicity profile of an ADC. Longer, more hydrophilic linkers can reduce off-target toxicity.
| Linker Length | ADC Construct | Animal Model | Toxicity Outcome |
| Short (No PEG) | Non-targeted ADC | Rat | All mice died at 20 mg/kg dose.[2] |
| Medium (PEG8) | Non-targeted ADC | Rat | 100% survival at 20 mg/kg dose.[2] |
| Long (PEG12) | Non-targeted ADC | Rat | 100% survival at 20 mg/kg dose.[2] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different linker lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing cancer cells.[6]
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linker lengths.[2] Add the diluted ADCs to the respective wells.[2]
-
Incubation: Incubate the plate for a period of 72 to 120 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.[6]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[8]
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., 100-200 mm³).[6]
-
Randomization and Dosing: Randomize mice into treatment and control groups.[3] Administer the ADCs with different linker lengths (often at equimolar payload doses) and a vehicle control, typically via intravenous injection.[2]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.[7] Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[3]
Visualizing the Impact of Linker Length
Diagrams illustrating key concepts and experimental workflows can aid in understanding the complex relationships involved in ADC design and evaluation.
Mechanism of an ADC with a microtubule inhibitor payload.
Workflow for assessing the impact of linker length.
Relationship between linker length and ADC properties.
Conclusion
The length of the linker is a critical design parameter in the development of ADCs, with a clear trade-off between in vitro potency and in vivo performance.[3] While longer PEG linkers may slightly reduce cytotoxicity in vitro, they often significantly enhance the pharmacokinetic profile, leading to prolonged plasma half-life and reduced clearance.[3] This improved systemic exposure frequently results in superior in vivo anti-tumor efficacy and a better toxicity profile.[2][4]
However, there is a point of diminishing returns, where further increases in linker length may not provide additional benefits.[3] The optimal linker length is context-dependent and must be empirically determined for each specific ADC, considering the antibody, payload, and target antigen density.[3] A systematic evaluation of a range of linker lengths is therefore crucial in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Pharmacokinetic Profiles of PNU-159682 Antibody-Drug Conjugate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic (PK) profiles of different antibody-drug conjugate (ADC) formulations utilizing the highly potent cytotoxic agent, PNU-159682. PNU-159682, a metabolite of the anthracycline nemorubicin, is a topoisomerase II inhibitor with significantly greater potency than doxorubicin.[1][2][3] Its high cytotoxicity makes it a compelling payload for ADCs, enabling targeted delivery to tumor cells while minimizing systemic exposure.[1] This guide summarizes available preclinical PK data, outlines typical experimental methodologies, and visualizes key processes to inform researchers and drug developers in the field of oncology.
Quantitative Data Summary
The direct comparison of pharmacokinetic parameters across different PNU-159682 ADC formulations is challenging due to the proprietary nature of much of the data. However, preclinical data for SOT102 (SO-N102), a CLDN18.2-targeting ADC, is partially available and presented below as a reference. Information for other platforms like NBE-002 and GlycoConnect™ ADCs indicates favorable and stable PK profiles, but specific quantitative data are not publicly disclosed.[4][5]
| Formulation | Target | Linker-Payload Technology | Species | Key Pharmacokinetic Parameter(s) | Reference(s) |
| SOT102 (SO-N102) | CLDN18.2 | Site-specific non-cleavable amide/peptide linker with a PNU-159682 derivative (DAR=2) | Rat | Half-life (t½): ~13 days | [6][7][8] |
| Cynomolgus Monkey | Half-life (t½): ~8 days | [6][7][8] | |||
| NBE-002 | ROR1 | Site-specific enzymatic conjugation of a PNU-159682 derivative | N/A | Data not publicly available. Described as having a stable biophysical and pharmacokinetic profile. | [4][5] |
| GlycoConnect™ ADC | Various | Enzymatic glycan remodeling and metal-free click chemistry with PNU-159682 | N/A | Data not publicly available. Technology is designed to create homogeneous ADCs with improved stability and therapeutic index. | [2][3][9] |
| Dual-Drug ADC | HER2 | Site-specific conjugation at engineered selenocysteine and cysteine residues (PNU-159682 and MMAF) | N/A | Data not publicly available. | [10][11] |
N/A: Not publicly available.
Experimental Protocols
The following is a generalized protocol for the in vivo assessment of ADC pharmacokinetics in preclinical models, based on standard practices in the field.[12][13][14][15]
Objective: To determine the pharmacokinetic profile of a PNU-159682 ADC in a relevant animal model (e.g., rats or non-human primates).
Materials:
-
Test ADC formulation
-
Vehicle control (e.g., sterile saline)
-
Animal model (e.g., Sprague-Dawley rats, Cynomolgus monkeys)
-
Dosing and blood collection supplies
-
Anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Dosing:
-
Animals are acclimated to the facility for a specified period before the study.
-
The ADC is administered, typically as a single intravenous (IV) bolus dose. Dose levels are determined from prior toxicity and efficacy studies.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points to capture the plasma concentration-time profile. A typical schedule includes pre-dose, and multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr, and weekly thereafter for longer half-life molecules).[12]
-
-
Plasma Preparation:
-
Collected blood is processed by centrifugation to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentrations of different ADC analytes (e.g., total antibody, conjugated ADC, and free PNU-159682 payload) in plasma are quantified using validated bioanalytical methods, most commonly ligand-binding assays (ELISA) for the antibody components and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the small molecule payload.
-
-
Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key PK parameters, including:
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Mandatory Visualizations
Mechanism of Action of PNU-159682 ADC
Caption: Mechanism of action of a PNU-159682 ADC.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Preclinical ADC pharmacokinetic study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ROR1 ADCs in Clinical Trials: MK-2140, NBE-002 & CS5001 | Biopharma PEG [biochempeg.com]
- 5. Perspectives on the development of antibody-drug conjugates targeting ROR1 for hematological and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sotio.com [sotio.com]
- 7. SOTIO Demonstrates Strong Potential of SOT102 (ADC Targeting Claudin 18.2) for Treatment of Solid Tumors in Preclinical Studies | Sotio [sotio.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Head-to-Head Comparison of PNU-159682 and Other Anthracycline Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of PNU-159682, a next-generation anthracycline derivative, against traditional and emerging payloads for antibody-drug conjugates (ADCs). This guide provides a data-driven comparison of their cytotoxic potency, mechanisms of action, and key experimental findings, supported by detailed protocols.
The landscape of antibody-drug conjugates is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the various classes of payloads, anthracyclines have a long-standing history in cancer chemotherapy. This guide focuses on PNU-159682, a highly potent metabolite of nemorubicin, and provides a side-by-side comparison with its parent compound, the widely used doxorubicin, and another potent DNA-damaging agent, duocarmycin.
Executive Summary
PNU-159682 emerges as an exceptionally potent anthracycline payload, demonstrating significantly higher cytotoxicity in picomolar to sub-nanomolar ranges across a wide array of cancer cell lines compared to doxorubicin and nemorubicin.[1][2][3][4][5][6] Its mechanism of action, while rooted in DNA intercalation and topoisomerase II inhibition, exhibits distinct features, such as inducing S-phase cell cycle arrest, unlike the G2/M arrest typically seen with doxorubicin.[7] Furthermore, PNU-159682 has been shown to be a poor substrate for common drug efflux pumps, a mechanism of resistance that can limit the efficacy of other chemotherapeutic agents.[5][8]
Data Presentation: Quantitative Comparison of Payload Potency
The following tables summarize the in vitro cytotoxicity of PNU-159682 and other compared anthracycline and DNA-damaging payloads across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50/IC70 in nM) of PNU-159682 and Comparator Payloads
| Cell Line | Cancer Type | PNU-159682 (nM) | Doxorubicin (nM) | Nemorubicin (MMDX) (nM) | Duocarmycin SA (nM) |
| HT-29 | Colon Carcinoma | 0.577 (IC70)[1][4] | 181 - 1717 (IC70)[1][4] | 68 - 578 (IC70)[1][4] | - |
| A2780 | Ovarian Carcinoma | 0.39 (IC70)[1][4] | - | - | - |
| DU145 | Prostate Carcinoma | 0.128 (IC70)[1][4] | - | - | - |
| EM-2 | Leukemia | 0.081 (IC70)[1][4] | - | - | - |
| Jurkat | Leukemia | 0.086 (IC70)[1][4] | - | - | - |
| CEM | Leukemia | 0.075 (IC70)[1][4] | - | - | - |
| BJAB.Luc | B-cell Lymphoma | 0.10 (IC50)[1][4] | - | - | - |
| Granta-519 | Mantle Cell Lymphoma | 0.020 (IC50)[1][4] | - | - | - |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 (IC50)[1][4] | - | - | - |
| WSU-DLCL2 | B-cell Lymphoma | 0.1 (IC50)[1][4] | - | - | - |
| SKRC-52 | Renal Carcinoma | 25 (IC50)[1][2] | - | - | - |
| U-138 MG | Glioblastoma | - | - | - | 0.4 (IC50)[9] |
| HeLa S3 | Cervical Carcinoma | - | - | - | 0.006 (IC50)[10] |
| MDA-MB-231 | Breast Cancer | - | 1.5 (IC50, µM)[11] | - | - |
| MDA-MB-468 | Breast Cancer | - | 0.35 (IC50, µM)[11] | - | - |
Table 2: In Vitro Cytotoxicity of ADC Constructs (IC50 in ng/mL or nM)
| ADC Construct | Target | Cell Line | IC50 |
| Tras-Gly5-PNU | HER2 | SKBR3 | 2.8 ng/mL[12] |
| cAC10-Gly5-PNU | CD30 | Karpas-299 | 1.1 ng/mL[12] |
| anti-CD22-NMS249 (PNU-159682 ADC) | CD22 | BJAB.Luc | 0.058 nM[1] |
| anti-CD22-NMS249 (PNU-159682 ADC) | CD22 | Granta-519 | 0.030 nM[1] |
| anti-CD22-NMS249 (PNU-159682 ADC) | CD22 | SuDHL4.Luc | 0.0221 nM[1] |
| anti-CD22-NMS249 (PNU-159682 ADC) | CD22 | WSU-DLCL2 | 0.01 nM[1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PNU-159682-based ADC.
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Caption: Workflow for assessing the bystander effect in a co-culture assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., SKBR3, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
ADC constructs and free payloads
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the ADCs and free payloads in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.[13][14][15][16]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a cytotoxic agent.
Materials:
-
Target cancer cell lines
-
6-well plates
-
ADC constructs or free payloads
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ADC or free payload for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17][18][19][20]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ADC construct and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ADC (e.g., intravenously) at the predetermined dose and schedule. The control group receives a vehicle or a non-targeting ADC.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumor growth inhibition is a key efficacy endpoint.[21][22][23][24]
Bystander Effect Co-Culture Assay
This assay is designed to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
96-well plates
-
ADC construct
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Stain the cells with a nuclear stain (e.g., Hoechst) and a viability dye (e.g., propidium iodide). Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of viable and dead Ag- (GFP-positive) cells in the co-cultures compared to the Ag- monoculture control to determine the extent of bystander killing.[25][26][27][28][29]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Present Scenario and Future Landscape of Payloads for ADCs: Focus on DNA-Interacting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. benchchem.com [benchchem.com]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. agilent.com [agilent.com]
- 28. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 29. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mal-Phe-C4-VC-PAB-DMEA-PNU-159682
This document provides critical guidance on the proper handling and disposal of the antibody-drug conjugate (ADC) Mal-Phe-C4-VC-PAB-DMEA-PNU-159682. This ADC contains the highly potent cytotoxic payload PNU-159682, a topoisomerase II inhibitor, which necessitates stringent safety protocols to protect researchers and the environment.[1] Adherence to these procedures is mandatory for all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this ADC is the cytotoxic payload, PNU-159682. It is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or an unborn child.[3] Due to the high potency of ADCs, with occupational exposure limits (OELs) often below 0.1 μg/m³, stringent containment is required.[4]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE) for PNU-159682
| Hazard Classification | Required PPE |
| Acute toxicity, oral (Category 4)[2] | Standard laboratory PPE (lab coat, gloves, eye protection) |
| Skin corrosion/irritation (Category 2)[2] | Chemical-resistant gloves (double-gloving recommended), lab coat with cuffs |
| Serious eye damage/eye irritation (Category 2A)[2] | Safety glasses with side shields or chemical splash goggles |
| Specific target organ toxicity, single exposure (respiratory tract irritation)[2] | Use in a certified chemical fume hood or other ventilated enclosure |
| Suspected of causing genetic defects (Muta. 2) | Full containment, including engineering controls and appropriate PPE |
| Suspected of causing cancer (Carc. 2) | Full containment, including engineering controls and appropriate PPE |
| May damage fertility or the unborn child (Repr. 1B) | Full containment, including engineering controls and appropriate PPE |
Experimental Workflow and Handling Precautions
All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood, biological safety cabinet, or an isolator to prevent inhalation and skin contact.[2][5] Work surfaces should be decontaminated after each use.
Figure 1: A high-level workflow for the safe handling of this compound.
Disposal Procedures
Proper disposal is critical to prevent environmental contamination and accidental exposure. All materials that come into contact with the ADC must be treated as cytotoxic waste.[6]
Step 1: Waste Segregation Immediately segregate all waste generated during the handling of the ADC. This includes:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions or liquid waste containing the ADC should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste" with the full chemical name.
Step 2: Decontamination of Work Surfaces While no single agent is known to deactivate all cytotoxic drugs, a thorough cleaning process is essential to physically remove any residual contamination.[7]
-
Prepare a decontamination solution. While specific data for PNU-159682 is unavailable, studies on other cytotoxic drugs suggest that alkaline detergents can be effective in degrading some compounds like doxorubicin.[8] Alternatively, a solution of sodium hypochlorite (e.g., 10% bleach solution) can be used, as it has been shown to be effective against several cytotoxic agents.[7]
-
Thoroughly wipe down all surfaces within the containment system with the decontamination solution, followed by a rinse with 70% ethanol and then sterile water.
-
All cleaning materials (wipes, etc.) must be disposed of as cytotoxic solid waste.
Step 3: Final Disposal All segregated cytotoxic waste must be disposed of through your institution's hazardous waste management program.[2][3] Do not mix cytotoxic waste with regular laboratory or biohazardous waste. The final disposal method will likely be high-temperature incineration, which is the standard for cytotoxic waste.[6]
Figure 2: A logical flow diagram illustrating the proper disposal pathway for waste contaminated with this compound.
Spill Response
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only trained personnel with appropriate PPE should clean up cytotoxic spills.
-
Secure the area and prevent the spread of the spill.
-
Wear a full-face respirator with a P100 filter, a chemical-resistant suit, and double gloves.
-
Absorb liquid spills with an inert absorbent material.
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Carefully collect all contaminated materials into a cytotoxic waste container.
-
Decontaminate the spill area as described in the disposal procedures.
-
Report the incident to your institution's environmental health and safety office.
By adhering to these procedures, researchers can safely handle this compound and ensure the proper disposal of this potent cytotoxic compound, thereby minimizing risk to themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PNU-159682 SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for Mal-Phe-C4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for handling the highly potent antibody-drug conjugate (ADC) agent-linker, Mal-Phe-C4-VC-PAB-DMEA-PNU-159682. The cytotoxic component, PNU-159682, is a highly potent anthracycline derivative and a DNA topoisomerase II inhibitor, necessitating stringent handling protocols to ensure personnel safety.[1][2][3] Adherence to these guidelines is essential to minimize exposure risk.
Personal Protective Equipment (PPE)
Due to the highly potent nature of the PNU-159682 warhead, personnel must use comprehensive personal protective equipment.[4][5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or neoprene, powder-free. Tested for resistance to chemotherapy drugs (e.g., ASTM D6978).[6] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved, with tight-fitting elastic cuffs. Made of a low-permeability fabric. | Protects against splashes and aerosol exposure. Should be discarded immediately after handling or in case of contamination.[6] |
| Respiratory Protection | NIOSH-approved Respirator | A surgical N-95 respirator is recommended for protection against both aerosols and splashes.[6] For higher-risk procedures (e.g., handling powders), a powered air-purifying respirator (PAPR) should be considered. | Prevents inhalation of aerosolized particles of the highly potent compound. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the designated handling area. | Protects eyes from splashes and aerosols. |
Operational Plan: Handling and Containment
The handling of this compound and similar ADCs requires dedicated containment facilities and strict work practices to minimize exposure.[7][8] Most ADCs have an occupational exposure limit (OEL) below 0.1 μg/m³, demanding the highest level of containment.[8]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
All handling of this compound, especially when in powdered form, must be conducted in a certified containment system such as a Class II Biosafety Cabinet (BSC) or a negative pressure isolator.[6][8]
-
Before starting, ensure all necessary PPE is donned correctly.
-
Prepare all required materials (solvents, vials, pipettes, etc.) and place them within the containment area to minimize movement in and out of the controlled space.
-
-
Reconstitution and Aliquoting:
-
Carefully uncap the vial containing the powdered compound within the containment system.
-
Use a dedicated, calibrated pipette to slowly add the required solvent to the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking or vortexing, which can generate aerosols.
-
Once dissolved, aliquot the solution into clearly labeled, sealed containers.
-
-
Post-Handling:
-
Wipe down all surfaces within the containment area with an appropriate deactivating agent, followed by a cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the handling area.
-
Disposal Plan
All materials that come into contact with this compound, including vials, pipette tips, gloves, gowns, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Use designated, clearly labeled, and sealed hazardous waste containers.
Experimental Workflow Diagram
The following diagram illustrates the essential steps and precautions for handling this potent ADC.
Caption: Safe handling workflow for potent ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gerpac.eu [gerpac.eu]
- 7. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 8. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
